molecular formula C127H215N53O30S3 B10832339 CIGB-300

CIGB-300

Katalognummer: B10832339
Molekulargewicht: 3060.6 g/mol
InChI-Schlüssel: RNELHWXSRSKXRD-QNKYCTLBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

CIGB-300 is a synthetic 25-membered heterodetic cyclic peptide consisting of a 14-membered linear component attached to an 11-membered cyclic portion. A CK2 inhibitor with potential antineoplastic activity. It has a role as an apoptosis inducer, an antineoplastic agent, an EC 2.7.11.1 (non-specific serine/threonine protein kinase) inhibitor and an angiogenesis modulating agent. It is a heterodetic cyclic peptide and a polypeptide.

Eigenschaften

Molekularformel

C127H215N53O30S3

Molekulargewicht

3060.6 g/mol

IUPAC-Name

(3S,6S,9S,12R,17R,20S,26S,29S,32S,35S)-12-[3-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]propanoylamino]-32-(3-carbamimidamidopropyl)-20-[(1R)-1-hydroxyethyl]-3-(hydroxymethyl)-29-(1H-imidazol-4-ylmethyl)-9-(1H-indol-3-ylmethyl)-26-(2-methylpropyl)-6-(2-methylsulfanylethyl)-2,5,8,11,19,22,25,28,31,34-decaoxo-14,15-dithia-1,4,7,10,18,21,24,27,30,33-decazabicyclo[33.3.0]octatriacontane-17-carboxylic acid

InChI

InChI=1S/C127H215N53O30S3/c1-66(2)55-84-100(189)157-61-97(187)177-98(67(3)182)116(205)176-89(120(209)210)64-213-212-63-88(113(202)173-85(56-68-59-156-71-22-6-5-21-70(68)71)111(200)168-82(40-54-211-4)110(199)175-87(62-181)118(207)178-51-18-32-90(178)114(203)169-79(30-16-48-154-126(143)144)108(197)174-86(112(201)172-84)57-69-60-147-65-158-69)160-95(185)39-50-148-99(188)80(35-37-93(131)183)170-115(204)91-33-19-52-179(91)119(208)92-34-20-53-180(92)117(206)83(31-17-49-155-127(145)146)171-107(196)78(29-15-47-153-125(141)142)165-105(194)76(27-13-45-151-123(137)138)166-109(198)81(36-38-94(132)184)167-106(195)77(28-14-46-152-124(139)140)164-104(193)75(26-12-44-150-122(135)136)163-103(192)74(24-8-10-42-129)162-102(191)73(23-7-9-41-128)161-101(190)72(159-96(186)58-130)25-11-43-149-121(133)134/h5-6,21-22,59-60,65-67,72-92,98,156,181-182H,7-20,23-58,61-64,128-130H2,1-4H3,(H2,131,183)(H2,132,184)(H,147,158)(H,148,188)(H,157,189)(H,159,186)(H,160,185)(H,161,190)(H,162,191)(H,163,192)(H,164,193)(H,165,194)(H,166,198)(H,167,195)(H,168,200)(H,169,203)(H,170,204)(H,171,196)(H,172,201)(H,173,202)(H,174,197)(H,175,199)(H,176,205)(H,177,187)(H,209,210)(H4,133,134,149)(H4,135,136,150)(H4,137,138,151)(H4,139,140,152)(H4,141,142,153)(H4,143,144,154)(H4,145,146,155)/t67-,72+,73+,74+,75+,76+,77+,78+,79+,80+,81+,82+,83+,84+,85+,86+,87+,88+,89+,90+,91+,92+,98+/m1/s1

InChI-Schlüssel

RNELHWXSRSKXRD-QNKYCTLBSA-N

Isomerische SMILES

C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N1)CC(C)C)CC3=CNC=N3)CCCNC(=N)N)CO)CCSC)CC4=CNC5=CC=CC=C54)NC(=O)CCNC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]6CCCN6C(=O)[C@@H]7CCCN7C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CN)C(=O)O)O

Kanonische SMILES

CC(C)CC1C(=O)NCC(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)N1)CC3=CNC=N3)CCCNC(=N)N)CO)CCSC)CC4=CNC5=CC=CC=C54)NC(=O)CCNC(=O)C(CCC(=O)N)NC(=O)C6CCCN6C(=O)C7CCCN7C(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)CN)C(=O)O)C(C)O

Herkunft des Produkts

United States

Foundational & Exploratory

CIGB-300: A Deep Dive into its Mechanism of Action in Cervical Cancer

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

CIGB-300 is a synthetic peptide that has emerged as a promising therapeutic agent in the landscape of cervical cancer treatment. Its multifaceted mechanism of action, primarily centered around the inhibition of protein kinase CK2 (formerly casein kinase II), offers a targeted approach to combat the molecular drivers of this malignancy. This technical guide provides an in-depth exploration of the core mechanisms by which this compound exerts its anti-cancer effects in cervical cancer, supported by quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways involved.

Core Mechanism of Action: A Dual Approach to CK2 Inhibition

This compound employs a sophisticated dual mechanism to disrupt the function of protein kinase CK2, a key enzyme implicated in cell growth, proliferation, and survival.[1][2] Unlike many kinase inhibitors that target the ATP-binding pocket, this compound uniquely interacts with both CK2 substrates and the enzyme itself.[1][2]

  • Substrate-Level Inhibition: this compound was initially identified through a phage display library for its ability to bind to the CK2 phospho-acceptor domain of the Human Papillomavirus (HPV) E7 oncoprotein.[2] By binding to the conserved phospho-acceptor sites on CK2 substrates, this compound competitively inhibits their phosphorylation by CK2.

  • Enzyme-Level Inhibition: Beyond its interaction with substrates, this compound also directly targets the catalytic α-subunit of CK2, further impeding its enzymatic activity.

This dual-pronged attack on the CK2 signaling axis forms the foundation of this compound's therapeutic potential in cervical cancer.

Key Molecular Targets and Signaling Pathways

The anti-tumor activity of this compound in cervical cancer is attributed to its modulation of two critical cellular pathways: the HPV E7-pRB pathway and the B23/Nucleophosmin-mediated apoptotic pathway.

Disruption of the HPV E7-pRB Signaling Axis

High-risk HPV infection is the primary etiological agent in the majority of cervical cancers. The viral oncoprotein E7 plays a pivotal role in cellular transformation by targeting the tumor suppressor protein, retinoblastoma (pRB).

CK2-mediated phosphorylation of E7 is crucial for its oncogenic function, enhancing its ability to bind to and promote the degradation of pRB. This disruption of the E7-pRB complex liberates the E2F transcription factor, leading to uncontrolled cell cycle progression and proliferation.

This compound intervenes in this pathway at multiple levels:

  • Inhibition of E7 Phosphorylation: this compound binds to the N-terminal region of the HPV-16 E7 protein, a site proximate to the pRB binding domain, and reduces its phosphorylation by CK2.

  • Disruption of the E7-pRB Complex: By altering the phosphorylation state and potentially inducing conformational changes in E7, this compound disrupts the physical interaction between E7 and pRB. This leads to the stabilization of pRB and the restoration of its tumor-suppressive function, ultimately resulting in cell cycle arrest. While the inhibition of E7 phosphorylation contributes to this effect, it may not be the sole determinant of this compound's cytotoxicity in all cervical cancer cell lines.

E7_pRB_Pathway cluster_0 Normal Cell Cycle Control cluster_1 HPV-Mediated Dysregulation cluster_2 This compound Intervention CK2 CK2 pRB pRB pRB_E2F pRB-E2F Complex pRB->pRB_E2F E2F E2F E2F->pRB_E2F CellCycle Cell Cycle Arrest pRB_E2F->CellCycle Inhibits HPV_E7 HPV E7 E7_p Phosphorylated E7 pRB_2 pRB E7_p->pRB_2 Binds & Degrades CK2_2 CK2 CK2_2->HPV_E7 Phosphorylates E2F_2 E2F (Active) Proliferation Uncontrolled Proliferation E2F_2->Proliferation Drives CIGB300 This compound CK2_3 CK2 CIGB300->CK2_3 Inhibits HPV_E7_3 HPV E7 CIGB300->HPV_E7_3 Binds to CK2_3->HPV_E7_3 Inhibits Phosphorylation pRB_3 pRB (Stabilized) HPV_E7_3->pRB_3 Disrupts Binding CellCycle_2 Cell Cycle Arrest pRB_3->CellCycle_2 Promotes

Fig. 1: this compound mechanism in the HPV E7-pRB pathway.
Induction of Apoptosis via B23/Nucleophosmin Pathway

B23/Nucleophosmin is a multifunctional nucleolar protein that plays a critical role in ribosome biogenesis, cell cycle control, and the prevention of apoptosis. It is a well-established substrate of CK2, and its phosphorylation is essential for its normal function and localization within the nucleolus.

This compound has been shown to predominantly accumulate in the nucleolus of cancer cells, where it directly interacts with B23/Nucleophosmin. This interaction has several profound consequences:

  • Inhibition of B23 Phosphorylation: this compound prevents the CK2-mediated phosphorylation of B23/Nucleophosmin.

  • Nucleolar Disassembly: The dephosphorylated state of B23 leads to its translocation from the nucleolus to the nucleoplasm, resulting in nucleolar stress and disassembly.

  • Induction of Apoptosis: The disruption of nucleolar integrity and the release of pro-apoptotic factors triggers a rapid and robust apoptotic response.

B23_Apoptosis_Pathway cluster_0 Normal Cellular State cluster_1 This compound Action CK2 CK2 B23 B23/Nucleophosmin (in Nucleolus) CK2->B23 Phosphorylates B23_p Phosphorylated B23 Nucleolus Stable Nucleolus B23_p->Nucleolus Maintains Integrity CellSurvival Cell Survival Nucleolus->CellSurvival CIGB300 This compound CK2_2 CK2 CIGB300->CK2_2 Inhibits B23_2 B23/Nucleophosmin CIGB300->B23_2 Binds to CK2_2->B23_2 Inhibits Phosphorylation B23_dephospho Dephosphorylated B23 Nucleolus_dis Nucleolar Disassembly B23_dephospho->Nucleolus_dis Induces Apoptosis Apoptosis Nucleolus_dis->Apoptosis

Fig. 2: this compound's role in the B23/Nucleophosmin apoptotic pathway.

Quantitative Data on this compound's Efficacy

The anti-proliferative and pro-apoptotic effects of this compound have been quantified in various preclinical models of cervical cancer.

Cell LineAssay TypeParameterValueReference
SiHaSulforhodamine B (SRB)IC5091.10 µM
C4-1 (wildtype)XTTCC50200 µM
C4-1 (A15 CK2 mutant)XTTCC50259 µM
NCI-H125 (Lung Cancer Control)SRBIC5069.80 µM

Table 1: In Vitro Efficacy of this compound in Cervical and Control Cancer Cell Lines

Animal ModelTreatmentTumor Growth Inhibition (%)Day of MeasurementReference
SiHa Xenograft in Nude MiceThis compound (50 µg)6337
SiHa Xenograft in Nude MiceCisplatin (1 mg/kg)6837
SiHa Xenograft in Nude MiceThis compound (50 µg) + Cisplatin (1 mg/kg)7737

Table 2: In Vivo Anti-Tumor Efficacy of this compound in a Cervical Cancer Model

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's mechanism of action.

In Vivo Pull-Down Assay to Identify this compound Interacting Proteins

This assay is crucial for identifying the direct binding partners of this compound within the cellular context.

Materials:

  • Biotinylated this compound

  • Cervical cancer cells (e.g., HeLa, SiHa, CaSki)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Streptavidin-conjugated magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • SDS-PAGE gels and Western blot apparatus

  • Antibodies against target proteins (e.g., CK2α, B23/Nucleophosmin, HPV E7)

Procedure:

  • Cell Treatment: Culture cervical cancer cells to 70-80% confluency. Treat the cells with biotinylated this compound at the desired concentration and for the specified duration.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Clarification of Lysate: Centrifuge the cell lysate to pellet cellular debris and collect the supernatant.

  • Incubation with Beads: Incubate the clarified lysate with streptavidin-conjugated magnetic beads to capture the biotinylated this compound and its interacting proteins.

  • Washing: Wash the beads extensively with wash buffer to remove non-specific binding proteins.

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with specific antibodies to identify the interacting partners.

PullDown_Workflow start Start: Cervical Cancer Cells treat Treat with Biotinylated this compound start->treat lyse Cell Lysis treat->lyse clarify Clarify Lysate by Centrifugation lyse->clarify incubate Incubate with Streptavidin Beads clarify->incubate wash Wash Beads to Remove Non-specific Binders incubate->wash elute Elute Bound Proteins wash->elute analyze Analyze by SDS-PAGE and Western Blot elute->analyze end End: Identify Interacting Proteins analyze->end

Fig. 3: Workflow for an in vivo pull-down assay.
Co-Immunoprecipitation (Co-IP) to Assess E7-pRB Interaction

Co-IP is used to determine if two proteins physically interact within a cell. This protocol is adapted to study the effect of this compound on the E7-pRB complex.

Materials:

  • Cervical cancer cells expressing HPV E7 (e.g., CaSki, SiHa)

  • This compound

  • Co-IP lysis buffer

  • Antibody against HPV E7 or pRB for immunoprecipitation

  • Protein A/G agarose (B213101) or magnetic beads

  • Antibodies against HPV E7 and pRB for Western blot detection

Procedure:

  • Cell Treatment: Treat cervical cancer cells with this compound or a vehicle control for the desired time.

  • Cell Lysis: Lyse the cells with a non-denaturing Co-IP lysis buffer.

  • Pre-clearing: (Optional but recommended) Incubate the lysate with beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to either E7 or pRB overnight.

  • Immune Complex Capture: Add Protein A/G beads to the lysate-antibody mixture to capture the immune complexes.

  • Washing: Wash the beads several times with Co-IP lysis buffer to remove unbound proteins.

  • Elution: Elute the immunoprecipitated proteins from the beads.

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against both E7 and pRB to detect their co-precipitation. A reduced signal for the co-precipitated protein in the this compound-treated sample indicates disruption of the complex.

Western Blot for Phosphorylated Proteins

This protocol is essential for detecting changes in the phosphorylation status of this compound's target proteins.

Materials:

  • Cervical cancer cells

  • This compound

  • Lysis buffer containing phosphatase and protease inhibitors

  • Phospho-specific primary antibodies (e.g., anti-phospho-E7, anti-phospho-B23)

  • Total protein primary antibodies as loading controls

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Sample Preparation: Treat cells with this compound, lyse them in a buffer containing phosphatase inhibitors, and determine the protein concentration.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking agent (e.g., BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a phospho-specific primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: (Optional) The membrane can be stripped and re-probed with an antibody against the total protein to normalize for loading differences.

Conclusion

This compound represents a novel and targeted therapeutic strategy for cervical cancer. Its dual-action inhibition of protein kinase CK2, leading to the disruption of the oncogenic HPV E7-pRB pathway and the induction of apoptosis through the B23/Nucleophosmin pathway, underscores its potential as a potent anti-cancer agent. The quantitative data from preclinical studies are encouraging, and the well-defined experimental protocols provide a solid foundation for further research and development. The continued investigation of this compound's intricate molecular interactions will undoubtedly pave the way for its successful clinical application in the fight against cervical cancer.

References

CIGB-300: A Technical Guide to a Novel Protein Kinase CK2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CIGB-300 is a first-in-class synthetic peptide inhibitor of protein kinase CK2, a seronine/threonine kinase frequently overexpressed in a wide range of human cancers. Unlike traditional ATP-competitive inhibitors, this compound employs a dual mechanism of action, targeting both the CK2α catalytic subunit and the phosphoacceptor sites on CK2 substrates. This unique approach leads to the induction of apoptosis and inhibition of tumor cell proliferation, positioning this compound as a promising candidate in oncology. This technical guide provides an in-depth overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its evaluation.

Introduction to this compound

This compound is a cell-permeable, cyclic peptide that has demonstrated significant antitumor activity in both preclinical models and early-phase clinical trials.[1] Its development was driven by the need for novel cancer therapeutics that can overcome the limitations of conventional chemotherapy and target specific molecular pathways integral to cancer cell survival and proliferation.[2] Protein kinase CK2 has emerged as a critical target in oncology due to its role in regulating a plethora of cellular processes that contribute to the hallmarks of cancer.[1]

Mechanism of Action

This compound exhibits a dual mechanism of action that distinguishes it from other CK2 inhibitors.[3]

  • Substrate-Level Inhibition: this compound was initially designed to bind to the highly conserved phosphoacceptor domain of CK2 substrates, thereby sterically hindering their phosphorylation by the kinase.[4] A primary and well-documented target of this action is the nucleolar protein B23/nucleophosmin (NPM1), an oncoprotein involved in ribosome biogenesis, cell cycle regulation, and apoptosis. By binding to B23/NPM1, this compound prevents its CK2-mediated phosphorylation, leading to nucleolar stress and the induction of apoptosis.

  • Direct Enzyme Inhibition: More recent studies have revealed that this compound can also directly interact with the catalytic α and α' subunits of CK2, further inhibiting its kinase activity. This direct interaction contributes to its overall potent anti-cancer effects.

The following diagram illustrates the dual inhibitory mechanism of this compound.

CIGB-300_Mechanism cluster_0 This compound Dual Mechanism of Action cluster_1 Direct Enzyme Inhibition cluster_2 Substrate-Level Inhibition CIGB300 This compound CK2a CK2α/α' Subunits CIGB300->CK2a Direct Binding B23 B23/NPM1 (Substrate) CIGB300->B23 Binds to Phosphoacceptor Site Inhibition Inhibition of CK2 Activity CK2a->Inhibition B23->Inhibition Prevents Phosphorylation Apoptosis Apoptosis Inhibition->Apoptosis PI3K_Akt_Pathway cluster_0 PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P Downstream Downstream Effectors (Proliferation, Survival) Akt->Downstream PTEN PTEN PTEN->PIP3 Inhibits CK2 CK2 CK2->Akt P (Activates) CK2->PTEN P (Inactivates) CIGB300 This compound CIGB300->CK2 Inhibits NFkB_Pathway cluster_0 NF-κB Signaling Pathway Stimuli Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Proteasome Proteasome IkB->Proteasome Degradation Nucleus Nucleus NFkB->Nucleus Translocation Gene Target Gene Transcription Nucleus->Gene CK2 CK2 CK2->IKK Activates CIGB300 This compound CIGB300->CK2 Inhibits Pull_Down_Workflow cluster_0 In Vivo Pull-Down Assay Workflow A 1. Treat cells with biotinylated this compound B 2. Lyse cells to release protein complexes A->B C 3. Incubate lysate with streptavidin beads B->C D 4. Wash beads to remove non-specific proteins C->D E 5. Elute this compound and interacting proteins D->E F 6. Analyze by Western Blot E->F

References

The CIGB-300 Peptide: A Technical Guide to its Discovery, Development, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CIGB-300 is a synthetic cyclic peptide that has emerged as a promising anti-cancer agent. This peptide was identified through the screening of a random cyclic peptide phage display library for its ability to inhibit protein kinase CK2 (formerly casein kinase II), a serine-threonine kinase that is frequently overexpressed in a multitude of human tumors and plays a crucial role in cell growth, proliferation, and survival.[1] this compound's unique mechanism of action, which involves targeting the phosphoacceptor domain of CK2 substrates, sets it apart from many other kinase inhibitors that compete with ATP. This technical guide provides an in-depth overview of the discovery, preclinical and clinical development, and the molecular mechanism of this compound.

Discovery and Core-Mechanism

This compound was discovered by screening a phage display library of random cyclic peptides.[1] The peptide was selected for its ability to abrogate CK2 phosphorylation of its substrates in vitro.[1]

The primary mechanism of action of this compound is the inhibition of CK2-mediated phosphorylation. It achieves this through a dual mechanism:

  • Substrate-Level Inhibition: this compound was initially designed to bind to the phospho-acceptor domain of CK2 substrates, thereby sterically hindering the kinase from phosphorylating them.[2]

  • Direct Enzyme Interaction: Subsequent studies have revealed that this compound can also directly interact with the CK2α catalytic subunit, further inhibiting the holoenzyme's enzymatic activity.[2]

A major intracellular target of this compound is the nucleolar protein B23/Nucleophosmin (NPM1), a key substrate of CK2. By binding to B23/NPM1, this compound impairs its CK2-mediated phosphorylation, leading to nucleolar disassembly and the induction of apoptosis.

Signaling Pathways Modulated by this compound

This compound's inhibition of CK2 leads to the modulation of several downstream signaling pathways critical for cancer cell survival and proliferation.

CIGB_300_Signaling_Pathway cluster_inhibition This compound Inhibition cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes CIGB300 This compound CK2 Protein Kinase CK2 CIGB300->CK2 Inhibits NFkB NF-κB Pathway CK2->NFkB Modulates PI3K_AKT PI3K/AKT Pathway CK2->PI3K_AKT Modulates Wnt_BetaCatenin Wnt/β-catenin Pathway CK2->Wnt_BetaCatenin Modulates Proliferation Decreased Proliferation NFkB->Proliferation Metastasis Decreased Metastasis NFkB->Metastasis Apoptosis Apoptosis PI3K_AKT->Apoptosis PI3K_AKT->Proliferation Angiogenesis Decreased Angiogenesis PI3K_AKT->Angiogenesis Wnt_BetaCatenin->Proliferation

This compound's impact on key signaling pathways.

Preclinical Development

In Vitro Studies

This compound has demonstrated a dose-dependent antiproliferative effect across a variety of tumor cell lines, inducing rapid caspase activation and apoptosis.

Cell LineCancer TypeIC50 (µM)Reference(s)
NCI-H125Non-Small Cell Lung Cancer124.2
A549Non-Small Cell Lung Cancer271.0
NCI-H460Large Cell Lung Carcinoma30 ± 5.3
F3IIBreast CancerNot specified
MDA-MB-231Breast CancerNot specified
MCF-7Breast CancerNot specified
HL-60Acute Myeloid Leukemia~40 (used conc.)
OCI-AML3Acute Myeloid Leukemia~40 (used conc.)

Table 1: In Vitro Antiproliferative Activity of this compound in Various Cancer Cell Lines.

In Vivo Studies

In vivo studies have corroborated the anti-tumor effects of this compound. Both local and systemic administration of the peptide resulted in significant anti-tumor effects in murine syngeneic tumors and human tumor xenografts in nude mice.

Animal ModelCancer TypeAdministration RouteDosageOutcomeReference(s)
C57BL/6 miceLewis Lung Carcinoma (3LL)Intravenous10 mg/kgMarkedly decreased lung colonization and metastasis development.
Nude miceHuman cervical tumorsIntratumoral100 µg (with 3mg/kg Cisplatin)Greater antitumor activity than single monotherapies.
BALB/c nude miceF3II Breast CancerIntravenous10 mg/kg for 5 consecutive daysInhibited breast cancer colonization of the lung, reducing the size and number of metastatic lesions.

Table 2: Summary of In Vivo Efficacy of this compound in Preclinical Models.

Clinical Development

This compound is one of only two CK2 inhibitors to have entered clinical trials. Phase I and II clinical trials have primarily focused on its application in cervical cancer.

A "first-in-human" Phase I trial in women with microinvasive or pre-invasive cervical cancer involved intralesional injections of this compound at escalating doses (14, 70, 245, and 490 mg) for 5 consecutive days. The trial demonstrated that this compound was safe and well-tolerated, with no maximum-tolerated dose reached.

ParameterResultReference(s)
Safety
Dose Limiting ToxicityNot achieved.
Most Frequent Local AEsPain, bleeding, hematoma, and erythema at the injection site.
Most Frequent Systemic AEsRash, facial edema, itching, hot flashes, and localized cramps.
Preliminary Efficacy
Lesion Reduction75% of patients experienced a significant lesion reduction at colposcopy.
Histological Regression19% of patients exhibited full histological regression.
HPV DNA StatusNegative in 48% of patients post-treatment.

Table 3: Key Outcomes from the First-in-Human Phase I Clinical Trial of this compound in Cervical Malignancies.

A subsequent Phase I trial in patients with locally advanced cervical cancer (Stage IB2/II) aimed to optimize the intralesional delivery of this compound. Patients received 35 mg or 70 mg of the peptide. The 70 mg dose was identified as the recommended dose for future Phase II studies, as it resulted in significantly higher tumor uptake and downregulation of B23/nucleophosmin in tumor specimens.

Parameter35 mg Dose (mean ± s.d.)70 mg Dose (mean ± s.d.)p-valueReference(s)
Maximum Tumor Uptake (mg)16.1 ± 8.931.3 ± 12.90.01
AUC24h (mg·h)Not specifiedNot specified<0.001
Biological Half-life (h)Not specifiedNot specified<0.001
B23/nucleophosmin downregulationNot significantSignificant (p=0.03)-

Table 4: Pharmacokinetic and Pharmacodynamic Parameters from the Phase I Dose-Optimization Trial of this compound in Locally Advanced Cervical Cancer.

Experimental Protocols

In Vitro Pull-Down Assay to Identify this compound Interacting Proteins

This protocol describes the methodology to identify proteins that interact with this compound in a cellular context.

Pull_Down_Workflow start Start: Cancer Cell Culture incubation Incubate with Biotin-tagged this compound start->incubation lysis Cell Lysis incubation->lysis binding Incubate Lysate with Streptavidin-Sepharose Beads lysis->binding wash Wash Beads to Remove Non-specific Binders binding->wash elution Elute Bound Proteins wash->elution analysis Analyze Eluted Proteins (SDS-PAGE, Western Blot, Mass Spectrometry) elution->analysis end End: Identification of Interacting Proteins analysis->end

Workflow for this compound pull-down assay.

Materials:

  • Cancer cell line of interest (e.g., NCI-H460)

  • N-terminal biotin-tagged this compound

  • Cell lysis buffer (e.g., PBS containing 1 mM DTT, 1% Triton X-100, and complete protease inhibitor cocktail)

  • Streptavidin-sepharose beads

  • Wash buffer (e.g., cold PBS with 1 mM DTT)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

Procedure:

  • Culture cancer cells to the desired confluency.

  • Treat the cells with biotin-tagged this compound at a final concentration of 30 µM and incubate for 30 minutes at 37°C and 5% CO2.

  • Harvest the cells, wash with cold PBS, and lyse them using the cell lysis buffer.

  • Clear the cellular lysate by centrifugation.

  • Incubate the cleared lysate with pre-equilibrated streptavidin-sepharose beads for 1 hour at 4°C with gentle rotation.

  • Collect the beads by centrifugation and wash them extensively with cold wash buffer to remove non-specifically bound proteins.

  • Elute the this compound-interacting proteins from the beads using elution buffer and heating at 95-100°C for 5-10 minutes.

  • Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, Western blotting with specific antibodies, or mass spectrometry for protein identification.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis following this compound treatment.

Materials:

  • This compound treated and untreated control cells

  • FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Treat cells with this compound at the desired concentration (e.g., 40 µM) and for various time points (e.g., 30 minutes, 3 hours, 5 hours).

  • Harvest the cells by centrifugation and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic/necrotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cell populations.

Cell Cycle Analysis

This protocol is used to determine the effect of this compound on the cell cycle distribution of cancer cells.

Materials:

  • This compound treated and untreated control cells

  • Cold 70% ethanol (B145695)

  • PBS

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with this compound for the desired duration (e.g., 24 hours).

  • Harvest the cells and wash with PBS.

  • Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate for 15-30 minutes at room temperature in the dark.

  • Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

MTS Cell Viability Assay

The MTS assay is a colorimetric method to assess the effect of this compound on cell viability and proliferation.

Materials:

  • Cancer cell lines

  • 96-well plates

  • This compound

  • MTS reagent

  • Plate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 25–400 µM) for a specified period (e.g., 72 hours).

  • Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Calculate the IC50 value, which is the concentration of this compound that inhibits cell proliferation by 50%.

Conclusion

This compound represents a novel and promising peptide-based therapeutic for cancer. Its unique dual mechanism of inhibiting CK2, both at the substrate level and through direct enzyme interaction, leads to the induction of apoptosis and the modulation of key signaling pathways involved in tumorigenesis. Preclinical studies have consistently demonstrated its anti-cancer efficacy in a variety of models, and early-phase clinical trials in cervical cancer have shown it to be safe, well-tolerated, and associated with clinical benefit. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential and molecular mechanisms of this compound. Future clinical studies are warranted to fully establish its role in the treatment of cervical cancer and other malignancies.

References

CIGB-300: A Technical Guide to its Role in Blocking CK2 Substrate Phosphorylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CIGB-300 is a clinical-stage, cell-permeable cyclic peptide that has demonstrated significant antineoplastic activity. Its primary mechanism of action involves the inhibition of protein kinase CK2, a serine/threonine kinase frequently overexpressed in a multitude of human cancers. This technical guide provides an in-depth analysis of this compound's core function: the blockade of CK2 substrate phosphorylation. It summarizes key quantitative data, details relevant experimental methodologies, and visualizes the intricate signaling pathways and experimental workflows.

Introduction to this compound and Protein Kinase CK2

Protein kinase CK2 is a crucial regulator of numerous cellular processes, including cell growth, proliferation, and apoptosis.[1][2] Its aberrant expression in cancer cells makes it a compelling target for therapeutic intervention.[1][3] this compound is a synthetic peptide designed to inhibit CK2-mediated phosphorylation.[1] Uniquely, this compound exhibits a dual mechanism of action. It not only binds to the conserved phospho-acceptor sites on CK2 substrates but also directly targets the CK2α catalytic subunit. This multifaceted approach contributes to its potent anti-cancer effects observed in preclinical and clinical studies. To date, this compound and CX-4945 are the only CK2 inhibitors that have advanced to clinical trials, where they have demonstrated safety and antitumor activity.

Quantitative Analysis of this compound Efficacy

The inhibitory potential of this compound has been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) serves as a key metric for its anti-proliferative efficacy.

Cell LineCancer TypeIC50 (µM)Reference
NCI-H460Large Cell Lung Carcinoma30 ± 5.3
NCI-H125Non-Small Cell Lung Cancer60
A549Non-Small Cell Lung Cancer171
HL-60Acute Myeloid Leukemia40 (approx.)
OCI-AML3Acute Myeloid Leukemia40 (approx.)

Table 1: IC50 values of this compound in various cancer cell lines.

In addition to cell proliferation, this compound has been shown to directly inhibit the phosphorylation of specific CK2 substrates. For instance, in in-vivo phosphorylation assays, this compound inhibited the phosphorylation of the Human Papillomavirus (HPV)-16 E7 oncoprotein by nearly 40% after a 30-minute treatment.

Core Mechanism: Blocking CK2 Substrate Phosphorylation

This compound's primary antitumor effect stems from its ability to disrupt CK2-mediated signaling. This is achieved through two distinct but complementary mechanisms.

Substrate-Level Inhibition

This compound was initially identified through its ability to bind to the CK2 phospho-acceptor domain of the HPV-16 E7 oncoprotein, thereby blocking its phosphorylation. This mode of action extends to other key oncoproteins, with B23/Nucleophosmin (NPM1) being a major target in solid tumors. By occupying the phosphorylation site on the substrate, this compound competitively inhibits the binding and catalytic activity of CK2.

Direct Enzyme Interaction

Subsequent research has revealed a more complex mechanism, demonstrating that this compound can also directly interact with the CK2α catalytic subunit. This interaction was confirmed through in-vivo pull-down experiments followed by immunoblotting. This direct binding to the enzyme itself contributes to the overall inhibition of its kinase activity.

G cluster_0 cluster_1 Outcome This compound This compound CK2 Substrate (e.g., B23/NPM1, E7) CK2 Substrate (e.g., B23/NPM1, E7) This compound->CK2 Substrate (e.g., B23/NPM1, E7) Binds to phospho-acceptor site CK2α Catalytic Subunit CK2α Catalytic Subunit This compound->CK2α Catalytic Subunit Directly interacts with Inhibition of Phosphorylation Inhibition of Phosphorylation CK2 Substrate (e.g., B23/NPM1, E7)->Inhibition of Phosphorylation CK2 Holoenzyme CK2 Holoenzyme CK2 Holoenzyme->CK2 Substrate (e.g., B23/NPM1, E7) Phosphorylates CK2α Catalytic Subunit->Inhibition of Phosphorylation Apoptosis Apoptosis Inhibition of Phosphorylation->Apoptosis

Dual mechanism of this compound action.

Impact on Cellular Signaling Pathways

By inhibiting CK2, this compound modulates several downstream signaling pathways critical for cancer cell survival and proliferation.

The NF-κB Pathway

In non-small cell lung cancer (NSCLC) cell lines, this compound has been shown to inhibit the canonical NF-κB pathway. This is evidenced by reduced nuclear levels of the RelA/p65 subunit and a subsequent modulation of NF-κB target proteins.

G This compound This compound CK2 CK2 This compound->CK2 Inhibits IκB IκB CK2->IκB Phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκB->NF-κB (p65/p50) Sequesters in cytoplasm Nuclear Translocation Nuclear Translocation NF-κB (p65/p50)->Nuclear Translocation p-IκB p-IκB Proteasome Proteasome p-IκB->Proteasome Ubiquitination & Degradation Gene Transcription (Survival, Proliferation) Gene Transcription (Survival, Proliferation) Nuclear Translocation->Gene Transcription (Survival, Proliferation)

This compound's impact on the NF-κB pathway.

The PI3K/AKT/mTOR Pathway

This compound treatment leads to a down-regulation of both the phosphorylation and protein levels of the ribosomal protein S6 (RPS6). This effect is likely mediated through the inhibition of the AKT/mTORC1/S6K1 pathway, where CK2 is known to play a regulatory role.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of this compound.

Cell Viability and Proliferation Assays

Objective: To determine the cytotoxic and anti-proliferative effects of this compound.

Methodologies:

  • MTS Assay:

    • Seed 1 x 10^4 cells/well in a 96-well plate and incubate for 24 hours.

    • Treat cells with varying concentrations of this compound (e.g., 25–400 µM) for 72 hours.

    • Add MTS reagent and incubate as per the manufacturer's instructions (e.g., CellTiter 96™ Non-Radioactive Proliferation Assay, Promega).

    • Measure absorbance to determine cell viability.

    • Calculate IC50 values using appropriate software.

  • alamarBlue Assay:

    • Seed 2 x 10^5 cells/mL in a 96-well plate and incubate for 24 hours.

    • Add serial dilutions of this compound (e.g., 100 to 3.12 µM).

    • After 48 hours of incubation, add alamarBlue reagent to a final concentration of 10% (v/v).

    • Incubate for an additional 4 hours.

    • Measure fluorescence to determine cell proliferation.

G Start Start Seed cells in 96-well plate Seed cells in 96-well plate Start->Seed cells in 96-well plate Incubate 24h Incubate 24h Seed cells in 96-well plate->Incubate 24h Treat with this compound Treat with this compound Incubate 24h->Treat with this compound Incubate 48-72h Incubate 48-72h Treat with this compound->Incubate 48-72h Add viability reagent (MTS/alamarBlue) Add viability reagent (MTS/alamarBlue) Incubate 48-72h->Add viability reagent (MTS/alamarBlue) Incubate Incubate Add viability reagent (MTS/alamarBlue)->Incubate Measure absorbance/fluorescence Measure absorbance/fluorescence Incubate->Measure absorbance/fluorescence Calculate IC50 Calculate IC50 Measure absorbance/fluorescence->Calculate IC50 End End Calculate IC50->End

Workflow for cell viability assays.

Apoptosis Assay (Annexin V/PI Staining)

Objective: To quantify the induction of apoptosis by this compound.

Methodology:

  • Incubate cells with this compound (e.g., 40 µM) for specified time points (e.g., 3 and 5 hours).

  • Wash cells twice with cold PBS and resuspend in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the stained cells by flow cytometry.

G Start Start Treat cells with this compound Treat cells with this compound Start->Treat cells with this compound Wash with cold PBS Wash with cold PBS Treat cells with this compound->Wash with cold PBS Resuspend in binding buffer Resuspend in binding buffer Wash with cold PBS->Resuspend in binding buffer Add FITC Annexin V and PI Add FITC Annexin V and PI Resuspend in binding buffer->Add FITC Annexin V and PI Incubate 15 min in dark Incubate 15 min in dark Add FITC Annexin V and PI->Incubate 15 min in dark Analyze by flow cytometry Analyze by flow cytometry Incubate 15 min in dark->Analyze by flow cytometry End End Analyze by flow cytometry->End

Workflow for apoptosis assay.

In Vivo Pull-Down Assay

Objective: To demonstrate the physical interaction between this compound and its target proteins (e.g., CK2α) within the cellular context.

Methodology:

  • Treat cells with biotinylated this compound.

  • Lyse the cells and incubate the lysate with streptavidin-coated beads to capture the this compound-biotin and its interacting proteins.

  • Wash the beads to remove non-specific binders.

  • Elute the bound proteins.

  • Analyze the eluate by Western blotting using an antibody specific for the protein of interest (e.g., anti-CK2α).

In Vitro Kinase Assay

Objective: To directly measure the inhibitory effect of this compound on CK2 activity.

Methodology:

  • Prepare a reaction mixture containing purified CK2 enzyme (catalytic subunit or holoenzyme), a specific substrate (e.g., recombinant GST-HPV-16 E7), and ATP.

  • Add varying concentrations of this compound to the reaction.

  • Incubate the reaction to allow for phosphorylation.

  • Stop the reaction and analyze the phosphorylation of the substrate, typically by SDS-PAGE and autoradiography (if using radiolabeled ATP) or by using phospho-specific antibodies in a Western blot.

Conclusion and Future Directions

This compound represents a promising therapeutic agent that effectively targets the oncoprotein kinase CK2. Its dual mechanism of action, involving both substrate and enzyme-level inhibition, underscores its potential for potent and specific anti-cancer activity. The comprehensive data on its efficacy and the detailed understanding of its impact on key signaling pathways provide a strong rationale for its continued clinical development. Future research should focus on further elucidating the full spectrum of this compound's molecular targets, identifying predictive biomarkers for patient response, and exploring synergistic combinations with other anticancer therapies.

References

Investigating the Anti-Neoplastic Activity of CIGB-300: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CIGB-300 is a clinical-stage, first-in-class synthetic peptide inhibitor of protein kinase CK2 (formerly casein kinase 2), a serine/threonine kinase frequently overexpressed in a multitude of human cancers.[1][2] CK2 is a highly pleiotropic enzyme that phosphorylates hundreds of substrates involved in crucial cellular processes, including cell proliferation, apoptosis, DNA repair, and angiogenesis, making it a compelling target for cancer therapy.[3][4][5] Unlike traditional small molecule inhibitors that target the ATP-binding site of the kinase, this compound employs a novel, dual mechanism of action. This technical guide provides a comprehensive overview of the anti-neoplastic activity of this compound, summarizing key preclinical and clinical findings, detailing experimental protocols, and visualizing its mechanism and effects.

Mechanism of Action

This compound was initially developed to target the conserved acidic phosphoacceptor domain on CK2 substrates, thereby preventing their phosphorylation by the enzyme. However, further research has revealed a more complex, dual mechanism. This compound not only binds to CK2 substrates but also interacts directly with the catalytic subunits of the CK2 holoenzyme (CK2α and CK2α'), leading to a comprehensive inhibition of CK2-mediated signaling.

One of the primary and most studied intracellular targets of this compound in solid tumors is the nucleolar protein B23/Nucleophosmin (NPM). By binding to B23/NPM, this compound impairs its CK2-mediated phosphorylation, which leads to nucleolar disassembly and triggers a rapid pro-apoptotic response. In the context of Human Papillomavirus (HPV)-related cancers, this compound also targets the viral oncoprotein E7, inhibiting its phosphorylation by CK2 and disrupting its interaction with the tumor suppressor pRB.

In hematological malignancies such as Acute Myeloid Leukemia (AML), while this compound still interacts with the CK2α catalytic subunit, B23/NPM does not appear to be its critical target, suggesting context-dependent target engagement.

CIGB_300_Mechanism cluster_0 This compound Dual Inhibition Mechanism cluster_1 CK2 Holoenzyme CIGB300 This compound (Cyclic Peptide) CK2a CK2α / CK2α' (Catalytic Subunits) CIGB300->CK2a Direct Interaction Substrate CK2 Substrate (e.g., B23/NPM, E7) CIGB300->Substrate CK2b CK2β (Regulatory Subunit) CK2a->Substrate Phosphorylation pSubstrate Phosphorylated Substrate Substrate->pSubstrate ATP Downstream Downstream Oncogenic Signaling pSubstrate->Downstream

Diagram 1. this compound dual mechanism of action.

Modulation of Key Signaling Pathways

By inhibiting the master regulator CK2, this compound affects multiple downstream signaling pathways critical for cancer cell survival and proliferation. Proteomic and phosphoproteomic studies have revealed that this compound treatment modulates a wide array of proteins involved in apoptosis, cell cycle progression, drug resistance, and cell motility.

Key pathways affected include:

  • Apoptosis Induction: this compound induces apoptosis through both intrinsic and extrinsic pathways. It causes nucleolar stress via B23/NPM inhibition and modulates the expression of Bcl-2 family proteins, increasing the Bax/Bcl-2 ratio. This leads to rapid caspase activation.

  • NF-κB Pathway: In non-small cell lung cancer (NSCLC) cells, this compound inhibits the canonical NF-κB pathway by reducing the nuclear translocation of the RelA/p65 subunit.

  • PI3K/Akt Pathway: this compound has been shown to inhibit the PI3K/Akt signaling pathway, which is a crucial driver of cell survival and proliferation in many cancers.

  • Cell Cycle Arrest: The peptide can induce cell cycle arrest, with effects observed in the S or G2/M phases, depending on the cellular context.

CIGB_300_Signaling CIGB300 This compound CK2 Protein Kinase CK2 CIGB300->CK2 Inhibition B23 B23/NPM Phosphorylation CK2->B23 NFkB NF-κB Pathway (RelA/p65 Nuclear Translocation) CK2->NFkB PI3K PI3K/Akt Pathway CK2->PI3K Other Other CK2 Substrates (>300 proteins) CK2->Other Apoptosis Apoptosis ↑ (Caspase Activation, ↑Bax/Bcl-2) B23->Apoptosis CellCycle Cell Cycle Arrest (S or G2/M phase) B23->CellCycle Proliferation Proliferation ↓ NFkB->Proliferation Inhibition of Pro-survival Genes PI3K->Proliferation Inhibition of Pro-survival Signals Angiogenesis Angiogenesis ↓ Other->Angiogenesis Metastasis Metastasis ↓ (Adhesion, Migration, Invasion ↓) Other->Metastasis

Diagram 2. Downstream signaling pathways modulated by this compound.

Preclinical Anti-Neoplastic Activity

This compound has demonstrated broad anti-neoplastic activity across a range of preclinical cancer models, both in vitro and in vivo.

In Vitro Activity

This compound exerts a potent, dose-dependent antiproliferative effect on a wide panel of human cancer cell lines. Notably, leukemia and lung cancer cells appear to be particularly sensitive. The half-maximal inhibitory concentration (IC₅₀) values vary depending on the tumor type and cell line.

Table 1: In Vitro Anti-proliferative Activity of this compound in Various Cancer Cell Lines

Cancer Type Cell Line IC₅₀ (µM) Citation(s)
Lung (NSCLC) NCI-H460 30 ± 5.3
NCI-H125 ~60
A549 ~171
Breast MDA-MB-231 ~120
MCF-7 ~140
Cervical C4-1 ~200
AML HL-60 21 - 33

| | OCI-AML3 | 21 - 33 | |

Beyond inhibiting proliferation, this compound also impairs key processes involved in metastasis, such as cell adhesion, migration, and invasion, in lung and breast cancer models.

In Vivo Activity

Systemic and local administration of this compound has shown significant antitumor effects in various murine syngeneic and human tumor xenograft models.

Table 2: Summary of In Vivo Antitumor Efficacy of this compound

Cancer Model Administration Key Findings Citation(s)
Cervical Cancer (Xenograft) Intratumoral / Systemic Significant tumor growth delay; Increased survival when combined with cisplatin.
Lung Cancer (Metastasis Model) Intravenous (10 mg/kg) Markedly decreased lung colonization and metastasis development.
Breast Cancer (Metastasis Model) Systemic Inhibited lung colonization; reduced size and number of metastatic lesions.

| Lung Cancer (Angiogenesis Model) | Systemic (10 mg/kg) | ~40% reduction in tumor cell-driven neovascularization in Matrigel plugs. | |

These studies highlight this compound's potential not only to control primary tumor growth but also to act as an anti-angiogenic and anti-metastatic agent.

Synergistic Interactions

This compound demonstrates synergistic or additive effects when combined with standard chemotherapeutic agents and targeted therapies. Proteomic studies show that this compound can modulate proteins involved in drug resistance. Synergistic interactions have been documented with cisplatin, paclitaxel, and the EGFR inhibitor erlotinib (B232) in lung and cervical cancer models. In breast cancer cells, this compound sensitizes cells to cisplatin, increasing apoptosis.

Clinical Studies

This compound is one of only two CK2 inhibitors to have entered clinical trials. Phase I and II studies, primarily in cervical cancer, have been conducted.

  • Phase I (First-in-Human): A trial in patients with cervical malignancies evaluated four dose levels of intralesional this compound. The peptide was found to be safe and well-tolerated. Importantly, early signs of clinical benefit were observed, including a significant decrease in tumor lesion area.

  • Phase I/II: In women with locally advanced cervical cancer, studies have demonstrated clinical effects from intratumoral injections. A dose-finding trial showed that cohorts receiving this compound concomitantly with standard chemoradiotherapy had a higher frequency of complete response compared to those receiving chemoradiotherapy alone.

These clinical findings have established a favorable safety profile for this compound and provided a strong rationale for advancing to late-stage clinical trials, particularly for locally advanced cervical cancer in combination with standard of care.

Appendix: Experimental Protocols

A.1 Cell Viability / Anti-proliferative Assay (MTS or Crystal Violet)
  • Cell Seeding: Plate cancer cells (e.g., NCI-H460, A549) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate overnight under standard conditions (37°C, 5% CO₂).

  • Treatment: Treat cells with serial dilutions of this compound (e.g., 25–400 µM) for 72 hours.

  • Quantification (MTS): Add MTS reagent (e.g., CellTiter 96) to each well and incubate for 1-4 hours. Measure the absorbance at 490 nm using a microplate reader.

  • Quantification (Crystal Violet): Wash cells with PBS, fix with methanol (B129727), and stain with 0.5% crystal violet solution. After washing and drying, solubilize the dye with methanol or Sorenson's buffer and measure absorbance at 570 nm.

  • Data Analysis: Calculate cell viability as a percentage relative to untreated controls. Determine IC₅₀ values using appropriate software (e.g., R package 'ic50' or GraphPad Prism).

A.2 Apoptosis Detection (Annexin V-FITC / Propidium Iodide Staining)
  • Cell Treatment: Incubate cells (e.g., 1 x 10⁶ cells/mL) with the desired concentration of this compound (e.g., 30-40 µM) for specified time points (e.g., 0.5h to 48h).

  • Cell Collection: Harvest cells by centrifugation, then wash twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic/necrotic.

A.3 In Vivo Pull-Down Assay to Identify Interacting Proteins

This protocol is used to capture this compound and its binding partners directly from the cellular environment.

Workflow_Pulldown start Start: Culture Cancer Cells (e.g., NCI-H460, AML cells) step1 1. Treatment Incubate cells with N-terminal biotin-tagged this compound (30-40 µM) for 30 min at 37°C. start->step1 step2 2. Cell Lysis Collect, wash, and lyse cells using a suitable buffer (e.g., PBS with 1% Triton X-100 and protease inhibitors). step1->step2 step3 3. Lysate Clearing Centrifuge lysate to pellet cellular debris. step2->step3 step4 4. Affinity Capture Incubate cleared lysate with pre-equilibrated streptavidin-sepharose beads to bind biotin-CIGB-300 complexes. step3->step4 step5 5. Washing Wash beads extensively with cold buffer to remove non-specific binders. step4->step5 step6 6. Elution & Analysis Elute bound proteins from beads (e.g., using SDS-PAGE sample buffer). Resolve proteins by SDS-PAGE. step5->step6 step7a Western Blot Analyze for specific proteins (e.g., CK2α, B23/NPM). step6->step7a step7b Mass Spectrometry (LC-MS/MS) Identify the comprehensive This compound interactome. step6->step7b end End: Identification of Interacting Proteins step7a->end step7b->end

References

CIGB-300: A Technical Guide to its Antitumor Mechanisms Affecting Cell Growth and Survival

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CIGB-300 is a synthetic, cell-permeable cyclic peptide with demonstrated antineoplastic properties. It functions primarily as an inhibitor of Protein Kinase CK2 (formerly Casein Kinase II), a serine/threonine kinase frequently overexpressed in a wide range of human cancers and implicated in malignant transformation, tumor growth, and survival. This compound presents a novel mechanism of action by targeting the phosphoacceptor domain of CK2 substrates, rather than the ATP-binding site targeted by many small molecule inhibitors. This guide provides an in-depth technical overview of this compound's mechanism of action, its quantifiable effects on tumor cell proliferation and apoptosis, and detailed protocols for key experimental assessments.

Core Mechanism of Action: Targeting the CK2 Axis

This compound exerts its anticancer effects by disrupting the phosphorylation of key cellular proteins mediated by CK2. Its primary mechanism involves binding to the phosphoacceptor sites on CK2 substrates, thereby preventing their phosphorylation by the kinase.[1][2][3][4]

One of the most significant validated targets of this compound is Nucleophosmin (also known as B23, NPM1), a nucleolar phosphoprotein that plays a critical role in ribosome biogenesis, cell cycle regulation, and the inhibition of apoptosis.[1] By binding to B23/NPM1, this compound inhibits its CK2-mediated phosphorylation, which leads to nucleolar disassembly and the induction of a pro-apoptotic program. In addition to B23/NPM1, this compound has been shown to interact with other CK2 substrates and the CK2α' catalytic subunit directly, suggesting a dual or multi-target effect.

In the context of cervical cancer, this compound also targets the E7 oncoprotein of the Human Papillomavirus (HPV). It binds to the N-terminal region of E7, reduces its CK2-mediated phosphorylation, and disrupts its interaction with the tumor suppressor protein pRb, providing a specific mechanism of action in HPV-positive cancers.

G cluster_0 This compound Intervention cluster_1 CK2 Kinase Complex cluster_2 Key Substrates cluster_3 Downstream Cellular Effects CIGB300 This compound CK2a CK2α/α' CIGB300->CK2a Interacts with B23 B23/NPM1 CIGB300->B23 Binds to phospho-site E7 HPV E7 CIGB300->E7 Binds to phospho-site Proliferation Cell Proliferation & Survival CIGB300->Proliferation Inhibits Apoptosis Apoptosis CIGB300->Apoptosis Induces CK2b CK2β CK2a->B23 Phosphorylates CK2a->E7 Phosphorylates B23->Proliferation Promotes B23->Apoptosis Inhibits pRb pRb E7->pRb Inhibits pRb->Proliferation Inhibits

Caption: this compound signaling pathway and mechanism of action.

Quantitative Effects on Tumor Cell Growth and Survival

This compound demonstrates potent antiproliferative and pro-apoptotic effects across a variety of tumor cell lines.

Inhibition of Cell Proliferation

The antiproliferative activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50). The peptide shows a dose-dependent inhibitory effect on cancer cell growth.

Cell Line Cancer Type IC50 (µM) Reference
NCI-H460Large Cell Lung Carcinoma30 ± 5.3
F3IIBreast Cancer~50
MDA-MB-231Breast Cancer~75
MCF-7Breast Cancer~100
VariousMultiple Solid Tumors29 ± 7 (average)
Induction of Apoptosis

This compound is a potent inducer of apoptosis, or programmed cell death. This effect is often rapid, with significant apoptosis observed within hours of treatment. The mechanism involves the activation of caspases and modulation of apoptosis-related proteins like Bax (pro-apoptotic) and Bcl-2 (anti-apoptotic).

Cell Line Treatment Key Observation Reference
NCI-H46040 µM this compound~50% apoptosis at 6 hours
HL-6040 µM this compoundSignificant increase in apoptotic cells after 30 mins and 5 hours
F3II, MDA-MB-231, MCF-7Not specifiedIncreased percentage of hypodiploid (sub-G0/G1) cells
Breast Cancer CellsNot specifiedIncreased Bax expression, decreased Bcl-2 expression
Effects on Cell Cycle

Studies have shown that this compound can impair cancer cell cycle progression. In breast cancer cell lines (F3II, MDA-MB-231, and MCF-7), treatment resulted in an increased percentage of cells in the sub-G1 phase, which is indicative of apoptosis. In NCI-H460 lung cancer cells, this compound was observed to slightly impair the cell cycle.

Synergistic Interactions with Chemotherapeutics

This compound has demonstrated synergistic or additive effects when combined with conventional chemotherapy agents. This suggests its potential use in combination therapies to enhance efficacy and overcome drug resistance. Proteomics studies have shown that this compound modulates proteins involved in drug resistance.

Combination Cancer Model Observed Effect Reference
This compound + CisplatinCervical & Lung Cancer CellsSynergistic/additive antiproliferative effect
This compound + PaclitaxelCervical & Lung Cancer CellsSynergistic/additive antiproliferative effect
This compound + CisplatinBreast Cancer CellsSensitizes cells to cisplatin, increasing apoptosis
This compound + CisplatinCervical Cancer (in vivo)Significantly increased survival of tumor-bearing mice compared to monotherapy

Detailed Experimental Protocols

The following are representative methodologies for assessing the efficacy of this compound.

Antiproliferative / Cell Viability Assay (Crystal Violet Method)

This protocol is used to determine the effect of this compound on cell proliferation and to calculate IC50 values.

  • Cell Seeding: Plate tumor cells (e.g., NCI-H460, F3II) in 96-well plates at a density of 3-8 x 10³ cells/well and allow them to adhere overnight.

  • Treatment: Treat cells with increasing concentrations of this compound (e.g., 0 to 150 µM) for a specified period (e.g., 72 hours).

  • Fixation: Discard the culture medium and fix the cells by adding a 1.1% glutaraldehyde (B144438) solution for 15 minutes.

  • Staining: Wash the plates with water and stain the fixed cells with a 0.1% crystal violet solution for 20 minutes.

  • Solubilization: Thoroughly wash the plates with water to remove excess stain. Solubilize the bound dye by adding 10% acetic acid.

  • Quantification: Measure the absorbance at a wavelength of 595 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Analysis: Plot the percentage of cell viability against the drug concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Flow Cytometry)

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment.

  • Cell Culture and Treatment: Seed cells (e.g., NCI-H460) in 6-well plates. Once attached, treat with the desired concentration of this compound (e.g., 40 µM) for various time points (e.g., 6, 24, 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold Phosphate-Buffered Saline (PBS).

  • Staining: Resuspend cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Acquisition: Analyze the stained cells using a flow cytometer.

  • Analysis:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

    • Quantify the percentage of cells in each quadrant.

G cluster_0 Viability Assay (Crystal Violet) cluster_1 Apoptosis Assay (Flow Cytometry) A 1. Seed Cells (e.g., 96-well plate) B 2. Treat with this compound (Dose-response) A->B C 3. Incubate (e.g., 72 hours) B->C D1 4a. Fix & Stain Cells C->D1 D2 4b. Harvest Cells C->D2 E1 5a. Solubilize Stain D1->E1 F1 6a. Read Absorbance (595nm) E1->F1 G1 7a. Calculate IC50 F1->G1 E2 5b. Stain (Annexin V / PI) D2->E2 F2 6b. Flow Cytometry Analysis E2->F2 G2 7b. Quantify Apoptotic Cells F2->G2

Caption: A typical experimental workflow for in vitro assays.

In Vivo Antitumor Efficacy Model

This protocol assesses the effect of this compound on tumor growth in a living organism.

  • Tumor Implantation: Subcutaneously inject tumor cells (e.g., syngeneic murine or human xenograft) into the flank of immunocompromised (e.g., nude) or syngeneic mice.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Randomization: Randomize mice into treatment groups (e.g., vehicle control, this compound, Cisplatin, this compound + Cisplatin).

  • Treatment Administration: Administer this compound via the desired route (e.g., intratumoral, intravenous, or intraperitoneal) according to the planned dosing schedule.

  • Monitoring: Measure tumor volume (e.g., using calipers) and body weight regularly (e.g., twice a week).

  • Endpoint: Continue treatment until a predetermined endpoint is reached (e.g., tumor volume limit, study duration).

  • Analysis: Compare tumor growth inhibition and overall survival between treatment groups. Statistical analysis (e.g., log-rank test for survival) is performed to determine significance.

Conclusion

This compound is a promising peptide-based anticancer agent that effectively inhibits tumor cell growth and survival. Its unique mechanism of targeting CK2 substrate phosphorylation leads to potent, dose-dependent antiproliferative effects and the rapid induction of apoptosis in a broad range of cancer models. Furthermore, its ability to synergize with standard chemotherapeutics highlights its potential to enhance current treatment regimens. The data summarized herein provide a strong rationale for its continued development and clinical investigation in oncology.

References

The Molecular Targets of CIGB-300 Beyond CK2: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

CIGB-300 is a synthetic cyclic peptide with demonstrated antineoplastic properties, currently in clinical development. Its primary mechanism of action has been attributed to the inhibition of protein kinase CK2, a serine/threonine kinase that is frequently overexpressed in a multitude of human cancers and is involved in cell growth, proliferation, and survival. This compound uniquely targets the phosphoacceptor sites on CK2 substrates, preventing their phosphorylation. However, emerging evidence from proteomic and molecular studies reveals a more complex and multifaceted mechanism of action, with this compound interacting with and modulating a range of molecular targets beyond the canonical CK2 pathway. This technical guide provides a comprehensive overview of these non-CK2 targets, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate signaling pathways involved.

Key Molecular Targets of this compound Beyond CK2

Nucleophosmin/B23 (NPM1)

A primary and well-characterized molecular target of this compound is Nucleophosmin (also known as B23 or NPM1), a multifunctional nucleolar phosphoprotein.[1][2][3] this compound directly binds to B23/NPM1, impairing its CK2-mediated phosphorylation. This interaction leads to the disassembly of the nucleolus, a critical event that triggers apoptosis.[1] The pro-apoptotic effect of this compound is thus directly linked to its ability to modulate B23/NPM1 function. In clinical studies involving patients with cervical malignancies, a significant reduction in B23/NPM1 protein levels within the nuclear compartment was observed following this compound treatment.[1]

Human Papillomavirus (HPV) E7 Oncoprotein

In the context of cervical cancer, this compound has been shown to physically interact with the E7 oncoprotein of the Human Papillomavirus (HPV). Specifically, this compound binds to the N-terminal region of the HPV-16 E7 protein. This binding event has two significant downstream consequences: it reduces the CK2-mediated phosphorylation of E7 and disrupts the interaction between E7 and the tumor suppressor protein, retinoblastoma (pRB). By disrupting the E7-pRB complex, this compound may contribute to the restoration of pRB's tumor-suppressive functions.

Proteomic Landscape Modulated by this compound

Extensive proteomic studies have been conducted to elucidate the broader impact of this compound on the cellular proteome in various cancer cell lines, including non-small cell lung cancer (NSCLC) and acute myeloid leukemia (AML). These studies have consistently revealed that this compound treatment leads to significant changes in the abundance of a large number of proteins involved in critical cellular processes.

Quantitative Data Summary

The following tables summarize the key protein groups and specific proteins identified in proteomic studies as being significantly modulated by this compound treatment.

Table 1: Protein Categories Significantly Modulated by this compound in Non-Small Cell Lung Cancer (NCI-H125) Cells

Protein CategoryDirection of ModulationNumber of Proteins Identified
Protein Translation & Ribosome BiogenesisPrimarily Down-regulated~23% of total identified proteins
Metastasis & Cell MotilityModulatedNot specified
Cell Survival & ProliferationModulatedNot specified
ApoptosisModulatedNot specified
Drug ResistanceModulatedNot specified

Table 2: Specific Proteins Modulated by this compound

ProteinCellular ProcessCancer TypeObserved Effect
Nucleophosmin/B23 (NPM1)Ribosome biogenesis, ApoptosisCervical, LungBinding by this compound, inhibition of phosphorylation, nucleolar disassembly.
HPV E7 OncoproteinViral OncogenesisCervicalBinding by this compound, reduced phosphorylation, disruption of pRB binding.
BaxApoptosisBreastIncreased expression.
Bcl-2ApoptosisBreastDecreased expression.
Ribosomal Protein S6 (RPS6)Protein Synthesis, Cell GrowthLarge Cell Lung CarcinomaDown-regulation of phosphorylation and protein levels.
CK2α'Protein Kinase SubunitLarge Cell Lung CarcinomaPreferential binding by this compound over CK2α.

Experimental Protocols

Proteomic Analysis of this compound-Treated Cells

Objective: To identify proteins that are differentially expressed in cancer cells upon treatment with this compound.

Methodology:

  • Cell Culture and Treatment: NCI-H125 non-small cell lung cancer cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 atmosphere. Cells are seeded and allowed to adhere for 24 hours. Subsequently, the cells are treated with a specified concentration of this compound (e.g., 200 µmol/L) for a short duration (e.g., 45 minutes) to capture early molecular events.

  • Protein Extraction: Following treatment, cells are harvested, and total protein is extracted using appropriate lysis buffers containing protease and phosphatase inhibitors.

  • Two-Dimensional Gel Electrophoresis (2-DE) or 2D-Liquid Chromatography-Tandem Mass Spectrometry (2D-LC-MS/MS):

    • 2-DE: Proteins are first separated by their isoelectric point (isoelectric focusing) and then by their molecular weight (SDS-PAGE). Gels are stained (e.g., with Coomassie Brilliant Blue or silver stain), and protein spots are quantified.

    • 2D-LC-MS/MS: Protein extracts are digested into peptides, which are then separated by two-dimensional liquid chromatography and analyzed by tandem mass spectrometry for identification and quantification.

  • Data Analysis: Protein spots or peptide signals that show a statistically significant change in abundance (typically >2-fold) between this compound-treated and control samples are identified. Bioinformatic tools are then used to classify the identified proteins based on their cellular function and involvement in signaling pathways.

Co-Immunoprecipitation of HPV E7 and pRB

Objective: To determine if this compound disrupts the interaction between the HPV E7 oncoprotein and the pRB tumor suppressor.

Methodology:

  • Cell Culture and Treatment: Cervical cancer cells expressing HPV E7 (e.g., C4-1 cells) are cultured under standard conditions. Cells are treated with this compound for a specified time and concentration.

  • Cell Lysis: Cells are lysed in a non-denaturing buffer to preserve protein-protein interactions.

  • Immunoprecipitation: The cell lysate is incubated with an antibody specific for HPV E7, which is coupled to agarose (B213101) or magnetic beads. This antibody captures E7 and any proteins bound to it.

  • Washing: The beads are washed several times to remove non-specifically bound proteins.

  • Elution and Western Blotting: The bound proteins are eluted from the beads, separated by SDS-PAGE, and transferred to a membrane. The membrane is then probed with an antibody against pRB to detect its presence in the immunoprecipitated complex. A reduction in the pRB signal in this compound-treated samples compared to controls indicates a disruption of the E7-pRB interaction.

Signaling Pathways and Experimental Workflows

CIGB300_B23_Pathway CIGB300 This compound B23 Nucleophosmin/B23 (in Nucleolus) CIGB300->B23 Binds to CK2 CK2 CIGB300->CK2 pB23 Phosphorylated B23 Nucleolar_Disassembly Nucleolar Disassembly B23->Nucleolar_Disassembly Leads to CK2->pB23 Phosphorylates Apoptosis Apoptosis Nucleolar_Disassembly->Apoptosis CIGB300_HPV_E7_Pathway CIGB300 This compound HPV_E7 HPV E7 Oncoprotein CIGB300->HPV_E7 Binds to E7_pRB_Complex E7-pRB Complex (Inactive pRB) CIGB300->E7_pRB_Complex Disrupts HPV_E7->E7_pRB_Complex Binds pRB pRB (Tumor Suppressor) pRB->E7_pRB_Complex Binds Cell_Cycle_Progression Cell Cycle Progression E7_pRB_Complex->Cell_Cycle_Progression Proteomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis Proteomic Analysis cluster_data Data Interpretation Cell_Culture 1. Cancer Cell Culture Treatment 2. This compound Treatment Cell_Culture->Treatment Protein_Extraction 3. Protein Extraction Treatment->Protein_Extraction Separation 4. 2-DE or 2D-LC Separation Protein_Extraction->Separation MS 5. Mass Spectrometry (MS/MS) Separation->MS Identification 6. Protein Identification & Quantification MS->Identification Bioinformatics 7. Bioinformatic Analysis (Pathway & Function) Identification->Bioinformatics

References

CIGB-300: A Peptide-Based Inhibitor of Protein Kinase CK2 with Therapeutic Potential in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

CIGB-300 is a novel, clinical-stage synthetic peptide that functions as a potent and selective inhibitor of protein kinase CK2 (formerly casein kinase II), a serine/threonine kinase frequently overexpressed in a multitude of human cancers. By targeting the CK2 phosphoacceptor domain on its substrates, this compound presents a unique mechanism of action that disrupts pivotal oncogenic signaling pathways, leading to apoptosis, inhibition of cell proliferation, and synergistic effects with conventional chemotherapeutics. This technical guide provides a comprehensive overview of the preclinical and clinical data supporting the therapeutic applications of this compound, with a focus on its mechanism of action, quantitative efficacy data, and detailed experimental methodologies.

Introduction

Protein kinase CK2 is a highly conserved and ubiquitously expressed enzyme that plays a critical role in a vast array of cellular processes, including cell growth, proliferation, and survival. Its elevated expression and activity in numerous malignancies have established it as a compelling target for cancer therapy. This compound is a cell-permeable, cyclic peptide designed to interfere with CK2-mediated phosphorylation. Unlike many kinase inhibitors that target the ATP-binding pocket, this compound has a dual mechanism of action: it can bind to the phosphoacceptor sites on CK2 substrates and also directly interact with the CK2α catalytic subunit.[1][2] This multifaceted approach contributes to its potent anti-cancer properties observed in a wide range of preclinical models and its promising safety and efficacy profile in early-phase clinical trials.[3][4]

Mechanism of Action

This compound exerts its anti-neoplastic effects primarily through the inhibition of the protein kinase CK2 signaling pathway. This inhibition is achieved through a sophisticated dual mechanism:

  • Substrate-Level Inhibition: this compound was initially designed to bind to the acidic phosphoacceptor domain of CK2 substrates.[2] This competitive binding prevents the phosphorylation of key substrates by CK2, thereby disrupting their downstream signaling functions. A major in vivo target identified is the nucleolar oncoprotein B23/Nucleophosmin (NPM1). Inhibition of B23/NPM1 phosphorylation by this compound leads to its translocation from the nucleolus, nucleolar disassembly, and subsequent induction of apoptosis.

  • Direct Enzyme Interaction: More recent evidence from pull-down assays and phosphoproteomic analyses has revealed that this compound can also directly interact with the catalytic α and α' subunits of the CK2 holoenzyme. This direct binding further impairs the enzymatic activity of CK2, contributing to a more comprehensive blockade of its signaling network.

The inhibition of CK2 by this compound triggers a cascade of downstream effects, including the modulation of key signaling pathways implicated in cancer progression, such as the NF-κB and Wnt/β-catenin pathways.

CIGB-300_Mechanism_of_Action cluster_0 This compound Dual Inhibition Mechanism cluster_1 Downstream Cellular Effects CIGB300 This compound CK2_Substrate CK2 Substrate (e.g., B23/NPM1) CIGB300->CK2_Substrate Binds to phosphoacceptor site CK2_Enzyme CK2 Holoenzyme (α, α', β subunits) CIGB300->CK2_Enzyme Directly interacts with α/α' subunits Oncogenic_Signaling Oncogenic Signaling (e.g., NF-κB, Wnt) CIGB300->Oncogenic_Signaling Inhibits Apoptosis Apoptosis CIGB300->Apoptosis Induces Proliferation Cell Proliferation CIGB300->Proliferation Inhibits Synergism Synergism with Chemotherapy CIGB300->Synergism Enhances Phosphorylation Phosphorylation CK2_Substrate->Phosphorylation CK2_Enzyme->CK2_Substrate Phosphorylation->Oncogenic_Signaling Activates Oncogenic_Signaling->Proliferation Promotes

Caption: Dual mechanism of this compound action and its downstream effects.

Quantitative Data on Anti-Proliferative Activity

This compound has demonstrated potent anti-proliferative effects across a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cancer type and specific cell line, highlighting a potential for differential sensitivity.

Cell LineCancer TypeIC50 (µM)Reference
NCI-H460Large Cell Lung Carcinoma30 ± 5.3
NCI-H125Non-Small Cell Lung Cancer60
A549Non-Small Cell Lung Cancer171
A549-cispRCisplatin-Resistant NSCLC249 ± 15
HSCLC H-82Small Cell Lung Cancer20
HL-60Acute Myeloid Leukemia21-33
OCI-AML3Acute Myeloid Leukemia21-33
HPB-ALLT-cell Acute Lymphoblastic Leukemia18

Key Signaling Pathways Modulated by this compound

This compound's inhibition of CK2 leads to the modulation of critical signaling pathways that are often dysregulated in cancer.

NF-κB Signaling Pathway

The canonical NF-κB pathway is a key regulator of inflammation, immunity, cell survival, and proliferation. CK2 is known to phosphorylate IκB, promoting its degradation and the subsequent activation of NF-κB. This compound treatment has been shown to reduce the nuclear levels of the RelA/p65 subunit of NF-κB, leading to the downregulation of NF-κB target genes involved in cell survival and proliferation, such as cyclins D1 and E, and the upregulation of pro-apoptotic proteins like BAX.

CIGB-300_NFkB_Pathway cluster_0 Cytoplasm cluster_1 Nucleus CIGB300 This compound CK2 CK2 CIGB300->CK2 Inhibits IKK IKK Complex CK2->IKK Activates IkB IκB IKK->IkB Phosphorylates IKK->IkB Leads to degradation NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Nucleus Nucleus Gene_Expression Gene Expression (Cyclins, anti-apoptotic) NFkB_nuc->Gene_Expression Activates Apoptosis Apoptosis Gene_Expression->Apoptosis Inhibits Proliferation Proliferation Gene_Expression->Proliferation Promotes Experimental_Workflow_Pull_Down start Start cell_treatment Treat cells with biotinylated this compound start->cell_treatment lysis Cell Lysis cell_treatment->lysis incubation Incubate lysate with streptavidin beads lysis->incubation washing Wash beads to remove non-specific binders incubation->washing elution Elute bound proteins washing->elution analysis Analyze eluted proteins (Western Blot / Mass Spec) elution->analysis end End analysis->end

References

Methodological & Application

Application Notes and Protocols for CIGB-300 in Lung Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of CIGB-300, a synthetic peptide inhibitor of protein kinase CK2 (CK2), in lung cancer cell line research. The following sections detail the mechanism of action, experimental protocols, and key quantitative data to facilitate the investigation of this compound as a potential therapeutic agent.

Introduction and Mechanism of Action

This compound is an anti-tumor peptide that functions by inhibiting the activity of protein kinase CK2, a serine/threonine kinase that is frequently overexpressed in various cancers, including lung cancer.[1][2] The primary mechanism of this compound involves binding to the phospho-acceptor domain of CK2 substrates, thereby preventing their phosphorylation by the enzyme.[2] This inhibition of CK2-dependent signaling pathways ultimately leads to anti-proliferative effects and the induction of apoptosis in lung cancer cells.[1] Studies have shown its efficacy in both monolayer and three-dimensional non-small cell lung cancer (NSCLC) models.

This compound has been demonstrated to modulate several critical signaling pathways implicated in cancer progression. A key target is the canonical NF-κB pathway, where this compound treatment leads to reduced nuclear levels of the RelA/p65 subunit and subsequent modulation of NF-κB target proteins. This activity is associated with an enhancement of proteasome activity. Furthermore, in some lung cancer cell models, this compound has been observed to affect the Akt, MAPK, and STAT3 signaling pathways.

The peptide has also been shown to interact with the catalytic α and α' subunits of CK2. In the highly sensitive NCI-H460 large cell lung carcinoma cell line, this compound demonstrated a preferential binding to the CK2α' catalytic subunit. This interaction leads to downstream effects such as the down-regulation of ribosomal protein S6 (RPS6) phosphorylation and protein levels.

Beyond its direct effects on cell proliferation and survival, this compound also impacts cellular processes related to metastasis. It has been shown to reduce the adhesion, migration, and invasion capabilities of lung cancer cells.

Quantitative Data Summary

The following tables summarize the reported quantitative effects of this compound on various lung cancer cell lines.

Table 1: IC50 Values of this compound in Lung Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
NCI-H460Large Cell Lung Carcinoma30
NCI-H125Non-Small Cell Lung Cancer60 - 124.2
3LLMurine Lewis Lung Carcinoma138.3 ± 9.9
A549Non-Small Cell Lung Cancer171 - 271.0

Table 2: Effects of this compound on Metastatic Potential in Lung Cancer Cell Lines

Cell LineAssayThis compound ConcentrationObserved EffectReference
H125 & 3LLAdhesion Assay40 - 50 µM~60% reduction in adhesion
H125 & 3LLInvasion Assay50 µM~70-80% reduction in invasiveness
3LLWound Healing Assay¼ and ½ LD50Significant reduction in migratory potential
H125Wound Healing Assay¼ and ½ LD50Significant reduction in migratory potential

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of this compound on lung cancer cell lines.

Cell Viability Assay (MTS Assay)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound.

  • Cell Seeding: Seed 1 x 10^4 lung cancer cells per well in a 96-well plate in standard culture conditions and incubate for 24 hours.

  • Treatment: Treat the cells with a range of this compound concentrations (e.g., 25–400 μM) for 72 hours.

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay, Promega).

  • Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO2 atmosphere.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value using appropriate software.

Apoptosis Assay (Annexin V/PI Staining)

This protocol quantifies the extent of apoptosis induced by this compound.

  • Cell Treatment: Seed lung cancer cells and treat with the desired concentration of this compound (e.g., 30 µM for NCI-H460 cells) for various time points (e.g., 0.5, 1, 3, 6, 24, 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V positive, PI negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.

Western Blotting for Signaling Pathway Analysis

This protocol is used to analyze the effect of this compound on the expression and phosphorylation of key proteins in signaling pathways.

  • Cell Lysis: Treat cells with this compound for the desired time and concentration. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-p65, total p65, phospho-Akt, total Akt, β-actin) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.

CIGB300_Mechanism cluster_CIGB300 This compound cluster_CK2 Protein Kinase CK2 cluster_Pathway Signaling Pathways cluster_Effects Cellular Effects CIGB300 This compound Peptide CK2 CK2 Kinase CIGB300->CK2 Inhibits Metastasis Decreased Metastasis CIGB300->Metastasis Inhibits Substrate CK2 Substrate CK2->Substrate Phosphorylates NFkB NF-κB Pathway Substrate->NFkB Akt Akt/MAPK/STAT3 Substrate->Akt Proliferation Decreased Proliferation NFkB->Proliferation Apoptosis Increased Apoptosis NFkB->Apoptosis Inhibits Akt->Proliferation Akt->Apoptosis Inhibits Experimental_Workflow start Start: Lung Cancer Cell Culture treatment This compound Treatment (Varying Concentrations & Times) start->treatment viability Cell Viability Assay (e.g., MTS) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis protein Protein Analysis (e.g., Western Blot) treatment->protein data Data Analysis & Interpretation viability->data apoptosis->data protein->data

References

Techniques for Assessing CIGB-300's Effect on Apoptosis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CIGB-300 is a synthetic peptide-based drug candidate that has demonstrated pro-apoptotic and anti-proliferative activity in a range of tumor cell lines and preclinical models.[1][2] Its mechanism of action involves the inhibition of protein kinase CK2 (formerly casein kinase II), a serine/threonine kinase that is often deregulated in cancer.[1] By targeting the CK2 phosphoacceptor domain, this compound can modulate a variety of signaling pathways involved in cell survival, proliferation, and apoptosis.[3][4] This document provides detailed application notes and protocols for assessing the apoptotic effects of this compound in cancer cell lines.

Key Experimental Techniques

The induction of apoptosis by this compound can be qualitatively and quantitatively assessed using a variety of well-established cellular and molecular biology techniques. The following sections detail the protocols for the most common assays.

Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry

Application Note: This is one of the most widely used methods for detecting apoptosis. It distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid binding dye that is unable to cross the intact plasma membrane of live or early apoptotic cells. Therefore, cells that are Annexin V positive and PI negative are in early apoptosis, while cells positive for both are in late apoptosis or necrosis. Studies have shown that this compound treatment leads to an increase in the Annexin V-positive cell population in various cancer cell lines.

Protocol:

  • Cell Culture and Treatment:

    • Seed the cancer cell line of interest (e.g., NCI-H460, HeLa) in 6-well plates at a density that allows them to reach 70-80% confluency at the time of treatment.

    • Treat the cells with this compound at the desired concentrations (e.g., 30 µM) for various time points (e.g., 0.5, 1, 3, 6, 24, 48 hours). Include a vehicle-treated control group.

  • Cell Harvesting:

    • For adherent cells, carefully collect the culture medium, which may contain floating apoptotic cells.

    • Wash the adherent cells once with ice-cold PBS.

    • Trypsinize the cells and add the collected culture medium to neutralize the trypsin.

    • For suspension cells, directly collect the cells.

    • Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation (e.g., 500 x g for 5 minutes).

  • Staining:

    • Wash the cells twice with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.

    • Gently vortex the cells and incubate for 15 minutes at room temperature (25°C) in the dark.

  • Flow Cytometry Analysis:

    • After incubation, add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • For each sample, acquire a sufficient number of events (e.g., 10,000).

    • Use appropriate software to analyze the data and quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay

Application Note: The TUNEL assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis. During apoptosis, endonucleases cleave DNA, generating DNA strand breaks. The TUNEL assay uses the enzyme Terminal deoxynucleotidyl transferase (TdT) to label the 3'-hydroxyl ends of these DNA fragments with labeled dUTPs. This allows for the visualization and quantification of apoptotic cells, typically by fluorescence microscopy or flow cytometry.

Protocol:

  • Sample Preparation (for cells on coverslips):

    • Seed cells on sterile coverslips in a multi-well plate and treat with this compound as described in the Annexin V protocol.

    • Wash cells with PBS, then fix with 4% paraformaldehyde in PBS for 15–30 minutes at room temperature.

    • Rinse the cells with PBS.

  • Permeabilization:

    • Incubate the cells in a permeabilization solution (e.g., 0.1%–0.5% Triton X-100 in PBS) for 5–15 minutes on ice. This step is crucial for allowing the TdT enzyme to access the nucleus.

    • Rinse the cells thoroughly with PBS.

  • TUNEL Reaction:

    • (Optional) Incubate the sample with an Equilibration Buffer for 10 minutes.

    • Prepare the TdT reaction mix according to the manufacturer's instructions (typically containing TdT enzyme and labeled dUTPs).

    • Add the TdT reaction mix to the cells and incubate for 60 minutes at 37°C in a humidified chamber.

  • Detection and Visualization:

    • Stop the reaction and wash the cells.

    • If using an indirect detection method (e.g., Br-dUTP), incubate with a fluorescently labeled antibody.

    • Counterstain the nuclei with a DNA dye such as DAPI or Hoechst.

    • Mount the coverslips on microscope slides.

    • Visualize the cells under a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.

Caspase Activity Assays

Application Note: Caspases are a family of cysteine proteases that play a central role in the execution of apoptosis. Caspase activation occurs in a hierarchical cascade, with initiator caspases (e.g., caspase-8, caspase-9) activating effector caspases (e.g., caspase-3, caspase-7). Measuring the activity of these caspases can provide a quantitative assessment of apoptosis induction. Colorimetric or fluorometric assays are commonly used, which employ synthetic substrates that are cleaved by active caspases to produce a detectable signal. This compound has been shown to induce rapid caspase activation.

Protocol (Colorimetric Assay for Caspase-3):

  • Cell Lysis:

    • Treat cells with this compound as previously described.

    • Harvest and wash the cells.

    • Resuspend the cell pellet in a chilled Lysis Buffer and incubate on ice.

    • Centrifuge to pellet the cell debris and collect the supernatant containing the cell lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Caspase Assay:

    • In a 96-well plate, add an equal amount of protein from each sample.

    • Add Reaction Buffer containing DTT to each well.

    • Add the caspase-3 substrate (e.g., DEVD-pNA).

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Data Acquisition:

    • Measure the absorbance at 405 nm using a microplate reader.

    • The absorbance is proportional to the amount of pNA released and thus to the caspase-3 activity.

Western Blotting for Apoptosis-Related Proteins

Application Note: Western blotting is a powerful technique to analyze the expression levels and cleavage of key proteins involved in the apoptotic pathway. This can provide insights into the specific molecular mechanisms by which this compound induces apoptosis. Key markers include the cleavage of caspases (e.g., caspase-3, -8, -9) and their substrates, such as PARP-1 (Poly (ADP-ribose) polymerase-1). Additionally, the expression levels of Bcl-2 family proteins (e.g., Bcl-2, Bax) can be examined.

Protocol:

  • Protein Extraction and Quantification:

    • Prepare cell lysates from this compound treated and control cells as described for the caspase assay.

    • Quantify the protein concentration.

  • SDS-PAGE and Protein Transfer:

    • Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-caspase-3, anti-cleaved PARP-1, anti-Bcl-2, anti-Bax).

    • Wash the membrane to remove unbound primary antibody.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

    • Wash the membrane thoroughly.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Capture the signal using X-ray film or a digital imaging system.

    • The appearance of cleaved forms of caspases and PARP-1, or changes in the expression of Bcl-2 family proteins, will indicate the induction of apoptosis.

Data Presentation

Table 1: Quantitative Analysis of this compound Induced Apoptosis in NCI-H460 Cells

TreatmentTime (hours)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)Total Apoptotic Cells (%)
Vehicle Control62.5 ± 0.51.8 ± 0.34.3 ± 0.8
This compound (30 µM)0.58.7 ± 1.23.1 ± 0.411.8 ± 1.6
This compound (30 µM)115.4 ± 2.15.6 ± 0.721.0 ± 2.8
This compound (30 µM)328.9 ± 3.510.2 ± 1.339.1 ± 4.8
This compound (30 µM)635.1 ± 4.214.5 ± 1.949.6 ± 6.1
This compound (30 µM)2420.3 ± 2.918.7 ± 2.539.0 ± 5.4
This compound (30 µM)4815.8 ± 2.222.4 ± 3.138.2 ± 5.3

Data are presented as mean ± standard deviation from three independent experiments. Data is representative based on published findings.

Visualizations

CIGB300_Apoptosis_Pathway cluster_inhibition CIGB300 This compound CK2 Protein Kinase CK2 CIGB300->CK2 Inhibits B23 B23/Nucleophosmin (Phosphorylated) CIGB300->B23 Inhibits Phosphorylation CIGB300->CIGB300_inhibits_CK2 CK2->B23 ProSurvival Pro-Survival Signaling (e.g., NF-κB) CK2->ProSurvival Activates B23->ProSurvival Promotes B23_dephospho B23/Nucleophosmin (Dephosphorylated) Nucleolus Nucleolar Disassembly B23_dephospho->Nucleolus Apoptosis Apoptosis Nucleolus->Apoptosis Inhibition Inhibition CIGB300_inhibits_CK2->CK2 CIGB300_inhibits_CK2->ProSurvival

Caption: this compound induced apoptosis signaling pathway.

AnnexinV_Workflow start Seed and Culture Cells treatment Treat with this compound and Vehicle Control start->treatment harvest Harvest Adherent and Suspension Cells treatment->harvest wash1 Wash with PBS harvest->wash1 resuspend Resuspend in 1X Binding Buffer wash1->resuspend stain Add Annexin V-FITC and Propidium Iodide resuspend->stain incubate Incubate 15 min at Room Temperature stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Caption: Experimental workflow for Annexin V/PI staining.

References

CIGB-300: Application Notes and Protocols for Angiogenesis and Metastasis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CIGB-300 is a synthetic peptide inhibitor of protein kinase CK2, a serine/threonine kinase frequently overexpressed in a multitude of human cancers.[1] CK2 plays a pivotal role in cell proliferation, apoptosis, and angiogenesis, making it a compelling target for anticancer therapies.[2][3] this compound exerts its anticancer effects through a dual mechanism: it directly interacts with the CK2α catalytic subunit and also binds to the phospho-acceptor domain of CK2 substrates, thereby inhibiting their phosphorylation.[4][5] One of the primary targets of this compound is the nucleolar protein B23/nucleophosmin, and inhibition of its phosphorylation leads to nucleolar disassembly and apoptosis.

These application notes provide a comprehensive overview of the use of this compound in studying angiogenesis and metastasis. Detailed protocols for key in vitro and in vivo experiments are provided to facilitate the investigation of this compound's anti-angiogenic and anti-metastatic properties.

Mechanism of Action in Angiogenesis and Metastasis

This compound has demonstrated significant anti-angiogenic and anti-metastatic potential in preclinical studies. Its mechanism of action in these processes is multifaceted and stems from the inhibition of CK2-mediated signaling pathways.

Anti-Angiogenic Effects:

  • Inhibition of Endothelial Cell Function: this compound has been shown to impair the adhesion, migration, and tubular network formation of human umbilical vein endothelial cells (HUVEC).

  • Modulation of Pro-Angiogenic Factors: The peptide can limit the vascular response in vivo, suggesting an interference with pro-angiogenic signaling pathways. While the precise mechanisms are still under investigation, the inhibition of CK2, a known regulator of VEGF and Notch signaling, is a key contributing factor.

Anti-Metastatic Effects:

  • Reduction of Cell Adhesion, Migration, and Invasion: this compound significantly reduces the adhesion, migration, and invasion capabilities of various cancer cell lines, including lung and breast cancer cells.

  • Decreased Proteolytic Activity: The reduced invasiveness of cancer cells following this compound treatment is associated with a decrease in the activity of secreted proteases such as urokinase-type plasminogen activator (uPA) and matrix metalloproteinases (MMPs).

  • Inhibition of Lung Colonization: In vivo studies have demonstrated that systemic administration of this compound markedly decreases lung colonization and the development of metastatic lesions.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the effects of this compound.

Table 1: In Vitro Efficacy of this compound

Cell LineAssayIC50 (µM)Other Quantitative EffectsReference(s)
NCI-H460 (Large Cell Lung Carcinoma)Proliferation30 ± 5.3Apoptotic peak at 6h (~50%) with 30 µM
NCI-H125 (Non-Small Cell Lung Cancer)Proliferation60
A549 (Non-Small Cell Lung Cancer)Proliferation171
MDA-MB-231 (Breast Cancer)Migration~50% inhibition at IC50 concentration
F3II (Breast Cancer)Migration~90% inhibition at IC50 concentration
MCF-7 (Breast Cancer)MigrationStatistically significant inhibition at 240 µM
Breast Cancer Cell LinesAdhesion~20% reduction at 240 or 280 µM

Table 2: In Vivo Efficacy of this compound

Cancer ModelAnimal ModelDosage and AdministrationKey FindingsReference(s)
Lewis Lung Carcinoma (3LL)C57BL/6 Mice10 mg/kg, i.v. daily for 5 daysMarkedly decreased lung colonization and metastasis. ~40% reduction in hemoglobin content in Matrigel plugs.
Breast Cancer (F3II)BALB/c Mice10 mg/kg, i.v. daily for 5 days~45% reduction in the number of pulmonary nodules in experimental metastasis model.
Breast Cancer (F3II)BALB/c Mice10 mg/kg, i.v. (2 cycles of 5 daily doses) post-surgery~60% reduction in total lung nodules; 83% reduction in macrometastases (>1 mm).

Experimental Protocols

Herein are detailed protocols for key experiments to assess the anti-angiogenic and anti-metastatic effects of this compound.

In Vitro Angiogenesis: Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures in vitro.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium

  • Matrigel Basement Membrane Matrix

  • This compound

  • 96-well culture plates

  • Microscope with imaging capabilities

Protocol:

  • Thaw Matrigel on ice overnight at 4°C.

  • Pipette 50 µL of cold Matrigel into each well of a pre-chilled 96-well plate.

  • Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

  • Harvest HUVECs and resuspend them in endothelial cell growth medium containing various concentrations of this compound (e.g., 10, 25, 50 µM) or vehicle control.

  • Seed 1.5 x 10^4 HUVECs onto the surface of the solidified Matrigel in each well.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.

  • Observe and photograph the formation of tube-like structures under an inverted microscope.

  • Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of branches using image analysis software.

In Vitro Cell Migration: Wound Healing (Scratch) Assay

This assay is used to study directional cell migration in a two-dimensional space.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231, F3II)

  • Complete growth medium

  • Serum-free medium

  • This compound

  • 6-well or 12-well culture plates

  • 200 µL pipette tip or a specialized wound healing insert

  • Microscope with a camera

Protocol:

  • Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.

  • Create a "scratch" or a cell-free gap in the monolayer using a sterile 200 µL pipette tip. Alternatively, use a culture insert to create a more uniform gap.

  • Gently wash the wells with PBS to remove detached cells and debris.

  • Replace the medium with fresh serum-free medium containing different concentrations of this compound or vehicle control.

  • Capture images of the scratch at time 0.

  • Incubate the plate at 37°C and 5% CO2.

  • Acquire images of the same field at regular intervals (e.g., 6, 12, 24 hours).

  • Measure the width of the scratch at different points for each time point and treatment condition.

  • Calculate the percentage of wound closure relative to the initial scratch area.

In Vitro Cell Invasion: Transwell Invasion Assay

This assay measures the ability of cells to invade through a basement membrane matrix.

Materials:

  • Cancer cell line of interest

  • Transwell inserts (8 µm pore size) for 24-well plates

  • Matrigel Basement Membrane Matrix

  • Serum-free medium

  • Complete medium (as a chemoattractant)

  • This compound

  • Cotton swabs

  • Methanol (B129727) or 4% paraformaldehyde for fixation

  • Crystal violet solution for staining

Protocol:

  • Thaw Matrigel on ice and dilute it with cold serum-free medium.

  • Coat the upper surface of the Transwell inserts with a thin layer of the diluted Matrigel and allow it to solidify at 37°C for at least 1 hour.

  • Harvest and resuspend the cancer cells in serum-free medium containing various concentrations of this compound or vehicle control.

  • Seed the cells (e.g., 5 x 10^4 cells) into the upper chamber of the Matrigel-coated inserts.

  • Fill the lower chamber with complete medium containing a chemoattractant (e.g., 10% FBS).

  • Incubate the plate at 37°C and 5% CO2 for 24-48 hours.

  • After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fix the invading cells on the lower surface of the membrane with methanol or paraformaldehyde.

  • Stain the fixed cells with crystal violet solution.

  • Wash the inserts with water and allow them to air dry.

  • Count the number of stained cells in several random fields under a microscope.

In Vivo Angiogenesis: Matrigel Plug Assay

This in vivo assay evaluates the formation of new blood vessels in a subcutaneous Matrigel plug.

Materials:

  • Matrigel Basement Membrane Matrix

  • Heparin

  • Cancer cells (e.g., 3LL Lewis Lung Carcinoma)

  • This compound

  • Syngeneic mice (e.g., C57BL/6)

  • Hemoglobin quantification kit (e.g., Drabkin's reagent)

Protocol:

  • On the day of injection, thaw Matrigel on ice.

  • Mix Matrigel with heparin and the cancer cells (e.g., 1 x 10^6 cells) on ice.

  • Subcutaneously inject 0.5 mL of the Matrigel-cell mixture into the flank of the mice.

  • Administer this compound (e.g., 10 mg/kg, i.v.) or vehicle control daily for a specified period (e.g., 5 days).

  • After a set period (e.g., 7-14 days), euthanize the mice and carefully excise the Matrigel plugs.

  • Homogenize the plugs and measure the hemoglobin content using a hemoglobin quantification kit to quantify the extent of vascularization.

  • Alternatively, the plugs can be fixed, sectioned, and stained with endothelial cell markers (e.g., CD31) for immunohistochemical analysis.

In Vivo Metastasis: Experimental Lung Metastasis Model

This model assesses the ability of cancer cells to colonize the lungs after intravenous injection.

Materials:

  • Cancer cell line of interest (e.g., F3II breast cancer cells)

  • Syngeneic mice (e.g., BALB/c)

  • This compound

  • Sterile PBS

  • Bouin's solution for fixation

Protocol:

  • Harvest and resuspend the cancer cells in sterile PBS.

  • Inject a defined number of cells (e.g., 2 x 10^5 F3II cells) into the lateral tail vein of the mice.

  • Treat the mice with this compound (e.g., 10 mg/kg, i.v.) or vehicle control daily for a specified period (e.g., 5 consecutive days).

  • Monitor the mice for a set period (e.g., 21 days).

  • Euthanize the mice and excise the lungs.

  • Fix the lungs in Bouin's solution.

  • Count the number of visible metastatic nodules on the lung surface under a dissecting microscope.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and the workflows for the described experiments.

CIGB300_Mechanism_of_Action CIGB300 This compound CK2a CK2α (catalytic subunit) CIGB300->CK2a Binds to & Inhibits CK2_Substrate CK2 Substrate (e.g., B23/Nucleophosmin) CIGB300->CK2_Substrate Binds to phospho- acceptor site Phosphorylation Phosphorylation CIGB300->Phosphorylation Inhibits CK2a->CK2_Substrate Phosphorylates Downstream_Signaling Downstream Signaling (e.g., Akt/PI3K pathway) Phosphorylation->Downstream_Signaling Activates Angiogenesis Angiogenesis Downstream_Signaling->Angiogenesis Promotes Metastasis Metastasis Downstream_Signaling->Metastasis Promotes

Caption: this compound's dual mechanism of action on the CK2 pathway.

Transwell_Invasion_Assay_Workflow Start Start Coat_Insert Coat Transwell insert with Matrigel Start->Coat_Insert Seed_Cells Seed cells with this compound in upper chamber Coat_Insert->Seed_Cells Add_Chemoattractant Add chemoattractant to lower chamber Seed_Cells->Add_Chemoattractant Incubate Incubate for 24-48h Add_Chemoattractant->Incubate Remove_Noninvading Remove non-invading cells Incubate->Remove_Noninvading Fix_Stain Fix and stain invading cells Remove_Noninvading->Fix_Stain Quantify Quantify invaded cells Fix_Stain->Quantify

Caption: Workflow for the Transwell Invasion Assay.

In_Vivo_Metastasis_Model_Workflow Start Start Inject_Cells Inject cancer cells (tail vein) Start->Inject_Cells Treat_Mice Treat mice with this compound (e.g., 5 days) Inject_Cells->Treat_Mice Monitor Monitor for a set period (e.g., 21 days) Treat_Mice->Monitor Harvest_Lungs Harvest and fix lungs Monitor->Harvest_Lungs Count_Nodules Count metastatic nodules Harvest_Lungs->Count_Nodules

Caption: Workflow for the in vivo experimental metastasis model.

References

CIGB-300: Protocols for Assessing its Impact on Cell Proliferation

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

CIGB-300 is a synthetic peptide that has demonstrated anti-cancer properties by inhibiting the protein kinase CK2, a key regulator of various cellular processes, including cell proliferation and survival.[1][2][3][4] This document provides detailed protocols for studying the effects of this compound on cell proliferation, including methodologies for assessing cell viability, apoptosis, and the underlying signaling pathways.

Data Presentation

The following tables summarize quantitative data on the efficacy of this compound in various cancer cell lines.

Table 1: IC50 Values of this compound in Different Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Citation
NCI-H460Large Cell Lung Carcinoma30 ± 5.3
NCI-H125Non-Small Cell Lung Cancer60
A549Non-Small Cell Lung Cancer171
HSCLC H-82Small Cell Lung Cancer20

Table 2: Apoptosis Induction by this compound in NCI-H460 Cells

TreatmentTime (hours)Percentage of Apoptotic CellsCitation
30 µM this compound6~50%

Experimental Protocols

Cell Proliferation Assay (Crystal Violet Assay)

This protocol is designed to determine the anti-proliferative effect of this compound on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., NCI-H460)

  • Complete culture medium

  • This compound

  • 96-well plates

  • Crystal Violet solution (0.5% in 20% methanol)

  • 10% acetic acid

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium.

  • Incubate the plate overnight at 37°C in a 5% CO₂ incubator.

  • The next day, treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 40, 80, 160 µM) in triplicate.

  • Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • After incubation, carefully remove the medium and wash the cells twice with PBS.

  • Fix the cells by adding 100 µL of methanol (B129727) to each well and incubate for 10 minutes at room temperature.

  • Remove the methanol and add 50 µL of Crystal Violet solution to each well. Incubate for 15 minutes at room temperature.

  • Wash the plate with water to remove excess stain and allow it to air dry.

  • Solubilize the stain by adding 100 µL of 10% acetic acid to each well.

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment.

Materials:

  • Cancer cell line of interest (e.g., NCI-H460)

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate at a density of 1 x 10⁶ cells/well.

  • Treat cells with the desired concentration of this compound (e.g., 30 µM) for various time points (e.g., 0.5, 1, 3, 6, 24, 48 hours).

  • Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis of Signaling Pathways

This protocol is used to analyze the effect of this compound on key proteins in signaling pathways, such as the Akt pathway.

Materials:

  • Cancer cell line of interest

  • This compound

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-RPS6, anti-phospho-RPS6)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells and treat with this compound as described for the apoptosis assay.

  • Lyse the cells with lysis buffer and determine the protein concentration.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

This compound Mechanism of Action

G cluster_0 This compound Inhibition of CK2 Signaling cluster_1 Downstream Cellular Effects CIGB300 This compound CK2 Protein Kinase CK2 CIGB300->CK2 Inhibits CellProliferation Cell Proliferation CIGB300->CellProliferation Decreases Apoptosis Apoptosis CIGB300->Apoptosis Induces Phosphorylation Phosphorylation CK2->Phosphorylation Catalyzes Substrates CK2 Substrates (e.g., B23/NPM1, Akt, RPS6) Substrates->Phosphorylation Phosphorylation->CellProliferation Promotes Phosphorylation->Apoptosis Inhibits

Caption: this compound inhibits CK2, leading to decreased cell proliferation and induced apoptosis.

Experimental Workflow for Studying this compound Effects

G cluster_assays Cellular Assays cluster_data Data Analysis start Start: Cancer Cell Culture treat Treat with this compound (Varying concentrations and times) start->treat prolif Cell Proliferation Assay (Crystal Violet) treat->prolif apoptosis Apoptosis Assay (Annexin V / PI) treat->apoptosis western Western Blot Analysis (Signaling Proteins) treat->western ic50 Determine IC50 prolif->ic50 apoptosis_quant Quantify Apoptosis apoptosis->apoptosis_quant protein_exp Analyze Protein Expression western->protein_exp

Caption: Workflow for assessing the impact of this compound on cancer cells.

This compound's Impact on the Akt Signaling Pathway

G cluster_downstream Downstream Effectors PI3K PI3K Akt Akt PI3K->Akt Activates CellSurvival Cell Survival Akt->CellSurvival Proliferation Proliferation Akt->Proliferation CK2 CK2 CK2->Akt Phosphorylates/Activates CIGB300 This compound CIGB300->CK2 Inhibits

Caption: this compound inhibits CK2, which can modulate the pro-survival Akt signaling pathway.

References

Application Notes and Protocols for Investigating CK2 Signaling Pathways Using CIGB-300

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing CIGB-300, a synthetic peptide inhibitor of Protein Kinase CK2, to investigate CK2-mediated signaling pathways in cancer research and drug development.

Introduction to this compound

This compound is a cell-permeable, cyclic synthetic peptide designed to inhibit the activity of Protein Kinase CK2 (formerly Casein Kinase II).[1][2] CK2 is a serine/threonine kinase that is frequently overexpressed in a multitude of human cancers and plays a crucial role in promoting oncogenesis by modulating various cellular processes, including cell proliferation, apoptosis, and signal transduction.[3][4][5] Unlike many kinase inhibitors that target the ATP-binding site, this compound has a novel mechanism of action, binding to the phospho-acceptor sites on CK2 substrates, thereby preventing their phosphorylation by the enzyme. One of its primary targets is the oncoprotein B23/nucleophosmin (NPM1). By inhibiting CK2, this compound induces apoptosis and curtails tumor cell growth, making it a valuable tool for studying CK2 signaling and a potential therapeutic agent.

Key Signaling Pathways Modulated by this compound

CK2 is a highly pleiotropic kinase, estimated to be responsible for a significant portion of the human phosphoproteome. Its inhibition by this compound consequently affects numerous signaling cascades critical for cancer cell survival and proliferation.

CK2_Signaling_Pathways cluster_CIGB300 This compound cluster_CK2 CK2 Holoenzyme CIGB300 This compound CK2 CK2 CIGB300->CK2 Inhibits NFkB NFkB CK2->NFkB Wnt Wnt CK2->Wnt PI3K_Akt PI3K_Akt CK2->PI3K_Akt JAK_STAT JAK_STAT CK2->JAK_STAT Proliferation Proliferation NFkB->Proliferation Chemosensitization Chemosensitization NFkB->Chemosensitization Wnt->Proliferation Apoptosis Apoptosis PI3K_Akt->Apoptosis Inhibits JAK_STAT->Proliferation

  • NF-κB Pathway: this compound has been shown to inhibit the canonical NF-κB pathway by reducing the nuclear levels of RelA/p65, a key transcription factor in this cascade. This leads to a downstream modulation of NF-κB target genes involved in cell survival and inflammation.

  • Wnt/β-catenin Pathway: CK2 can activate Wnt signaling by phosphorylating and upregulating the transcriptional co-factor, β-catenin. While some studies with this compound did not observe changes in cytoplasmic β-catenin levels, the role of CK2 in this pathway suggests it as a key area of investigation.

  • PI3K/Akt Pathway: The PI3K/Akt pathway is a central regulator of cell survival and proliferation. CK2 can directly phosphorylate and activate Akt, and also phosphorylate the tumor suppressor PTEN, a negative regulator of this pathway. The interplay between CK2 and the PI3K/Akt pathway is a critical aspect of its oncogenic function.

  • JAK/STAT Pathway: CK2 can directly activate components of the JAK/STAT pathway, such as JAK2 and STAT3, which are involved in cytokine signaling and cell proliferation.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various cancer cell lines as reported in the literature.

Table 1: Anti-proliferative Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)AssayReference
NCI-H460Large Cell Lung Carcinoma30 ± 5.3Crystal Violet
NCI-H125Non-Small Cell Lung CancerNot specified (IC25 used)MTS
A549Non-Small Cell Lung CancerNot specified (IC25 used)MTS
HL-60Acute Myeloid Leukemia40 (treatment conc.)Not specified
OCI-AML3Acute Myeloid Leukemia40 (treatment conc.)Not specified

Table 2: Induction of Apoptosis by this compound

Cell LineTreatment Concentration (µM)Incubation Time (h)Apoptosis OutcomeAssayReference
NCI-H460306Peak of apoptosis observedAnnexin V/PI
HL-60403 and 5Potent pro-apoptotic effectAnnexin V/PI
OCI-AML3403 and 5Potent pro-apoptotic effectAnnexin V/PI

Experimental Protocols

Detailed methodologies for key experiments to investigate the effects of this compound are provided below.

Protocol 1: Cell Viability Assay (MTS Assay)

This protocol is used to determine the effect of this compound on the proliferation of cancer cell lines.

Cell_Viability_Workflow cluster_Seeding Cell Seeding cluster_Treatment Treatment cluster_Assay MTS Assay cluster_Analysis Data Analysis Seed Seed 1x10^4 cells/well in 96-well plate Treat Treat with this compound (e.g., 25-400 µM) for 72h Seed->Treat Add_MTS Add MTS reagent Treat->Add_MTS Incubate_MTS Incubate Add_MTS->Incubate_MTS Read_Absorbance Read absorbance at 490 nm Incubate_MTS->Read_Absorbance Analyze Calculate IC50 values Read_Absorbance->Analyze

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well plates

  • This compound (dissolved in an appropriate solvent)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)

  • Microplate reader

Procedure:

  • Seed 1 x 10⁴ cells per well in a 96-well plate and incubate overnight.

  • The following day, treat the cells with a serial dilution of this compound (e.g., 25-400 µM) for 72 hours. Include untreated and vehicle-only controls.

  • After the incubation period, add the MTS reagent to each well according to the manufacturer's instructions.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V/PI Staining)

This protocol quantifies the induction of apoptosis by this compound.

Apoptosis_Assay_Workflow cluster_Treatment Cell Treatment cluster_Staining Staining cluster_Analysis Flow Cytometry Treat_Cells Treat cells with this compound (e.g., 30-40 µM) for desired time points Wash Wash cells with PBS Treat_Cells->Wash Resuspend Resuspend in Binding Buffer Wash->Resuspend Add_Stains Add FITC Annexin V and PI Resuspend->Add_Stains Incubate_Dark Incubate for 15 min in the dark Add_Stains->Incubate_Dark Analyze_FCM Analyze by flow cytometry Incubate_Dark->Analyze_FCM

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • FITC Annexin V Apoptosis Detection Kit (e.g., BD Biosciences)

  • Flow cytometer

Procedure:

  • Treat cells with the desired concentration of this compound (e.g., 30-40 µM) for various time points (e.g., 0.5, 1, 3, 6, 24, 48 hours).

  • Harvest the cells and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Protocol 3: In Vivo Pull-Down Assay

This protocol is used to identify proteins that interact with this compound within the cellular context.

Pull_Down_Workflow cluster_Incubation Incubation with Biotinylated this compound cluster_Lysis Cell Lysis cluster_Capture Protein Capture cluster_Analysis Analysis Incubate_Peptide Incubate cells with N-terminal biotin-tagged this compound (30-40 µM) for 30 min Lyse_Cells Lyse cells and clear lysate by centrifugation Incubate_Peptide->Lyse_Cells Add_Streptavidin Add cleared lysate to pre-equilibrated streptavidin-sepharose beads Lyse_Cells->Add_Streptavidin Incubate_Capture Incubate to allow binding Add_Streptavidin->Incubate_Capture Wash_Beads Wash beads Incubate_Capture->Wash_Beads Elute Elute bound proteins Wash_Beads->Elute Analyze_Proteins Analyze by Western Blot or Mass Spectrometry Elute->Analyze_Proteins

Materials:

  • Cancer cell line of interest

  • N-terminal biotin-tagged this compound (this compound-B)

  • Lysis buffer (e.g., PBS with 1 mM DTT, 1% Triton X-100, and protease inhibitors)

  • Streptavidin-sepharose beads (e.g., GE Healthcare)

  • Microcentrifuge

Procedure:

  • Incubate cells with this compound-B at a final concentration of 30-40 µM for 30 minutes at 37°C.

  • Collect, wash, and lyse the cells in an appropriate lysis buffer.

  • Clear the cellular lysate by centrifugation.

  • Add the cleared lysate to pre-equilibrated streptavidin-sepharose beads and incubate to allow the biotinylated peptide and its interacting proteins to bind to the beads.

  • Wash the beads several times to remove non-specific binders.

  • Elute the bound proteins from the beads.

  • Analyze the eluted proteins by Western blotting for specific candidate interactors or by mass spectrometry for a global proteomic analysis.

Conclusion

This compound is a potent and specific tool for the investigation of CK2 signaling pathways. Its unique mechanism of action provides a valuable alternative to traditional ATP-competitive inhibitors. The protocols and data presented here offer a solid foundation for researchers to explore the multifaceted role of CK2 in cancer biology and to evaluate the therapeutic potential of its inhibition.

References

Unveiling the Clinical Potential of CIGB-300: A Guide to Efficacy Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals engaged in evaluating the clinical efficacy of CIGB-300, a novel peptide-based drug candidate. This compound is a selective inhibitor of protein kinase CK2, a key enzyme implicated in various cellular processes critical for cancer development and progression. These guidelines offer a comprehensive framework for assessing the therapeutic potential of this compound in various cancer models.

Mechanism of Action

This compound is a cell-permeable cyclic peptide that uniquely targets the substrate phosphoacceptor domain, thereby inhibiting CK2-mediated phosphorylation.[1][2] Its primary molecular target has been identified as the multifunctional oncoprotein B23/nucleophosmin.[3][4] By binding to B23/nucleophosmin, this compound impairs its phosphorylation by CK2, leading to nucleolar disassembly and subsequent apoptosis in cancer cells.[3] Furthermore, this compound has been shown to modulate several critical signaling pathways involved in cell survival, proliferation, and resistance to chemotherapy, including the NF-κB, Wnt/β-catenin, and PI3K/AKT pathways.

Signaling Pathway Overview

CIGB_300_Signaling_Pathway cluster_cell Cancer Cell cluster_pathways Signaling Pathways CIGB300 This compound CK2 Protein Kinase CK2 CIGB300->CK2 Inhibits B23 B23/Nucleophosmin CIGB300->B23 Binds CK2->B23 Phosphorylates NFkB NF-κB Pathway CK2->NFkB Activates Wnt Wnt/β-catenin Pathway CK2->Wnt Activates PI3K PI3K/AKT Pathway CK2->PI3K Activates Apoptosis Apoptosis B23->Apoptosis Inhibits NFkB->Apoptosis Inhibits Wnt->Apoptosis Inhibits PI3K->Apoptosis Inhibits

Caption: this compound inhibits CK2, preventing B23 phosphorylation and activating apoptosis.

Clinical Efficacy Evaluation

The clinical efficacy of this compound has been investigated in Phase I and II clinical trials, primarily in patients with cervical cancer and non-small cell lung cancer (NSCLC). The following tables summarize the key findings from these studies.

Table 1: Summary of Phase I Clinical Trial of this compound in Cervical Malignancies
ParameterDetailsReference
Study Design Dose-escalating study
Patient Population 31 women with microinvasive or pre-invasive cervical cancer
Treatment Regimen Intralesional injections of this compound at 14, 70, 245, and 490 mg for 5 consecutive days
Safety and Tolerability No maximum-tolerated dose or dose-limiting toxicity was reached. Most frequent adverse events were localized and mild.
Preliminary Efficacy 75% of patients showed a significant lesion reduction at colposcopy, and 19% exhibited full histological regression.
Table 2: Summary of Phase I Clinical Trial of this compound in Cervical Cancer Stage IB2/II
ParameterDetailsReference
Study Design Open-label, dose-scaling, sequential trial
Patient Population Patients with histologically diagnosed stage IB2/II cervical cancer
Treatment Regimen Intratumoral injections of this compound at 35, 70, 245, and 490 mg for 5 consecutive days
Pharmacokinetics Tumor uptake of this compound was demonstrated, with the kidneys being the main organ for drug elimination.
Pharmacodynamics Significant reduction of B23/nucleophosmin levels in the nucleolus of cervical tumor cells was observed.
Safety The maximum tolerated dose was determined to be 70 mg. An allergic-like syndrome was identified as the dose-limiting toxicity.
Table 3: Summary of Preclinical and Clinical Findings in Non-Small Cell Lung Cancer (NSCLC)
Study TypeKey FindingsReference
Preclinical (In Vitro) This compound demonstrated anti-proliferative effects in NSCLC cell lines and inhibited the CK2-dependent NF-κB pathway.
Preclinical (In Vivo) Synergistic antitumor activity was observed when this compound was combined with cisplatin (B142131) in a human cervical tumor xenograft model.
Phase I Clinical Trial (Solid Tumors including NSCLC) Intravenous administration of this compound was found to be safe and well-tolerated in patients with relapsed/refractory solid tumors. A dose of 1.6 mg/kg is recommended for Phase II/III trials.

Experimental Protocols

The following section provides detailed protocols for key experiments used to evaluate the clinical efficacy of this compound.

Experimental Workflow

Experimental_Workflow cluster_assays Efficacy Evaluation Assays start Start: Cancer Cell Culture / Tumor Tissue treatment This compound Treatment start->treatment western Western Blot Analysis (Protein Expression) treatment->western pulldown In Vivo Pull-Down Assay (Protein Interactions) treatment->pulldown flow Flow Cytometry (Apoptosis) treatment->flow ihc Immunohistochemistry (B23/NPM Localization) treatment->ihc data Data Analysis and Interpretation western->data pulldown->data flow->data ihc->data

Caption: Workflow for evaluating this compound's efficacy from cell treatment to data analysis.

Western Blot Analysis for Protein Expression

This protocol is used to detect changes in the expression levels of key proteins in this compound-treated cells.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-B23/NPM, anti-phospho-B23, anti-CK2α, anti-cleaved caspase-3)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Lysis: Treat cells with this compound at desired concentrations and time points. Wash cells with ice-cold PBS and lyse them using cell lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.

  • SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

In Vivo Pull-Down Assay for Protein Interactions

This protocol is used to identify proteins that interact with this compound within the cellular context.

Materials:

  • Biotinylated this compound

  • Cell lysis buffer

  • Streptavidin-conjugated beads (e.g., streptavidin-sepharose)

  • Wash buffer

  • Elution buffer

  • SDS-PAGE and Western blot reagents

Protocol:

  • Cell Treatment: Treat cells with biotinylated this compound for the desired time.

  • Cell Lysis: Lyse the cells and clear the lysate by centrifugation.

  • Incubation with Beads: Incubate the cell lysate with streptavidin-conjugated beads to capture the biotinylated this compound and its interacting proteins.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against suspected interacting partners (e.g., B23/nucleophosmin, CK2α).

Flow Cytometry for Apoptosis (Annexin V/Propidium Iodide Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment.

Materials:

  • Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

  • Binding buffer

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat cells with this compound at various concentrations and for different durations.

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's instructions.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative, PI-negative: Live cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative, PI-positive: Necrotic cells

Immunohistochemistry for B23/Nucleophosmin Localization

This protocol is used to visualize the subcellular localization of B23/nucleophosmin in tumor tissues before and after this compound treatment.

Materials:

  • Formalin-fixed, paraffin-embedded tumor tissue sections

  • Antigen retrieval solution (e.g., citrate (B86180) buffer)

  • Primary antibody against B23/nucleophosmin

  • HRP-conjugated secondary antibody

  • DAB substrate kit

  • Hematoxylin (B73222) counterstain

  • Microscope

Protocol:

  • Deparaffinization and Rehydration: Deparaffinize the tissue sections and rehydrate them through a series of graded alcohol.

  • Antigen Retrieval: Perform heat-induced antigen retrieval using an appropriate buffer.

  • Blocking: Block endogenous peroxidase activity and non-specific binding sites.

  • Primary Antibody Incubation: Incubate the sections with the primary anti-B23/nucleophosmin antibody.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody.

  • Detection: Visualize the antibody binding using a DAB substrate, which produces a brown precipitate.

  • Counterstaining: Counterstain the sections with hematoxylin to visualize the cell nuclei.

  • Microscopy: Dehydrate, clear, and mount the sections for microscopic examination. Compare the staining pattern and intensity of B23/nucleophosmin in treated versus untreated tumor samples.

References

CIGB-300: Application Notes and Protocols for the Study of COVID-19 and Viral Replication

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic peptide CIGB-300 (also known as CIGB-325) and its potential application in the study of COVID-19 and viral replication. This compound is an antagonist of the protein kinase CK2, a key enzyme implicated in various cellular processes, including those hijacked by viruses for their replication. This document summarizes key quantitative data from preclinical and clinical studies, details experimental protocols, and provides visual diagrams of relevant pathways and workflows.

Mechanism of Action

This compound is a synthetic peptide designed to bind to the phospho-acceptor sites of CK2 substrates, thereby interfering with their phosphorylation by the serine/threonine kinase CK2.[1] In the context of viral infections, increased CK2 activity has been observed, suggesting its crucial role in the viral life cycle.[1] By inhibiting CK2, this compound can disrupt processes essential for viral replication and propagation. Computational biology studies suggest that this compound may interfere with the SARS-CoV-2 life cycle by perturbing the hijacking of the host's RNA splicing machinery and affecting virus-host interactions.[2]

A key interaction has been identified between this compound and the viral nucleocapsid (N) protein.[1][3] The N protein is essential for the viral life cycle, including the assembly of new virions. This compound has been shown to physically interact with the N protein of a bovine coronavirus (BCoV), a surrogate model for SARS-CoV-2, leading to a reduction in its expression and accumulation in the cytoplasm.

This compound Mechanism of Action in Viral Replication cluster_inhibition Inhibition of Host Factors cluster_direct_viral Direct Interaction with Viral Components CIGB300 This compound CK2 Protein Kinase CK2 CIGB300->CK2 inhibits N_Protein Viral Nucleocapsid (N) Protein CIGB300->N_Protein interacts with HostSubstrates Host Cell Substrates CK2->HostSubstrates phosphorylates ViralProcesses Viral Replication Processes HostSubstrates->ViralProcesses enables VirionAssembly Virion Assembly N_Protein->VirionAssembly essential for

Fig. 1: this compound's dual mechanism against viral replication.

Quantitative Data Summary

In Vitro Antiviral Activity

Studies using a bovine coronavirus (BCoV) Mebus strain in Madin-Darby Bovine Kidney (MDBK) cells have demonstrated the dose-dependent antiviral activity of this compound.

ParameterValueCell LineVirusReference
IC50 3.5 µMMDBKBCoV-Mebus
CC50 150 µMMDBKN/A
Selectivity Index (SI) 42MDBKBCoV-Mebus
  • IC50 (Half-maximal inhibitory concentration): The concentration of this compound that inhibits 50% of the viral cytopathic effect.

  • CC50 (Half-maximal cytotoxic concentration): The concentration of this compound that causes 50% cytotoxicity to the host cells.

  • Selectivity Index (SI = CC50/IC50): A measure of the drug's specificity for antiviral activity over cytotoxicity.

Clinical Trial in COVID-19 Patients

An exploratory, randomized, controlled clinical trial was conducted in patients with COVID-19 pneumonia. Patients received either standard-of-care or standard-of-care plus intravenous CIGB-325 (2.5 mg/kg/day for 5 consecutive days).

Clinical OutcomeCIGB-325 + Standard-of-CareStandard-of-Care Alonep-valueReference
Median Number of Pulmonary Lesions (Day 0) 9.5Not reportedN/A
Median Number of Pulmonary Lesions (Day 7) 5.5No substantial change0.042
CPK Plasma Levels (Day 7) Significantly reducedNot reported0.007
LDH Plasma Levels (Day 7) Significantly reducedNot reported0.028
Median Time to SARS-CoV-2 Clearance (days) 11 ± 8.012 ± 60.614
  • CPK (Creatine Phosphokinase) and LDH (Lactate Dehydrogenase): Markers of tissue damage.

Experimental Protocols

In Vitro Antiviral Assay (Cytopathic Effect Inhibition)

This protocol is adapted from the study of CIGB-325's effect on Bovine Coronavirus (BCoV) in MDBK cells.

In Vitro Antiviral Assay Workflow Start Seed MDBK cells in 24-well plates Incubate1 Incubate overnight (37°C, 5% CO2) Start->Incubate1 AddCIGB300 Add this compound dilutions (1h) Incubate1->AddCIGB300 AddVirus Infect with BCoV (MOI=0.01) AddCIGB300->AddVirus Incubate2 Incubate for 4 days AddVirus->Incubate2 Stain Stain with Crystal Violet Incubate2->Stain Analyze Quantify cytopathic effect (CPE) Stain->Analyze End Calculate IC50 Analyze->End

Fig. 2: Workflow for assessing antiviral activity via CPE inhibition.

Materials:

  • Madin-Darby Bovine Kidney (MDBK) cells

  • 24-well cell culture plates

  • Dulbecco's Modified Eagle Medium (DMEM), serum-free

  • This compound (or CIGB-325)

  • Bovine Coronavirus (BCoV) stock

  • Crystal Violet staining solution

  • Interferon alpha-2b (positive control)

  • Scrambled peptide (negative control)

Procedure:

  • Seed 260,000 MDBK cells per well in 24-well plates and incubate overnight at 37°C in a 5% CO2 atmosphere.

  • Prepare serial dilutions of this compound in serum-free DMEM.

  • Remove the culture medium from the cells and add the this compound dilutions. Incubate for 1 hour. Include wells for positive and negative controls.

  • Infect the cells with 14,000 TCID50 of BCoV per well (MOI = 0.01).

  • Incubate the plates for 4 days at 37°C and 5% CO2.

  • After incubation, wash the cells with PBS and stain with Crystal Violet solution for 10-15 minutes.

  • Gently wash the plates with water to remove excess stain and allow them to air dry.

  • Visually inspect the wells for cytopathic effect (CPE) and quantify the staining to determine the percentage of CPE inhibition.

  • Calculate the IC50 value from the dose-response curve.

Pull-down Assay for Protein Interaction Analysis

This protocol is a general guideline based on methodologies used to identify this compound interacting proteins.

Materials:

  • N-terminal biotin-tagged this compound

  • Target cells (e.g., BCoV-infected MDBK cells or relevant human cell lines)

  • Lysis buffer (e.g., PBS with 1 mM DTT and Triton X-100)

  • Streptavidin-coated magnetic beads

  • Wash buffers

  • Elution buffer

  • SDS-PAGE gels and Western blot apparatus or access to LC-MS/MS facility

Procedure:

  • Incubate target cells with biotin-tagged this compound at a final concentration of 30 µM for 30 minutes at 37°C.

  • Collect, wash, and lyse the cells.

  • Incubate the cell lysate with streptavidin-coated magnetic beads to capture the biotin-CIGB-300 and its interacting proteins.

  • Wash the beads several times to remove non-specific binders.

  • Elute the bound proteins from the beads.

  • Analyze the eluted proteins by Western blot using antibodies against specific proteins of interest (e.g., viral N protein) or by liquid chromatography-mass spectrometry (LC-MS/MS) for a broader interactome analysis.

Clinical Trial Protocol for COVID-19 Patients (Summary)

This is a summary of the exploratory clinical trial conducted in COVID-19 patients.

Study Design: Monocentric, randomized, controlled, therapeutic exploratory trial.

Participants: 20 adult patients hospitalized with confirmed SARS-CoV-2 infection and pneumonia.

Intervention:

  • Group I (n=10): Intravenous CIGB-325 (2.5 mg/kg/day for 5 consecutive days) plus standard-of-care.

  • Group II (n=10): Standard-of-care alone.

Primary Outcomes:

  • Time to viral clearance (nasopharyngeal RT-PCR).

  • Clinical response, including changes in pulmonary lesions assessed by chest CT.

Secondary Outcomes:

  • Safety and tolerability (adverse events).

  • Changes in plasma levels of biomarkers such as CPK and LDH.

Assessments:

  • Nasopharyngeal swabs for RT-PCR at days 0, 3, 7, and 14.

  • Chest CT scans at day 0 and day 7.

  • Blood samples for biomarker analysis at day 0 and day 7.

COVID-19 Clinical Trial Workflow Enrollment Enroll 20 COVID-19 Patients with Pneumonia Randomization Randomization Enrollment->Randomization Group1 Group 1 (n=10) CIGB-325 + Standard Care Randomization->Group1 Group2 Group 2 (n=10) Standard Care Alone Randomization->Group2 Treatment 5-Day Treatment Period Group1->Treatment Group2->Treatment Assessments Assessments: - Chest CT (Day 0, 7) - RT-PCR (Day 0, 3, 7, 14) - Blood Markers (Day 0, 7) Treatment->Assessments Analysis Data Analysis Assessments->Analysis Results Compare Outcomes Between Groups Analysis->Results

Fig. 3: Simplified workflow of the CIGB-325 clinical trial in COVID-19 patients.

Safety and Tolerability

In the described clinical trial, CIGB-325 was found to be manageable and safe. Adverse events were transient and mild to moderate, including pruritus, flushing, and rash.

Conclusion

This compound demonstrates a promising multi-faceted mechanism of action against coronaviruses by inhibiting the host kinase CK2 and interacting with the viral N protein. In vitro studies have quantified its antiviral potency, and an initial clinical trial in COVID-19 patients has suggested a clinical benefit in reducing pulmonary lesions. The protocols provided herein offer a foundation for further research into the therapeutic potential of this compound for COVID-19 and other viral diseases. Further, larger-scale clinical trials are warranted to confirm these preliminary findings.

References

Troubleshooting & Optimization

Technical Support Center: CIGB-300 In Vivo Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the investigational anticancer peptide CIGB-300. The information provided is intended to address common challenges encountered during in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a synthetic, cell-permeable cyclic peptide that acts as an inhibitor of protein kinase CK2 (formerly casein kinase II).[1][2] Its primary mechanism involves binding to the phospho-acceptor domain of CK2 substrates, thereby preventing their phosphorylation by CK2.[1][2] A major in vivo target of this compound is the nucleolar protein B23/nucleophosmin.[3] By inhibiting the CK2-mediated phosphorylation of B23/nucleophosmin, this compound can induce nucleolar disassembly and subsequent apoptosis in cancer cells. It has also been shown to interact directly with the CK2α catalytic subunit.

Q2: What are the main therapeutic applications of this compound being investigated?

A2: this compound is primarily being investigated as an anti-cancer agent. Preclinical studies have demonstrated its pro-apoptotic and antitumor effects in various cancer models, including lung, cervical, breast, and prostate cancers, as well as leukemia. Clinical trials have been conducted, notably in patients with cervical cancer, where it has been administered both as a monotherapy and in combination with chemoradiotherapy. It has shown a favorable safety and tolerability profile in these early-phase trials.

Q3: How is this compound typically formulated for in vivo administration?

A3: For in vivo studies, this compound can be dissolved in various vehicles depending on the route of administration. For intratumoral or systemic injections, it can be dissolved in phosphate-buffered saline (PBS). Other common formulations for in vivo use may involve solvents like dimethyl sulfoxide (B87167) (DMSO) followed by dilution with agents such as PEG300, Tween 80, and sterile water, or with corn oil. For oral administration in animal models, it can be suspended in solutions like 0.5% sodium carboxymethyl cellulose (B213188) (CMC Na).

Q4: What are the known off-target effects of this compound?

A4: While this compound was designed to target the CK2 phosphoacceptor domain, the high conservation of this domain suggests the potential for a multi-target effect. Proteomic studies have revealed that this compound can modulate a wide array of proteins involved in various cellular processes beyond its primary target, including ribosome biogenesis, cell proliferation, glycolysis, and cell motility. However, it has been observed to have a lower potency in non-tumorigenic cell lines compared to cancer cell lines, suggesting a degree of cancer cell selectivity.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Poor Solubility of this compound in Aqueous Buffers The peptide may have hydrophobic regions, leading to aggregation in aqueous solutions.For in vitro assays, prepare a stock solution in DMSO and then dilute it in the desired aqueous buffer. For in vivo administration, consider using a formulation with excipients like PEG300 and Tween 80 to improve solubility.
Inconsistent Antitumor Efficacy in Animal Models Suboptimal dosing schedule, route of administration, or formulation.Optimize the administration schedule. For example, studies have explored single versus multiple cycles of injections with varying intervals. Consider the route of administration; both local (intratumoral) and systemic deliveries have been shown to be effective. Ensure the formulation is appropriate for the chosen route to maximize bioavailability.
High Variability in Experimental Results Instability of the peptide solution.Prepare fresh this compound solutions for each experiment. If a stock solution is used, aliquot it into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Observed Toxicity or Adverse Events in Animals Potential off-target effects or issues with the delivery vehicle.Conduct a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model. Evaluate the toxicity of the vehicle alone as a control group. Consider refining the delivery strategy to improve tumor targeting and reduce systemic exposure.
Lack of Synergistic Effect with Other Chemotherapies Inappropriate combination partner, timing, or dosage.This compound has shown synergistic effects with cisplatin, paclitaxel, and EGFR inhibitors. Review the literature to select a rational combination for your cancer model. Optimize the timing and dosage of both this compound and the chemotherapeutic agent to maximize synergy.

Quantitative Data Summary

Table 1: In Vitro Antiproliferative Activity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
NCI-H460Large Cell Lung Carcinoma30 ± 5.3
Various Lung Cancer CellsNon-Small Cell Lung Cancer~60 (mean)
Various Solid Tumor CellsLung, Cervix, Prostate, Colon20 - 300
Non-tumorigenic Cell Lines-~190 (mean)
Data sourced from multiple preclinical studies.

Table 2: this compound Clinical Trial Information

PhaseCancer TypeRoute of AdministrationKey Findings
Phase ICervical MalignanciesIntralesionalSafe and well-tolerated; signs of clinical benefit observed.
Phase IRelapsed/Refractory Solid TumorsIntravenousDetermined to be safe and well-tolerated.
Phase I/IILocally Advanced Cervical CancerIntratumoralCombination with chemoradiotherapy showed a higher frequency of complete response.

Experimental Protocols

Protocol 1: In Vivo Administration of this compound in a Xenograft Mouse Model

  • Preparation of this compound Formulation:

    • For intratumoral injection, dissolve this compound in sterile PBS to the desired concentration.

    • For systemic (e.g., intravenous) administration, a common formulation involves:

      • Prepare a stock solution of this compound in DMSO.

      • For the final injection volume, mix the DMSO stock with PEG300, Tween 80, and sterile water in a specified ratio (e.g., as described in formulation guides).

  • Animal Handling:

    • Use immunodeficient mice (e.g., nude mice) for human tumor xenografts.

    • Allow mice to acclimate for at least one week before tumor cell implantation.

  • Tumor Implantation:

    • Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in 100 µL of PBS) into the flank of each mouse.

    • Monitor tumor growth regularly using calipers.

  • Treatment:

    • Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into control and treatment groups.

    • Administer this compound according to the optimized schedule and route. For intratumoral injection, carefully inject the solution directly into the tumor mass.

    • The control group should receive the vehicle solution without this compound.

  • Monitoring and Endpoint:

    • Measure tumor volume and body weight 2-3 times per week.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

Protocol 2: In Vivo Pull-Down Assay to Identify this compound Interacting Proteins

  • Cell Treatment:

    • Culture cancer cells (e.g., NCI-H460) to 80-90% confluency.

    • Treat the cells with biotin-tagged this compound (e.g., at a final concentration of 30-200 µM) and incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Cell Lysis:

    • Wash the cells with cold PBS.

    • Lyse the cells in a suitable lysis buffer (e.g., PBS containing 1% Triton X-100, 1 mM DTT, and protease inhibitors).

    • Clarify the cell lysates by centrifugation.

  • Protein Pull-Down:

    • Add pre-equilibrated streptavidin-conjugated magnetic beads or sepharose matrix to the cell lysates.

    • Incubate for 1-2 hours at 4°C with gentle rotation to allow the biotin-tagged this compound and its interacting proteins to bind to the beads.

  • Washing and Elution:

    • Wash the beads extensively with cold lysis buffer to remove non-specific binding proteins.

    • Elute the bound proteins by resuspending the beads in 2X SDS-PAGE sample buffer and boiling for 5-10 minutes.

  • Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Analyze the proteins by western blotting using antibodies against specific proteins of interest or by mass spectrometry for a broader interactome analysis.

Visualizations

CIGB_300_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus/Nucleolus CIGB300_ext This compound CK2_holoenzyme CK2 Holoenzyme (α, α', β subunits) CIGB300_ext->CK2_holoenzyme Internalization Substrates Cytoplasmic Substrates CIGB300_ext->Substrates Inhibition of Phosphorylation B23 B23/Nucleophosmin CIGB300_ext->B23 Inhibition of Phosphorylation CK2_holoenzyme->Substrates Phosphorylation CK2_holoenzyme->B23 Phosphorylation Phospho_Substrates Phosphorylated Substrates Cell_Survival Cell Survival & Proliferation Phospho_Substrates->Cell_Survival Phospho_B23 Phosphorylated B23 Nucleolar_Integrity Nucleolar Integrity Phospho_B23->Nucleolar_Integrity Apoptosis Apoptosis Nucleolar_Integrity->Apoptosis Inhibition Troubleshooting_Workflow Start Inconsistent In Vivo Efficacy Observed Check_Formulation Is the formulation appropriate? Start->Check_Formulation Check_Dose Is the dose and schedule optimal? Check_Formulation->Check_Dose Yes Optimize_Formulation Optimize formulation (e.g., use excipients) Check_Formulation->Optimize_Formulation No Check_Stability Is the peptide solution stable? Check_Dose->Check_Stability Yes Optimize_Dose Perform dose-escalation and schedule optimization Check_Dose->Optimize_Dose No Prepare_Fresh Prepare fresh solutions/ Aliquot and store properly Check_Stability->Prepare_Fresh No Re_evaluate Re-evaluate Efficacy Check_Stability->Re_evaluate Yes Optimize_Formulation->Re_evaluate Optimize_Dose->Re_evaluate Prepare_Fresh->Re_evaluate Problem_Solution_Relationship Problem Problem: Poor Solubility in Aqueous Buffers Cause Cause: Peptide Aggregation Problem->Cause Solution1 Solution 1: Use DMSO for stock solution Cause->Solution1 Solution2 Solution 2: Formulate with excipients (PEG300, Tween 80) Cause->Solution2 Outcome Outcome: Improved Solubility and Bioavailability Solution1->Outcome Solution2->Outcome

References

CIGB-300 Technical Support Center: Enhancing Solubility and Stability in Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for researchers utilizing the synthetic peptide CIGB-300 in their experiments. Addressing common challenges related to solubility and stability, this resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the optimal performance and reliability of this compound in your studies.

I. Troubleshooting Guide and FAQs

This section addresses common issues encountered during the handling and application of this compound.

Frequently Asked Questions (FAQs):

1. How should I reconstitute lyophilized this compound?

For in vitro cell-based assays, it is recommended to dissolve this compound in sterile phosphate-buffered saline (PBS) to prepare a stock solution.[1][2] A common practice is to prepare a 10 mM stock solution in PBS at room temperature, ensuring the solution is freshly made for each experiment.[1][2] For in vivo studies, this compound can be initially dissolved in dimethyl sulfoxide (B87167) (DMSO) and then further diluted with appropriate vehicles such as corn oil or a combination of PEG300, Tween 80, and saline.[3]

2. I am observing precipitation after dissolving this compound. What should I do?

If you observe precipitation, it may indicate that the solubility limit has been exceeded in the chosen solvent. Consider the following troubleshooting steps:

  • Sonication: Briefly sonicate the solution to aid dissolution.

  • Gentle Warming: Gently warm the solution, but avoid excessive heat as it may degrade the peptide.

  • Solvent Adjustment: For hydrophobic peptides, dissolving in a small amount of a suitable organic solvent like DMSO first, followed by dilution with your aqueous buffer, can be effective.

  • pH Adjustment: The solubility of peptides can be pH-dependent. However, altering the pH should be done with caution as it may affect the peptide's stability and biological activity.

3. What is the recommended storage condition for this compound?

  • Lyophilized Powder: For long-term storage, the lyophilized powder should be kept at -20°C or -80°C.

  • Stock Solutions: It is highly recommended to prepare fresh stock solutions for each experiment. If storage of a stock solution is necessary, it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for short periods. The stability of peptides in solution is generally lower than in lyophilized form.

4. Can I store this compound solutions at 4°C?

While short-term storage of solutions at 4°C may be possible for a very limited time, it is generally not recommended due to the risk of degradation. For optimal activity, freshly prepared solutions are always preferred.

5. Is this compound stable in cell culture media?

The stability of this compound in cell culture media over long incubation periods has not been extensively reported. Some studies have noted potential degradation of the peptide at longer incubation times. Therefore, for experiments involving long-term incubation, consider replenishing the this compound-containing media at appropriate intervals.

II. Data Presentation: Solubility and Formulation

The following tables summarize key quantitative data and formulation guidelines for this compound.

Table 1: this compound Solubility and Stock Solution Preparation

SolventRecommended ConcentrationApplicationNotes
Phosphate-Buffered Saline (PBS)10 mMIn vitro cell-based assaysPrepare fresh for each experiment.
Dimethyl Sulfoxide (DMSO)Not explicitly stated, but used as a primary solvent for in vivo formulations.In vivo studiesUsed to prepare a concentrated stock before dilution.

Table 2: Example Formulations for In Vivo Studies

Formulation ComponentsRatioPreparation Steps
DMSO, Corn oil10:901. Dissolve this compound in DMSO to create a stock solution. 2. Add the DMSO stock solution to corn oil and mix well.
DMSO, PEG300, Tween 80, Saline10:40:5:451. Dissolve this compound in DMSO. 2. Add PEG300 and mix until clear. 3. Add Tween 80 and mix until clear. 4. Add saline and mix well.

III. Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

1. Protocol for Reconstitution of this compound for In Vitro Assays

  • Objective: To prepare a this compound stock solution for use in cell culture experiments.

  • Materials:

    • Lyophilized this compound

    • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

    • Sterile microcentrifuge tubes

  • Procedure:

    • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening.

    • Add the appropriate volume of sterile PBS to the vial to achieve a 10 mM stock solution.

    • Gently vortex or pipette up and down to dissolve the peptide completely. Ensure the solution is clear.

    • Use the freshly prepared stock solution immediately for your experiments. Do not store for extended periods.

2. Protocol for Cell Viability (MTT/XTT) Assay

  • Objective: To determine the cytotoxic effect of this compound on a cancer cell line.

  • Procedure:

    • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in the appropriate cell culture medium from your freshly prepared 10 mM PBS stock.

    • Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same amount of PBS used for the highest this compound concentration).

    • Incubate the cells for the desired period (e.g., 48 or 72 hours).

    • Add the MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

3. Protocol for In Vivo Pull-Down Assay to Identify this compound Interacting Proteins

  • Objective: To isolate and identify proteins that interact with this compound within a cellular context.

  • Procedure:

    • Treat cultured cells with biotin-tagged this compound at a predetermined concentration and for a specific duration (e.g., 30 µM for 30 minutes).

    • Lyse the cells in a suitable lysis buffer containing protease inhibitors.

    • Incubate the cell lysate with streptavidin-conjugated beads (e.g., streptavidin-sepharose) to capture the biotin-tagged this compound and its interacting proteins.

    • Wash the beads several times with lysis buffer to remove non-specific binding proteins.

    • Elute the protein complexes from the beads.

    • Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against candidate interacting proteins or by mass spectrometry for a broader proteomics approach.

IV. Visualizations: Signaling Pathways and Workflows

This compound Mechanism of Action

This compound is a synthetic peptide that functions as an inhibitor of Protein Kinase CK2. It exerts its anticancer effects by binding to the phospho-acceptor sites of CK2 substrates, thereby preventing their phosphorylation by CK2. This inhibition disrupts key signaling pathways involved in cell survival and proliferation, such as the NF-κB and Wnt/β-catenin pathways, ultimately leading to apoptosis in cancer cells.

CIGB300_Mechanism cluster_inhibition CIGB300 This compound CK2_Substrate CK2 Substrate CIGB300->CK2_Substrate binds to Phosphorylated_Substrate Phosphorylated Substrate CK2 Protein Kinase CK2 CK2->CK2_Substrate phosphorylates Downstream_Pathways Pro-Survival Signaling (e.g., NF-κB, Wnt/β-catenin) Phosphorylated_Substrate->Downstream_Pathways activates Apoptosis Apoptosis Downstream_Pathways->Apoptosis inhibits

Caption: this compound inhibits CK2, leading to apoptosis.

Experimental Workflow for Assessing this compound Cytotoxicity

The following diagram outlines a typical experimental workflow for evaluating the cytotoxic effects of this compound on cancer cell lines.

Cytotoxicity_Workflow start Start reconstitute Reconstitute Lyophilized This compound in PBS (10 mM) start->reconstitute seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells prepare_dilutions Prepare Serial Dilutions of this compound in Media reconstitute->prepare_dilutions treat_cells Treat Cells with this compound (Varying Concentrations) seed_cells->treat_cells prepare_dilutions->treat_cells incubate Incubate for 48-72 hours treat_cells->incubate mtt_assay Perform MTT/XTT Assay incubate->mtt_assay measure_absorbance Measure Absorbance mtt_assay->measure_absorbance analyze_data Analyze Data and Calculate IC50 measure_absorbance->analyze_data end End analyze_data->end

References

Troubleshooting CIGB-300's off-target effects in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with CIGB-300. The information provided addresses potential off-target effects and offers solutions to common experimental challenges.

Troubleshooting Guides

This section provides solutions to specific issues that may arise during experiments with this compound.

Issue 1: Unexpected Cell Viability or Apoptosis Results

Question: My cell viability assay (e.g., MTT, MTS) shows inconsistent results, or the level of apoptosis observed is not correlating with the expected inhibition of CK2. What could be the cause and how can I troubleshoot this?

Answer:

Unexpected results in cell viability and apoptosis assays can arise from off-target effects of this compound beyond its primary mechanism of CK2 inhibition. This compound has been shown to interact with a broad range of cellular proteins, which can lead to cell-type-specific responses.[1][2]

Troubleshooting Workflow:

cluster_0 Troubleshooting Unexpected Viability/Apoptosis A Inconsistent Viability or Apoptosis Data B Hypothesis: Off-target effects are influencing the outcome. A->B C Step 1: Confirm On-Target CK2 Inhibition B->C D Western Blot for p-NPM1 (Ser125) or other known CK2 substrates. C->D E Step 2: Investigate Potential Off-Target Pathways C->E H Step 3: Correlate Findings and Refine Experiment D->H F Assess activation of NF-κB and AKT pathways. E->F G Measure Reactive Oxygen Species (ROS) levels. E->G F->H G->H I Analyze data to link off-target effects to unexpected results. H->I J Adjust experimental parameters (e.g., concentration, time) or use complementary inhibitors. I->J

Caption: Workflow for troubleshooting inconsistent cell viability and apoptosis data.

Detailed Methodologies:

  • Western Blot for Phosphorylated CK2 Substrates:

    • Treat cells with this compound at the desired concentration and time points.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

    • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phosphorylated NPM1 (Ser125) and total NPM1.

    • Use appropriate secondary antibodies and a chemiluminescent substrate for detection. A decrease in the ratio of phosphorylated to total protein will confirm on-target activity.

  • NF-κB and AKT Pathway Analysis:

    • Perform Western blots for key pathway proteins such as p-p65, p65, p-AKT, and AKT.

    • Changes in the phosphorylation status of these proteins can indicate off-target pathway modulation.[3]

  • Reactive Oxygen Species (ROS) Detection:

    • Treat cells with this compound.

    • Incubate cells with a fluorescent ROS indicator dye (e.g., DCFDA).

    • Measure fluorescence intensity using flow cytometry or a fluorescence plate reader. An increase in fluorescence indicates ROS production.[2][4]

Issue 2: Altered Protein Expression Unrelated to Apoptosis

Question: I am observing changes in the expression of proteins that are not directly involved in the apoptotic pathway I am studying. Why is this happening?

Answer:

This compound's interactome is extensive, including over 300 proteins. These interactions can lead to changes in protein expression related to various cellular processes such as transcription, translation, and ribosome biogenesis.

Troubleshooting Steps:

  • Review the this compound Interactome: Cross-reference your list of altered proteins with published this compound interactome data to see if these are known binding partners.

  • Validate the Interaction: Use co-immunoprecipitation (Co-IP) to confirm the interaction between this compound and the protein of interest in your specific cell model.

  • Functional Assays: Perform functional assays related to the identified off-target proteins to understand the downstream consequences of their modulation. For example, if ribosomal proteins are affected, you could perform a polysome profiling experiment to assess changes in translation.

Experimental Protocol: Co-Immunoprecipitation of Biotinylated this compound

  • Treat cells with biotinylated this compound.

  • Lyse the cells and incubate the lysate with streptavidin-coated magnetic beads.

  • Wash the beads to remove non-specific binders.

  • Elute the bound proteins.

  • Analyze the eluate by Western blot using an antibody against your protein of interest.

Issue 3: Variable Efficacy Across Different Cell Lines

Question: this compound shows potent effects in one cell line but is significantly less effective in another, even at similar concentrations. What could explain this variability?

Answer:

The efficacy of this compound can be highly dependent on the cellular context. This variability can be attributed to differences in:

  • This compound Internalization: The rate and extent of peptide uptake can vary between cell lines.

  • Expression Levels of Target and Off-Target Proteins: The abundance of CK2 and other this compound-interacting proteins will influence the cellular response.

  • Basal Activity of Signaling Pathways: The baseline status of pathways like PI3K/AKT and NF-κB can determine the impact of this compound's off-target effects.

Troubleshooting and Investigation Workflow:

cluster_1 Investigating Cell Line-Specific Efficacy A Variable this compound Efficacy Observed B Step 1: Quantify Peptide Uptake A->B D Step 2: Profile Protein Expression A->D F Step 3: Analyze Basal Pathway Activity A->F C Use fluorescently labeled this compound and flow cytometry. B->C H Step 4: Correlate Data to Explain Differential Sensitivity C->H E Western blot for CK2 subunits, NPM1, AKT, p65 in different cell lines. D->E E->H G Assess baseline phosphorylation of key signaling proteins. F->G G->H

Caption: Workflow for investigating variable this compound efficacy across cell lines.

Quantitative Data Summary

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
NCI-H460Large Cell Lung Carcinoma30 ± 5.3
NCI-H125Non-Small Cell Lung Cancer60
A549Non-Small Cell Lung Cancer171
HL-60Acute Myeloid Leukemia21 - 33
OCI-AML3Acute Myeloid Leukemia21 - 33

This compound Signaling Pathway Interactions

The following diagram illustrates the primary on-target and key off-target signaling pathways affected by this compound.

cluster_0 This compound Mechanism of Action cluster_1 On-Target Pathway cluster_2 Off-Target Pathways CIGB300 This compound CK2 CK2 CIGB300->CK2 Inhibits AKT AKT Pathway CIGB300->AKT Modulates NFkB NF-κB Pathway CIGB300->NFkB Modulates ROS ROS Production CIGB300->ROS Induces Other Other Cellular Processes (Transcription, Translation) CIGB300->Other Affects Substrates CK2 Substrates (e.g., NPM1) CK2->Substrates Phosphorylates Phosphorylation Phosphorylation Substrates->Phosphorylation Apoptosis_On Apoptosis Phosphorylation->Apoptosis_On CellEffects Altered Cell Survival/ Proliferation AKT->CellEffects NFkB->CellEffects ROS->CellEffects Other->CellEffects

References

Optimizing C-300 Concentration for Cell Culture Assays: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of CIGB-300 for various cell culture assays. This guide, presented in a question-and-answer format, directly addresses potential issues and offers detailed experimental protocols and troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a synthetic, cell-permeable cyclic peptide that functions as an anti-cancer agent.[1] Its primary mechanism of action is the inhibition of protein kinase CK2 (formerly casein kinase II), a serine/threonine kinase that is often overexpressed in various cancers.[2][3] this compound uniquely targets the phosphoacceptor domain of CK2 substrates, preventing their phosphorylation by the enzyme.[1][2] This disruption of CK2-mediated signaling pathways ultimately leads to an anti-proliferative response and apoptosis (programmed cell death) in cancer cells.

Q2: What are the key signaling pathways affected by this compound?

A2: this compound has been shown to modulate several critical signaling pathways that are often dysregulated in cancer. By inhibiting CK2, this compound can impact:

  • NF-κB Pathway: It can reduce the nuclear levels of RelA/p65, a key component of the NF-κB complex, thereby inhibiting its transcriptional activity.

  • PI3K/AKT Pathway: this compound has been observed to inhibit this crucial survival pathway.

  • Wnt/β-CATENIN Pathway: While direct effects on cytoplasmic β-CATENIN basal levels may be limited, the pathway is a known downstream target of CK2.

  • B23/Nucleophosmin: this compound binds to nucleophosmin/B23, a major CK2 substrate, impairs its phosphorylation, and can lead to nucleolar disassembly and apoptosis.

Q3: How do I determine the optimal starting concentration of this compound for my cell line?

A3: The optimal concentration of this compound is highly dependent on the specific cell line being used. A dose-response experiment to determine the half-maximal inhibitory concentration (IC50) is the recommended starting point. Based on published data, a broad range of 10 µM to 400 µM can be used for initial screening.

Q4: I am observing high levels of cytotoxicity even at low concentrations. What could be the cause?

A4: Several factors could contribute to unexpected cytotoxicity:

  • Cell Line Sensitivity: Some cell lines are inherently more sensitive to CK2 inhibition. The NCI-H460 large cell lung carcinoma cell line, for instance, is highly sensitive with a low IC50 value.

  • Peptide Stability and Solubility: Ensure the peptide is properly dissolved and stable in your culture medium. Improper handling can lead to aggregation or degradation, potentially causing non-specific toxic effects.

  • Off-Target Effects: While this compound is designed to be specific, off-target effects can occur at very high concentrations.

  • Assay Duration: Longer incubation times will generally result in increased cell death.

Q5: My results are not consistent across experiments. What are some common sources of variability?

A5: Inconsistent results can arise from several sources:

  • Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.

  • Cell Seeding Density: Ensure consistent cell seeding density across all wells and experiments.

  • Peptide Preparation: Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution to avoid degradation.

  • Incubation Conditions: Maintain consistent incubation times, temperature, and CO2 levels.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or no observable effect of this compound 1. Sub-optimal concentration. 2. Cell line is resistant to CK2 inhibition. 3. Peptide has degraded.1. Perform a dose-response curve starting from a low concentration (e.g., 10 µM) up to a high concentration (e.g., 400 µM). 2. Verify the expression and activity of CK2 in your cell line. 3. Prepare fresh this compound solutions and handle according to the manufacturer's instructions.
High background in apoptosis assays 1. Rough handling of cells. 2. Contamination. 3. Spontaneous apoptosis in the cell line.1. Handle cells gently during harvesting and staining procedures. 2. Regularly check cell cultures for any signs of contamination. 3. Optimize cell seeding density and ensure the health of the cells before starting the experiment.
Difficulty dissolving this compound 1. Incorrect solvent. 2. Peptide has precipitated.1. Refer to the manufacturer's instructions for the recommended solvent (e.g., sterile water, DMSO). 2. Gently warm the solution or use sonication to aid in dissolution. Prepare a higher concentration stock and dilute it in culture medium.

Quantitative Data Summary

The following tables summarize reported this compound concentrations used in various cell culture assays across different cancer cell lines.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
NCI-H125Non-Small Cell Lung Cancer124.2
NIH-A549Non-Small Cell Lung Cancer271.0
A549-cispRCisplatin-Resistant NSCLC249 ± 15
NCI-H460Large Cell Lung Carcinoma30 ± 5.3

Table 2: this compound Concentrations for Specific In Vitro Assays

AssayCell LineConcentration (µM)DurationReference
Apoptosis InductionNCI-H82100 - 2001 - 2 hours
Cell Cycle AnalysisNCI-H4603024 hours
In Vivo Pull-DownNCI-H4603030 minutes
In Vivo Pull-DownAML Cells4030 minutes
In Vivo Phosphorylation AssayHEK29320030 min, 2h, 6h
Cell Viability (XTT)C4-131.25 - 50048 hours
Anti-proliferative AssayVarious10 - 40048 hours

Experimental Protocols

Protocol 1: Determination of IC50 using MTS Assay
  • Cell Seeding: Seed 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours.

  • Treatment: Prepare serial dilutions of this compound (e.g., 25 µM to 400 µM) in culture medium and add to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubation: Incubate the plate for 72 hours.

  • MTS Assay: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Measurement: Read the absorbance at 490 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Protocol 2: Apoptosis Assay using Annexin V/PI Staining
  • Cell Treatment: Seed cells in a suitable culture dish and treat with the desired concentration of this compound (e.g., 40 µM) for the desired duration (e.g., 24 hours). Include an untreated control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle method like scraping to minimize membrane damage.

  • Washing: Wash the cells twice with cold 1X PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Visualizations

CIGB_300_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K CK2 CK2 IKK IKK CK2->IKK AKT AKT CK2->AKT β-Catenin β-Catenin CK2->β-Catenin B23 B23/ Nucleophosmin CK2->B23 P IκBα IκBα IKK->IκBα P NF-κB NF-κB IκBα->NF-κB NF-κB_n NF-κB NF-κB->NF-κB_n translocation PI3K->AKT Gene_Expression Gene Expression (Proliferation, Survival) NF-κB_n->Gene_Expression B23->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis This compound This compound This compound->CK2 Inhibits This compound->B23 Inhibits Phosphorylation

Caption: this compound inhibits CK2, affecting multiple downstream signaling pathways.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Analysis Cell_Culture 1. Seed Cells in 96-well Plate Peptide_Prep 2. Prepare this compound Serial Dilutions Treatment 3. Add this compound to Cells Peptide_Prep->Treatment Incubation 4. Incubate for 48-72h Treatment->Incubation MTS_Addition 5. Add MTS Reagent Incubation->MTS_Addition Measurement 6. Measure Absorbance MTS_Addition->Measurement Analysis 7. Calculate IC50 Measurement->Analysis

Caption: Workflow for determining the IC50 of this compound.

Troubleshooting_Logic Start Inconsistent or Unexpected Results Check_Peptide Verify this compound Stock and Dilutions Start->Check_Peptide Check_Cells Assess Cell Health, Passage, and Density Start->Check_Cells Check_Protocol Review Experimental Protocol and Conditions Start->Check_Protocol Solution_Peptide Prepare Fresh Stock, Use Correct Solvent Check_Peptide->Solution_Peptide Issue Found Solution_Cells Use Low Passage Cells, Standardize Seeding Check_Cells->Solution_Cells Issue Found Solution_Protocol Ensure Consistent Incubation and Handling Check_Protocol->Solution_Protocol Issue Found Re-run Re-run Experiment Solution_Peptide->Re-run Solution_Cells->Re-run Solution_Protocol->Re-run

Caption: A logical approach to troubleshooting common experimental issues.

References

Refinement of CIGB-300 treatment protocols for clinical trials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the refinement of CIGB-300 treatment protocols in clinical trials. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data presented in a clear and accessible format to support your research endeavors.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments with this compound, providing potential causes and solutions in a question-and-answer format.

Issue Potential Cause Recommended Solution
Low or inconsistent anti-proliferative effect (Variable IC50 values) 1. Cell line variability: Different cancer cell lines exhibit varying sensitivity to this compound.[1] 2. Peptide stability: this compound, being a peptide, may be susceptible to degradation. 3. Assay conditions: Incubation time and seeding density can influence results.1. Select appropriate cell lines: Refer to the IC50 data table below to choose cell lines known to be sensitive to this compound. 2. Proper handling and storage: Aliquot the peptide upon receipt and store at -20°C or lower. Avoid repeated freeze-thaw cycles. Reconstitute just before use in a recommended solvent. 3. Optimize assay parameters: Ensure consistent cell seeding density and perform time-course experiments to determine the optimal treatment duration for your specific cell line.
Difficulty in detecting apoptosis 1. Suboptimal this compound concentration: The concentration may be too low to induce a detectable apoptotic response. 2. Incorrect timing of analysis: Apoptosis is a dynamic process, and the peak of apoptosis may be missed. 3. Insensitive detection method: The chosen assay may not be sensitive enough to detect early apoptotic events.1. Dose-response experiment: Perform a dose-response study to identify the optimal concentration of this compound for inducing apoptosis in your cell model. 2. Time-course analysis: Harvest cells at different time points after this compound treatment (e.g., 6, 12, 24, 48 hours) to identify the peak apoptotic window. 3. Use a sensitive assay: Employ a sensitive method like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry to detect both early and late apoptotic cells.
Low yield in pull-down assays with biotinylated this compound 1. Inefficient cell lysis: Incomplete cell lysis can result in a lower concentration of target proteins in the lysate. 2. Suboptimal binding conditions: The buffer composition, incubation time, or temperature may not be optimal for the interaction between this compound and its targets. 3. Insufficient amount of bait or prey: The concentration of biotinylated this compound or the target protein in the lysate may be too low.1. Optimize lysis buffer: Use a lysis buffer containing appropriate detergents and protease/phosphatase inhibitors to ensure efficient protein extraction. 2. Optimize binding conditions: Experiment with different binding buffers, incubation times (e.g., 1-4 hours), and temperatures (e.g., 4°C or room temperature). 3. Increase bait/prey concentration: Increase the concentration of biotinylated this compound or the amount of cell lysate used in the assay.
Inconsistent results in Western blotting for phosphorylated proteins 1. Phosphatase activity: Endogenous phosphatases in the cell lysate can dephosphorylate target proteins. 2. Low antibody affinity/specificity: The primary antibody may not be optimal for detecting the phosphorylated target. 3. Suboptimal transfer or blocking conditions: Inefficient protein transfer to the membrane or inadequate blocking can lead to weak signals or high background.1. Use phosphatase inhibitors: Always include a cocktail of phosphatase inhibitors in your lysis buffer and throughout the immunoprecipitation and washing steps. 2. Validate antibody: Use a well-characterized antibody specific for the phosphorylated form of the target protein. Include positive and negative controls. 3. Optimize Western blot protocol: Ensure efficient protein transfer and optimize blocking conditions (e.g., using BSA instead of milk for phospho-antibodies) to enhance signal-to-noise ratio.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of this compound?

This compound is a cell-permeable cyclic peptide that acts as an inhibitor of protein kinase CK2 (formerly casein kinase II).[2][3] It functions through a dual mechanism: by binding to the phosphoacceptor domain of CK2 substrates, thereby preventing their phosphorylation, and by directly interacting with the CK2α catalytic subunit.[4][5] A key target of this compound is the nucleolar protein B23/nucleophosmin (NPM1), and by inhibiting its phosphorylation, this compound can induce apoptosis in cancer cells. In the context of human papillomavirus (HPV)-positive cancers, this compound has been shown to interact with the HPV E7 oncoprotein, reducing its phosphorylation and disrupting its interaction with the tumor suppressor protein pRB.

2. What are the typical concentrations of this compound used in in vitro experiments?

The effective concentration of this compound varies depending on the cancer cell line. IC50 values (the concentration that inhibits 50% of cell growth) have been reported to range from approximately 30 µM to over 200 µM. For specific experimental assays, concentrations around the IC50 value are often used. For instance, in apoptosis and cell cycle analyses, concentrations ranging from 40 µM to 200 µM have been utilized.

3. What were the dosages and administration routes for this compound in clinical trials?

In early-phase clinical trials for cervical cancer, this compound has been administered via intratumoral injections. One Phase I/II trial in women with locally advanced cervical cancer explored the safety and efficacy of this compound in combination with standard chemoradiotherapy. Another clinical study (NCT01639625) is investigating this compound for squamous cell carcinoma and adenocarcinoma of the cervix.

4. How should this compound be prepared and stored?

As a peptide, this compound should be handled with care to maintain its stability. It is typically supplied as a lyophilized powder and should be stored at -20°C or below. Before use, allow the vial to warm to room temperature before opening to avoid condensation. Reconstitute the peptide in a sterile, appropriate solvent as recommended by the supplier. For long-term storage of the reconstituted solution, it is advisable to prepare aliquots to avoid multiple freeze-thaw cycles.

Data Presentation

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Assay MethodReference
NCI-H460Large Cell Lung Carcinoma30 ± 5.3Crystal Violet
NCI-H125Non-Small Cell Lung Cancer~60Not specified
A549Non-Small Cell Lung Cancer~171Not specified
HL-60Acute Myeloid Leukemia~40alamarBlue
OCI-AML3Acute Myeloid Leukemia~40alamarBlue
HeLaCervical CancerNot specifiedNot specified
SiHaCervical CancerNot specifiedNot specified
C4-1Cervical CancerNot specifiedNot specified

Experimental Protocols

Apoptosis Assay using Annexin V/PI Staining

This protocol describes the detection of apoptosis in cells treated with this compound using Annexin V-FITC and Propidium Iodide (PI) followed by flow cytometry.

Materials:

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Treated and untreated cell suspensions

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells at an appropriate density and treat with the desired concentration of this compound for the determined optimal time. Include an untreated control.

  • Cell Harvesting:

    • For suspension cells, gently collect the cells by centrifugation.

    • For adherent cells, gently detach the cells using a non-enzymatic method (e.g., scraping or using an EDTA-based solution) to minimize membrane damage. Collect both the detached and floating cells.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze by flow cytometry within one hour.

Cell Cycle Analysis using Propidium Iodide Staining

This protocol outlines the analysis of cell cycle distribution in this compound-treated cells using PI staining and flow cytometry.

Materials:

  • This compound

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • 70% Ethanol (B145695) (ice-cold)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with this compound as described in the apoptosis assay protocol. Harvest the cells by centrifugation.

  • Washing: Wash the cells once with PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol by drop-wise addition while gently vortexing. Incubate at 4°C for at least 2 hours (or overnight).

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry.

In Vivo Pull-Down Assay with Biotinylated this compound

This protocol describes the identification of this compound interacting proteins from cell lysates using biotinylated this compound and streptavidin beads.

Materials:

  • Biotinylated this compound

  • Cell lysis buffer (with protease and phosphatase inhibitors)

  • Streptavidin-conjugated magnetic beads or agarose (B213101) resin

  • Wash buffer

  • Elution buffer

  • SDS-PAGE and Western blot reagents

Procedure:

  • Cell Treatment: Treat cells with biotinylated this compound at the desired concentration and for the optimal duration.

  • Cell Lysis: Wash the cells with cold PBS and lyse them in an appropriate lysis buffer on ice.

  • Clarification of Lysate: Centrifuge the lysate at high speed to pellet cell debris and collect the supernatant.

  • Pre-clearing of Lysate (Optional): Incubate the lysate with streptavidin beads alone to reduce non-specific binding.

  • Binding: Incubate the pre-cleared lysate with streptavidin beads that have been pre-incubated with biotinylated this compound. The incubation is typically done for 1-4 hours at 4°C with gentle rotation.

  • Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using an appropriate elution buffer (e.g., by boiling in SDS-PAGE sample buffer).

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against suspected interacting partners.

Mandatory Visualizations

This compound Mechanism of Action

CIGB300_Mechanism cluster_CIGB300_action This compound Action cluster_CK2_pathway CK2 Signaling cluster_HPV_pathway HPV E7 Pathway CIGB300 This compound CK2 Protein Kinase CK2 (CK2α/CK2β) CIGB300->CK2 Inhibits B23 B23/NPM1 (Nucleophosmin) CIGB300->B23 Binds to Apoptosis Apoptosis CIGB300->Apoptosis Induces HPVE7 HPV E7 CIGB300->HPVE7 Binds to CellCycle Cell Cycle Progression CIGB300->CellCycle Inhibits CK2->B23 Phosphorylates CK2->HPVE7 Phosphorylates pB23 Phosphorylated B23/NPM1 B23->pB23 pB23->Apoptosis Inhibits pHPVE7 Phosphorylated HPV E7 HPVE7->pHPVE7 pRB pRB pHPVE7->pRB Binds and Inactivates E2F E2F pRB->E2F Releases E2F->CellCycle Promotes

Caption: this compound inhibits CK2, leading to apoptosis and cell cycle arrest.

Experimental Workflow for Apoptosis Detection

Apoptosis_Workflow start Start: Seed Cells treatment Treat cells with this compound (and controls) start->treatment harvest Harvest cells (suspension and adherent) treatment->harvest wash1 Wash with cold PBS harvest->wash1 resuspend Resuspend in 1X Annexin-binding buffer wash1->resuspend stain Add Annexin V-FITC and PI resuspend->stain incubate Incubate 15 min at RT in dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Caption: Workflow for detecting apoptosis using Annexin V/PI staining.

Logical Relationship of this compound Troubleshooting

Troubleshooting_Logic issue Experimental Issue (e.g., Low Apoptosis) cause1 Suboptimal Concentration issue->cause1 cause2 Incorrect Timing issue->cause2 cause3 Insensitive Assay issue->cause3 solution1 Dose-Response Study cause1->solution1 solution2 Time-Course Analysis cause2->solution2 solution3 Use Sensitive Method (e.g., Annexin V/PI) cause3->solution3

References

Addressing resistance mechanisms to CIGB-300 therapy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CIGB-300. The information is designed to help address potential resistance mechanisms and other experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a synthetic cyclic peptide that functions as a pro-apoptotic agent by inhibiting the protein kinase CK2 signaling pathway.[1][2][3] Its mechanism is twofold: it binds to the phospho-acceptor domain of CK2 substrates, with a high affinity for Nucleophosmin/B23 (NPM/B23), and it can also directly interact with the CK2α catalytic subunit.[3][4] This inhibition of CK2-mediated phosphorylation disrupts critical cellular processes, leading to apoptosis in cancer cells.

Q2: My cells are showing reduced sensitivity to this compound. What are the potential resistance mechanisms?

A2: While specific clinical resistance mechanisms to this compound are still under investigation, several potential mechanisms can be inferred from its mode of action and general principles of drug resistance:

  • Altered Drug Uptake and Efflux: Reduced cellular uptake or increased efflux of this compound can lower its intracellular concentration. This compound enters cells through direct membrane translocation and caveolae-mediated endocytosis. Changes in membrane composition or the expression of efflux pumps could contribute to resistance.

  • Target Alterations: Overexpression of the primary target substrate, NPM/B23, could titrate the drug, requiring higher concentrations for a therapeutic effect. Mutations in NPM/B23 or CK2 that prevent this compound binding are also a theoretical possibility.

  • Activation of Compensatory Signaling Pathways: Cancer cells can develop resistance by upregulating pro-survival signaling pathways that compensate for the inhibition of CK2. These may include the PI3K/Akt/mTOR, NF-κB, and JAK/STAT pathways.

  • Dysregulation of Apoptosis: Upregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) or downregulation of pro-apoptotic proteins (e.g., Bax) can make cells more resistant to the apoptotic effects of this compound.

Q3: How does the cellular uptake of this compound relate to its efficacy?

A3: The efficacy of this compound is correlated with its intracellular concentration. Studies have shown that cell lines with higher sensitivity to this compound also exhibit greater intracellular accumulation of the peptide. This compound uptake is dependent on time and concentration and occurs primarily through direct membrane translocation, with a smaller contribution from caveolae-mediated endocytosis.

Troubleshooting Guides

Issue 1: Decreased Cell Death Observed at Previously Effective Concentrations of this compound
Possible Cause Troubleshooting Steps
Development of a resistant cell population. 1. Verify IC50: Perform a dose-response curve to determine the current IC50 of this compound on your cell line and compare it to the parental line. An increase in IC50 suggests resistance. 2. Check for Target Overexpression: Analyze the protein expression levels of CK2α and NPM/B23 via Western blot. 3. Assess Drug Uptake: Use a fluorescently labeled version of this compound to quantify its uptake via flow cytometry or fluorescence microscopy. Compare uptake in your cells to that of a sensitive cell line. 4. Investigate Compensatory Pathways: Perform Western blot analysis for key activated proteins in pro-survival pathways (e.g., phospho-Akt, phospho-STAT3, nuclear p65).
Issues with this compound stock solution. 1. Prepare Fresh Stock: Prepare a fresh stock solution of this compound and repeat the experiment. 2. Verify Stock Concentration: If possible, verify the concentration of your this compound stock using a suitable analytical method.
Changes in cell culture conditions. 1. Mycoplasma Testing: Test your cell cultures for mycoplasma contamination. 2. Standardize Culture Practices: Ensure consistent cell passage numbers, media composition, and incubation conditions.
Issue 2: High Variability in Experimental Replicates
Possible Cause Troubleshooting Steps
Inconsistent cell seeding. 1. Ensure Homogeneous Cell Suspension: Thoroughly mix your cell suspension before seeding to ensure a uniform cell density across all wells. 2. Automated Cell Counting: Use an automated cell counter for more accurate and consistent cell counts.
Edge effects in multi-well plates. 1. Avoid Outer Wells: Do not use the outer wells of the plate for experimental conditions, as they are more prone to evaporation. Fill them with sterile PBS or media instead.
Inaccurate pipetting. 1. Calibrate Pipettes: Regularly calibrate your pipettes to ensure accuracy. 2. Use Reverse Pipetting: For viscous solutions, use the reverse pipetting technique.

Quantitative Data

Table 1: In Vitro Antiproliferative Activity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
NCI-H460Large Cell Lung Carcinoma30 ± 5.3
A549Lung AdenocarcinomaVaries
NCI-H125Non-small Cell Lung CancerVaries
HeLaCervical CancerVaries
C4-1Cervical CancerVaries
HPB-ALLT-cell Acute Lymphoblastic Leukemia~18
F3IIBreast CancerVaries
MDA-MB-231Breast CancerVaries
MCF-7Breast CancerVaries

Note: IC50 values can vary depending on the specific experimental conditions, such as incubation time and the cell viability assay used.

Experimental Protocols

Protocol 1: Generation of this compound-Resistant Cell Lines

This protocol describes a method for generating this compound-resistant cancer cell lines through continuous exposure to increasing concentrations of the drug.

Materials:

  • Parental cancer cell line of interest

  • This compound

  • Complete cell culture medium

  • 96-well plates

  • Cell culture flasks

  • Cell viability assay kit (e.g., MTT, XTT, or CellTiter-Glo)

Procedure:

  • Determine the initial IC50:

    • Seed the parental cell line in 96-well plates.

    • Treat the cells with a range of this compound concentrations for 48-72 hours.

    • Determine the IC50 value using a cell viability assay.

  • Initial Drug Exposure:

    • Culture the parental cells in a flask with a starting concentration of this compound equal to the IC10 or IC20 of the parental line.

    • Maintain the culture, changing the medium with fresh this compound every 2-3 days, until the cells resume a normal growth rate.

  • Stepwise Increase in Drug Concentration:

    • Once the cells are growing steadily, subculture them and increase the this compound concentration by a factor of 1.5 to 2.

    • Repeat this process of gradual dose escalation, allowing the cells to recover and resume normal growth at each new concentration.

  • Characterization of Resistant Cells:

    • Periodically, determine the IC50 of the resistant cell population and compare it to the parental line. A significant increase in the IC50 indicates the development of resistance.

    • Once a desired level of resistance is achieved, the resistant cell line can be maintained in a culture medium containing the final concentration of this compound.

    • It is advisable to cryopreserve cells at different stages of resistance development.

Protocol 2: Assessment of this compound Cellular Uptake

This protocol uses a fluorescently labeled this compound to quantify its uptake by cells.

Materials:

  • Fluorescently labeled this compound (e.g., this compound-FITC)

  • Sensitive and potentially resistant cell lines

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Seeding: Seed the cells in appropriate culture vessels (e.g., 6-well plates for flow cytometry, chamber slides for microscopy).

  • Drug Incubation: Treat the cells with a defined concentration of fluorescently labeled this compound for various time points (e.g., 10 min, 30 min, 1h, 4h).

  • Washing: After incubation, wash the cells three times with cold PBS to remove any unbound peptide.

  • Analysis:

    • Flow Cytometry: Harvest the cells, resuspend them in PBS, and analyze them using a flow cytometer to quantify the mean fluorescence intensity.

    • Fluorescence Microscopy: Visualize the cells directly under a fluorescence microscope to observe the subcellular localization of the peptide.

  • Data Interpretation: Compare the fluorescence intensity between the sensitive and potentially resistant cell lines. A lower fluorescence signal in the resistant cells may indicate reduced drug uptake.

Visualizations

CIGB_300_Mechanism_of_Action cluster_cell Cancer Cell CIGB300 This compound CellMembrane Cell Membrane CIGB300->CellMembrane Enters cell CK2 CK2 Holoenzyme (α and β subunits) CIGB300->CK2 Binds to α subunit NPM_B23 Nucleophosmin/B23 (Substrate) CIGB300->NPM_B23 Binds to phospho-acceptor site CK2->NPM_B23 Phosphorylates Phospho_NPM_B23 Phosphorylated NPM/B23 Apoptosis Apoptosis Phospho_NPM_B23->Apoptosis Inhibition of pro-survival functions

Caption: Mechanism of action of this compound.

Resistance_Mechanisms cluster_resistance Potential Resistance Mechanisms CIGB300_Therapy This compound Therapy Reduced_Uptake Reduced Drug Uptake/ Increased Efflux CIGB300_Therapy->Reduced_Uptake Target_Alteration Target Alteration (CK2, NPM/B23) CIGB300_Therapy->Target_Alteration Compensatory_Pathways Activation of Compensatory Pathways CIGB300_Therapy->Compensatory_Pathways Apoptosis_Evasion Apoptosis Evasion CIGB300_Therapy->Apoptosis_Evasion Experimental_Workflow_Resistance Start Start with Sensitive Cell Line Dose_Response Determine IC50 of this compound Start->Dose_Response Continuous_Exposure Continuous Exposure to Increasing [this compound] Dose_Response->Continuous_Exposure Monitor_Growth Monitor Cell Growth and Viability Continuous_Exposure->Monitor_Growth Monitor_Growth->Continuous_Exposure If growth resumes, increase dose Characterize Characterize Resistant Phenotype Monitor_Growth->Characterize Once resistance is established End Resistant Cell Line Characterize->End

References

CIGB-300 Preclinical Toxicity Minimization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

FOR RESEARCH USE ONLY. NOT FOR HUMAN USE.

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the toxicity of CIGB-300 in preclinical models. This compound is a synthetic cyclic peptide that functions as a protein kinase CK2 inhibitor, demonstrating anti-neoplastic properties by targeting the CK2 phosphoacceptor site and inducing apoptosis.[1][2][3] While generally well-tolerated in clinical trials, careful consideration of potential toxicities in preclinical studies is crucial for accurate data interpretation and successful drug development.[4][5]

Troubleshooting Guide: Managing Common Preclinical Toxicities

This guide addresses specific issues that may be encountered during in vivo and in vitro experiments with this compound.

Issue 1: In Vivo Systemic Toxicity (Allergic-like Reactions)

Symptoms: In preclinical models, researchers may observe signs of systemic hypersensitivity reactions, such as ruffled fur, lethargy, labored breathing, or changes in body temperature, shortly after administration. These may be analogous to the transient "allergic-like" syndrome observed in clinical trials, which was correlated with elevated plasma histamine (B1213489) levels.

Possible Causes & Mitigation Strategies:

Possible Cause Mitigation Strategy Experimental Protocol
Histamine Release: The peptide may induce mast cell degranulation and histamine release.1. Antihistamine Pre-treatment: Administer a non-drowsy antihistamine (e.g., cetirizine) 30-60 minutes prior to this compound injection. Dose according to standard animal model protocols. 2. Dose Fractionation: Split the total daily dose into two or more smaller administrations separated by several hours.Antihistamine Pre-treatment Protocol: 1. Prepare the antihistamine solution according to the manufacturer's instructions. 2. Administer the appropriate dose via a suitable route (e.g., oral gavage, intraperitoneal injection) 30-60 minutes before this compound administration. 3. Monitor animals for any adverse reactions to the antihistamine alone before proceeding with the this compound experiment.
Rapid Systemic Exposure: High peak plasma concentrations following bolus injection may trigger adverse reactions.1. Slower Infusion Rate: If using intravenous administration, reduce the infusion rate. 2. Alternative Administration Route: Consider subcutaneous or intraperitoneal injection to slow absorption and reduce peak plasma concentration.Subcutaneous Injection Protocol: 1. Prepare the this compound formulation in a sterile, physiologically compatible buffer. 2. Pinch the skin on the animal's back to form a tent. 3. Insert the needle into the base of the tented skin, parallel to the spine. 4. Aspirate to ensure the needle is not in a blood vessel. 5. Inject the solution slowly.
Formulation Issues: The vehicle or excipients in the formulation may contribute to the observed toxicity.Formulation Optimization: Test different biocompatible vehicles. For in vivo use, consider formulations with PEG300, Tween 80, and sterile water.Example In Vivo Formulation: 1. Dissolve this compound in a minimal amount of DMSO. 2. Add PEG300 and mix until clear. 3. Add Tween 80 and mix until clear. 4. Add sterile water or saline to the final volume. Note: Always perform a vehicle-only control group.
Issue 2: Injection Site Reactions

Symptoms: Localized swelling, redness, or inflammation at the injection site.

Possible Causes & Mitigation Strategies:

Possible Cause Mitigation Strategy Experimental Protocol
High Local Concentration: Concentrated peptide solution can cause local irritation.1. Dilute the Formulation: Decrease the concentration of this compound while maintaining the total dose by increasing the injection volume (within acceptable limits for the animal model). 2. Rotate Injection Sites: If multiple injections are required, use different locations for each administration.Injection Volume and Site Rotation Protocol: 1. Determine the maximum acceptable injection volume for the chosen administration route and animal model. 2. Dilute the this compound stock to the desired concentration. 3. For repeated injections, establish a pattern for rotating injection sites (e.g., different quadrants of the flank).
Formulation pH or Osmolality: Suboptimal pH or osmolality of the vehicle can cause tissue irritation.Buffer Optimization: Ensure the formulation is buffered to a physiological pH (around 7.4) and is iso-osmotic.Formulation Buffer Preparation: 1. Use a physiologically compatible buffer such as Phosphate Buffered Saline (PBS). 2. Measure and adjust the pH of the final formulation to 7.2-7.4. 3. If necessary, adjust the osmolality with sterile saline.
Issue 3: In Vitro Cytotoxicity in Non-Target Cells

Symptoms: Unexpectedly high cytotoxicity in control, non-cancerous cell lines.

Possible Causes & Mitigation Strategies:

Possible Cause Mitigation Strategy Experimental Protocol
Off-Target Effects: As a kinase inhibitor, this compound may have off-target activities at high concentrations.1. Dose-Response Curve: Determine the IC50 in both cancer and non-cancerous cell lines to establish a therapeutic window. 2. Use Lower, More Physiologically Relevant Concentrations: Base in vitro concentrations on achievable in vivo plasma concentrations if possible.In Vitro Dose-Response Protocol: 1. Plate cells at an appropriate density in a 96-well plate. 2. The following day, treat cells with a serial dilution of this compound (e.g., 0.1 µM to 200 µM). 3. Incubate for a relevant time period (e.g., 24, 48, 72 hours). 4. Assess cell viability using a standard assay (e.g., MTT, CellTiter-Glo). 5. Calculate IC50 values using appropriate software.
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be toxic to cells at the final concentration used.Minimize Solvent Concentration: Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold (typically <0.5% for DMSO).Solvent Control Protocol: 1. Prepare a vehicle control group that receives the same final concentration of the solvent as the highest this compound dose group. 2. Compare the viability of the vehicle control group to an untreated control group to assess solvent toxicity.

Mandatory Visualizations

G cluster_0 This compound Mechanism of Action CIGB300 This compound CK2 Protein Kinase CK2 CIGB300->CK2 Inhibits B23 Nucleophosmin (B23/NPM1) CIGB300->B23 Blocks Phosphorylation Site Apoptosis Apoptosis CIGB300->Apoptosis Induces CK2->B23 Phosphorylates Phosphorylation CK2-mediated Phosphorylation CellProliferation Cell Proliferation Phosphorylation->CellProliferation Promotes

Caption: this compound inhibits CK2, preventing the phosphorylation of substrates like B23/NPM1, leading to apoptosis.

G cluster_1 Preclinical In Vivo Toxicity Troubleshooting Workflow Start Adverse Event Observed (e.g., Allergic-like Reaction) CheckDose Is the dose within the expected therapeutic range? Start->CheckDose CheckFormulation Is the formulation optimized (pH, vehicle, osmolality)? CheckDose->CheckFormulation Yes ReduceDose Reduce Dose or Use Dose Fractionation CheckDose->ReduceDose No CheckRoute Is the administration route/rate appropriate? CheckFormulation->CheckRoute Yes OptimizeFormulation Optimize Formulation Vehicle CheckFormulation->OptimizeFormulation No ModifyRoute Slow Infusion Rate or Change Administration Route CheckRoute->ModifyRoute No PreTreat Consider Antihistamine Pre-treatment CheckRoute->PreTreat Yes ReduceDose->CheckDose OptimizeFormulation->CheckFormulation ModifyRoute->CheckRoute End Re-evaluate and Monitor PreTreat->End

Caption: A logical workflow for troubleshooting in vivo toxicity with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a cyclic peptide that inhibits protein kinase CK2. It functions by binding to the phosphoacceptor domain of CK2 substrates, with a primary target being Nucleophosmin (B23/NPM1). This inhibition of phosphorylation disrupts critical cellular processes in cancer cells, leading to the induction of apoptosis.

Q2: What are the known toxicities of this compound from clinical studies?

A2: In Phase I clinical trials, this compound was generally found to be safe and well-tolerated. The main dose-limiting toxicity identified was a transient, dose-dependent "allergic-like" syndrome, which was correlated with an increase in plasma histamine levels.

Q3: How can I select the appropriate animal model for this compound toxicity studies?

A3: The choice of animal model should be based on the research question. For general toxicology, standard rodent models (mice, rats) are often used. If studying specific human-related mechanisms of toxicity, humanized mouse models that support the engraftment of human immune cells may be considered. It is recommended to use at least two species for preclinical safety assessment, typically one rodent and one non-rodent.

Q4: What are the key parameters to monitor in a preclinical toxicology study of this compound?

A4: Key parameters include:

  • Clinical Observations: Daily monitoring for any changes in appearance, behavior, and activity levels.

  • Body Weight: Regular measurement to detect any significant weight loss.

  • Hematology and Clinical Chemistry: Blood analysis to assess organ function (liver, kidney) and hematological parameters.

  • Histopathology: Microscopic examination of major organs to identify any pathological changes.

  • Injection Site Reactions: Daily observation of injection sites for any signs of irritation.

Q5: Are there any known off-target effects of this compound?

A5: While this compound was designed to target the CK2 phosphoacceptor site, comprehensive preclinical off-target kinase screening data is not widely published. As with any kinase inhibitor, the potential for off-target effects exists, especially at higher concentrations. It is advisable to perform selectivity profiling against a panel of kinases to better understand the specificity of this compound in your experimental system.

Q6: How should I prepare this compound for in vivo administration?

A6: this compound is a peptide and may require a specific formulation for optimal solubility and stability. A common approach for preclinical in vivo studies is to first dissolve the peptide in a minimal amount of an organic solvent like DMSO, and then dilute it with aqueous-based vehicles containing excipients such as PEG300 and Tween 80 to improve solubility and bioavailability. Always prepare fresh formulations and include a vehicle-only control group in your experiments.

Q7: What is a typical starting dose for a preclinical in vivo study with this compound?

A7: Preclinical studies have used various doses depending on the cancer model and administration route. For example, intravenous injections in a xenograft model have been tested at 2 mg/kg and 10 mg/kg. It is essential to perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model and experimental setup.

References

Technical Support Center: Enhancing the Anti-Tumor Efficacy of CIGB-300

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the anti-tumor efficacy of CIGB-300 in experimental settings.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation with this compound.

Issue 1: Suboptimal Anti-Proliferative Effect in Monotherapy

  • Question: I am not observing the expected anti-proliferative or pro-apoptotic effect of this compound in my cancer cell line. What are the possible reasons and solutions?

  • Answer: Several factors could contribute to a reduced response to this compound monotherapy. Consider the following:

    • Cell Line Sensitivity: The sensitivity of cancer cell lines to this compound can vary. For instance, IC50 values have been reported to range from 20 µM to 300 µM in different solid tumor cell lines.[1] Hematological cancer cell lines may exhibit even higher sensitivity.[1] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line.

    • Peptide Stability and Handling: Ensure proper storage and handling of the this compound peptide to maintain its stability and activity. Follow the manufacturer's instructions regarding storage temperature and reconstitution.

    • Cellular Uptake: The cellular uptake of this compound can influence its efficacy.[1] Factors affecting uptake include the expression of heparan sulfate (B86663) proteoglycans on the cell surface.[1]

    • Experimental Conditions: Optimize incubation times. While some effects can be seen as early as 30 minutes, maximal effects in some cell lines are observed after 24 to 48 hours of incubation.[2]

Issue 2: Difficulty in Observing Synergistic Effects with Combination Therapy

  • Question: I am combining this compound with a chemotherapeutic agent but not observing a clear synergistic effect. How can I optimize my experimental design?

  • Answer: To effectively assess synergy, a systematic approach is crucial.

    • Drug Ratio: The ratio of this compound to the chemotherapeutic agent is critical. A fixed-ratio experimental design, such as a Latin square design, is recommended to explore different concentration combinations.

    • Sequence of Administration: The order of drug administration can impact the outcome. Concomitant administration of this compound and the other agent has been shown to be effective in preclinical models.

    • Data Analysis: Utilize appropriate software, such as CalcuSyn, to analyze the data and determine the Combination Index (CI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

    • Choice of Combination Agent: this compound has demonstrated favorable synergistic profiles with cisplatin (B142131) and paclitaxel (B517696) in lung and cervical cancer models. The choice of the combination drug should be rational and based on the cancer type and its known molecular pathways.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the use of this compound.

  • Question: What is the primary mechanism of action of this compound?

  • Answer: this compound is a synthetic cyclic peptide that functions as a protein kinase CK2 inhibitor. It exerts its anti-tumor effect by binding to the phospho-acceptor domain of CK2 substrates, thereby impairing their phosphorylation by CK2. One of its key targets is the nucleolar protein B23/nucleophosmin, and inhibition of its phosphorylation leads to nucleolar disassembly and apoptosis.

  • Question: In which cancer types has this compound shown the most promise?

  • Answer: Preclinical and clinical studies have demonstrated the potential of this compound in various cancers, with notable efficacy in cervical cancer. It has also shown promising results in lung cancer and breast cancer models.

  • Question: What are the known downstream effects of this compound treatment?

  • Answer: this compound treatment leads to a cascade of cellular events, including:

    • Induction of apoptosis through the intrinsic pathway, involving the modulation of Bax and Bcl-2 expression.

    • Cell cycle arrest.

    • Inhibition of angiogenesis and metastasis.

    • In cervical cancer cells, it can disrupt the interaction between the HPV E7 oncoprotein and the tumor suppressor pRB.

  • Question: Are there any known synergistic partners for this compound?

  • Answer: Yes, this compound has been shown to act synergistically with several conventional chemotherapeutic agents. The most well-documented synergistic interactions are with cisplatin and paclitaxel in lung and cervical cancer models. It has also been shown to sensitize breast cancer cells to cisplatin.

  • Question: What are the key considerations for in vivo experiments with this compound?

  • Answer: For in vivo studies, both local (intratumoral) and systemic administration routes have been explored. In xenograft models, concomitant administration of this compound and cisplatin has been shown to increase survival compared to monotherapy. It is important to perform dose-finding studies to determine the optimal and safe dosage for the specific animal model.

Quantitative Data Summary

Table 1: In Vitro Anti-Proliferative Activity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
MDA-MB-231Breast Cancer120
MCF-7Breast Cancer140
NCI-H460Large Cell Lung Carcinoma~30
Tumor Cell Lines (Average)Various Solid Tumors100
Non-tumorigenic Cell Lines (Average)-190

Data compiled from references:

Table 2: Synergistic Effects of this compound with Chemotherapeutic Agents in Cervical Cancer Xenograft Model

Treatment GroupTumor Growth Inhibition (%)Increase in Survival (days)
This compound (50 µg)63-
Cisplatin (1 mg/kg)68-
This compound (50 µg) + Cisplatin (1 mg/kg)775.5 (p<0.05 vs. monotherapy)
This compound (200 µg) + Cisplatin (4 mg/kg)80-

Data from a study on human cervical tumors xenografted in nude mice.

Experimental Protocols

Protocol 1: In Vitro Synergy Assessment using Sulforhodamine B (SRB) Assay and CalcuSyn Analysis

  • Cell Seeding: Plate cancer cells (e.g., NCI-H125 lung cancer or SiHa cervical cancer) in 96-well plates at an appropriate density and allow them to attach overnight.

  • Drug Preparation: Prepare stock solutions of this compound and the chemotherapeutic agent (e.g., cisplatin, paclitaxel).

  • Combination Treatment: Treat the cells with a range of concentrations of this compound and the chemotherapeutic agent, both alone and in combination, following a fixed-ratio design (e.g., Latin square).

  • Incubation: Incubate the cells for a predetermined period (e.g., 48-72 hours).

  • SRB Staining: Fix the cells with trichloroacetic acid, wash, and stain with SRB solution.

  • Measurement: Solubilize the bound dye and measure the absorbance at a specific wavelength (e.g., 540 nm).

  • Data Analysis: Calculate the percentage of cell growth inhibition. Use software like CalcuSyn to determine the Combination Index (CI) to assess for synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Protocol 2: In Vivo Assessment of this compound Efficacy in a Xenograft Mouse Model

  • Tumor Implantation: Subcutaneously inject cancer cells (e.g., SiHa cervical cancer cells) into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment Groups: Randomize the mice into different treatment groups: vehicle control, this compound alone, chemotherapeutic agent (e.g., cisplatin) alone, and the combination of this compound and the chemotherapeutic agent.

  • Drug Administration: Administer the drugs according to the planned schedule. For example, this compound can be administered intratumorally for several consecutive days, while cisplatin can be given intraperitoneally.

  • Tumor Measurement: Measure the tumor volume regularly (e.g., twice a week) using calipers.

  • Survival Monitoring: Monitor the survival of the mice.

  • Data Analysis: Compare the tumor growth rates and survival curves between the different treatment groups to evaluate the anti-tumor efficacy.

Visualizations

CIGB300_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cellular Cellular Compartments cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CIGB300_ext This compound CK2 Protein Kinase CK2 CIGB300_ext->CK2 Enters cell & Inhibits B23 B23/Nucleophosmin CIGB300_ext->B23 Inhibits Phosphorylation of Nucleolar_Disassembly Nucleolar Disassembly CIGB300_ext->Nucleolar_Disassembly Leads to CK2_Substrates CK2 Substrates (e.g., Akt) CK2->CK2_Substrates Phosphorylates CK2->B23 Phosphorylates Phosphorylated_Substrates Phosphorylated Substrates Apoptosis_Inhibition Inhibition of Apoptosis Phosphorylated_Substrates->Apoptosis_Inhibition Phosphorylated_B23 Phosphorylated B23 Apoptosis_Induction Induction of Apoptosis Nucleolar_Disassembly->Apoptosis_Induction

Caption: this compound inhibits CK2, leading to apoptosis.

Synergy_Workflow start Start: Cancer Cell Line dose_response 1. Dose-Response Curves (this compound & Chemo-agent alone) start->dose_response ic50 Determine IC50 values dose_response->ic50 combination 2. Combination Treatment (Fixed-ratio design) ic50->combination assay 3. Cell Viability Assay (e.g., SRB, MTT) combination->assay analysis 4. Data Analysis (CalcuSyn Software) assay->analysis ci_value Calculate Combination Index (CI) analysis->ci_value synergy Synergy (CI < 1) ci_value->synergy additive Additive (CI = 1) ci_value->additive antagonism Antagonism (CI > 1) ci_value->antagonism

Caption: Workflow for assessing synergy.

References

Technical Support Center: Best Practices for Long-Term Storage of CIGB-300

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the best practices for the long-term storage of CIGB-300, a synthetic cyclic peptide with promising anticancer properties. Adherence to these guidelines is crucial for maintaining the peptide's stability, integrity, and biological activity throughout your research and development workflows.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for long-term storage of lyophilized this compound?

For maximal stability, lyophilized this compound should be stored at -20°C or, preferably, at -80°C. Under these conditions, the peptide can be stored for up to several years. Storing at these low temperatures minimizes chemical degradation, oxidation, and the formation of secondary structures.

Q2: How should I handle the lyophilized this compound powder upon receipt and before use?

To prevent moisture contamination, which can significantly decrease long-term stability, it is critical to allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator before opening. Peptides are often hygroscopic and can absorb atmospheric water if opened while still cold. Once at room temperature, weigh out the required amount of peptide quickly in a clean, well-ventilated area and promptly reseal the vial. For enhanced stability, especially for peptides containing oxidation-prone residues like Cysteine and Methionine (both present in this compound), it is recommended to purge the vial with an inert gas such as nitrogen or argon before sealing.

Q3: What is the recommended procedure for reconstituting this compound?

The solubility of peptides can vary. For this compound, it is generally recommended to first attempt reconstitution in sterile, distilled water. If solubility is an issue, the choice of solvent should be guided by the peptide's net charge. As this compound has a net positive charge due to its arginine and lysine (B10760008) residues, using a slightly acidic solution (e.g., 0.1% acetic acid in sterile water) can aid dissolution. Sonication can also be used to facilitate dissolving the peptide. For in vivo studies, specific formulations with solvents like DMSO and corn oil may be required.

Q4: How should I store this compound once it is in solution?

Peptide solutions are significantly less stable than their lyophilized form. For short-term storage (up to a week), reconstituted this compound should be kept at 2-8°C. For longer-term storage of the solution, it is imperative to aliquot the peptide into single-use volumes and store them at -20°C or -80°C. This prevents repeated freeze-thaw cycles, which can lead to peptide degradation. The optimal pH for storing peptide solutions to minimize degradation is typically between 5 and 6.

Q5: What are the common signs of this compound degradation?

Degradation of this compound can manifest as a loss of biological activity in your experiments. Physically, you might observe the formation of visible precipitates or cloudiness in the solution, which can indicate aggregation. On an analytical level, techniques like High-Performance Liquid Chromatography (HPLC) can reveal a decrease in the main peptide peak and the appearance of new peaks corresponding to degradation products. Mass spectrometry (MS) can be used to identify the nature of these degradation products.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps & Solutions
Reduced or no biological activity of this compound in assays. Peptide Degradation: Improper storage conditions (temperature, moisture, light exposure). Repeated freeze-thaw cycles of the solution.Verify Storage: Confirm that lyophilized peptide was stored at -20°C or -80°C and protected from light. Ensure the vial was properly sealed. Check Reconstitution: Review the reconstitution protocol. Use sterile, appropriate solvents. Ensure complete dissolution. Aliquot Properly: For reconstituted peptide, confirm that it was aliquoted and that freeze-thaw cycles were minimized. Perform Quality Control: Analyze the peptide's purity and integrity using RP-HPLC or MS to check for degradation products.
Visible precipitates or cloudiness in the reconstituted this compound solution. Peptide Aggregation: High peptide concentration. Incorrect pH of the solution. Prolonged storage in solution, even at 4°C. Freeze-thaw cycles.Optimize Concentration: Try dissolving the peptide at a lower concentration. Adjust pH: Ensure the pH of the buffer is optimal for solubility and stability (typically pH 5-6). Aliquot and Freeze: For long-term storage of solutions, always aliquot and store at -80°C. Proper Thawing: Thaw aliquots rapidly in a water bath and use immediately. Avoid leaving the solution at room temperature for extended periods. Use Chaotropic Agents (for analysis): For analytical purposes to disaggregate the peptide, agents like Guanidine HCl or Urea can be used, but these are not suitable for biological assays.
Difficulty dissolving the lyophilized this compound powder. Hydrophobicity/Charge Characteristics: The amino acid composition of this compound may lead to solubility challenges in certain solvents.Systematic Solubilization: Start with a small amount of sterile, distilled water. If unsuccessful, due to the basic nature of this compound, add a small amount of 1-10% acetic acid. Sonication: Use brief sonication to aid dissolution. Organic Solvents (as a last resort for stock solutions): If the peptide is highly hydrophobic, a small amount of an organic solvent like DMSO or DMF can be used to initially dissolve the peptide, followed by slow, dropwise addition to the aqueous buffer with vigorous stirring.
Inconsistent experimental results between different batches or over time. Batch-to-batch variability in purity. Progressive degradation during storage. Quality Control New Batches: Always perform an initial quality control check (e.g., RP-HPLC) on new batches of this compound to confirm purity. Implement a Stability Testing Protocol: Regularly test the stability of your stored this compound stock (e.g., every 6 months) using a validated analytical method to monitor for degradation.

Quantitative Stability Data

While specific long-term stability data for this compound is not extensively published, data from studies on similar cyclic peptides provides valuable insights into their stability profiles. Cyclization and the presence of disulfide bonds, as in this compound, generally confer significantly greater stability compared to linear peptides.[1]

Table 1: Comparison of Linear vs. Cyclic Peptide Stability

Peptide TypeConditionStability FindingReference
Linear RGD PeptidepH 7 BufferSusceptible to degradation.[1]
Cyclic RGD PeptidepH 7 BufferApproximately 30-fold more stable than its linear counterpart.[1]
Linear PeptideRat PlasmaHalf-life of 14.3 minutes.[1]
Cyclic PeptideRat PlasmaHalf-life of 59.8 minutes (~4.2x increase).[1]

Table 2: pH-Dependent Stability of a Model Cyclic Pentapeptide with a Disulfide Bond

This data from an accelerated stability study at 70°C illustrates the critical role of pH in peptide stability.

pHRelative StabilityPrimary Degradation PathwayReference
1.0 - 2.0DecreasingPeptide bond hydrolysis
3.0 Optimal Stability Minimal degradation
4.0 - 5.0DecreasingPeptide bond hydrolysis
5.0 - 7.0ModerateDisulfide bond degradation
8.0 - 11.0LowSignificant disulfide bond degradation

These tables highlight that while cyclic peptides are inherently more stable, factors like pH can significantly impact their degradation rates, particularly affecting the disulfide bond at neutral to basic pH.

Experimental Protocols

Protocol 1: Assessment of this compound Purity and Degradation by RP-HPLC

Objective: To quantify the purity of a this compound sample and detect the presence of degradation products.

Methodology:

  • Sample Preparation:

    • Reconstitute a small, accurately weighed amount of lyophilized this compound in an appropriate solvent (e.g., 0.1% Trifluoroacetic Acid (TFA) in water) to a known concentration (e.g., 1 mg/mL).

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC System and Column:

    • Use a High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • Employ a C18 reversed-phase column suitable for peptide separations (e.g., 4.6 x 250 mm, 5 µm particle size, wide pore).

  • Mobile Phases:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient Elution:

    • Start with a low percentage of Mobile Phase B (e.g., 5%) and increase it linearly to a higher percentage (e.g., 60%) over a set period (e.g., 30 minutes). The exact gradient will need to be optimized for the best separation.

    • Follow with a wash step at a high percentage of Mobile Phase B and a re-equilibration step at the initial conditions.

  • Detection:

    • Monitor the elution profile at 214 nm or 280 nm.

  • Data Analysis:

    • Integrate the peak areas of the chromatogram.

    • Calculate the percentage purity of this compound by dividing the peak area of the main peptide by the total area of all peaks.

    • The appearance of new, smaller peaks over time compared to a reference standard indicates degradation.

Protocol 2: Monitoring this compound Aggregation using Thioflavin T (ThT) Assay

Objective: To detect the formation of amyloid-like fibrillar aggregates in a this compound solution.

Methodology:

  • Reagent Preparation:

    • Prepare a Thioflavin T (ThT) stock solution (e.g., 1 mM in sterile water) and filter it through a 0.2 µm syringe filter. Store protected from light.

    • Prepare an assay buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4).

    • Prepare a working solution of ThT in the assay buffer at the desired final concentration (e.g., 20-25 µM).

  • Sample Preparation:

    • Reconstitute this compound in the desired buffer to the concentration to be tested.

    • Include a buffer-only control and a non-aggregated this compound control (freshly prepared).

  • Assay Procedure:

    • In a 96-well black, clear-bottom microplate, add the this compound solution and the ThT working solution to each well.

    • Incubate the plate at a specific temperature (e.g., 37°C), with or without shaking, depending on the experimental design to induce aggregation.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity at regular intervals using a fluorescence plate reader with excitation at approximately 440-450 nm and emission at approximately 480-490 nm.

  • Data Analysis:

    • Subtract the background fluorescence of the buffer-only control.

    • An increase in fluorescence intensity over time in the this compound samples compared to the non-aggregated control indicates the formation of fibrillar aggregates.

Visualizations

Storage_Workflow cluster_lyophilized Lyophilized this compound cluster_reconstituted Reconstituted this compound Receive Receive Lyophilized This compound Equilibrate Equilibrate to Room Temp in Desiccator Receive->Equilibrate Weigh Weigh Quickly Equilibrate->Weigh Store_Lyo Store at -20°C to -80°C (Long-Term) Weigh->Store_Lyo Reseal vial Reconstitute Reconstitute in Sterile Buffer (pH 5-6) Weigh->Reconstitute Use_Immediately Use Immediately in Experiment Reconstitute->Use_Immediately Aliquot Aliquot into Single-Use Volumes Reconstitute->Aliquot Store_Sol_Short Store at 2-8°C (Short-Term, <1 week) Reconstitute->Store_Sol_Short Store_Sol_Long Store at -20°C to -80°C (Long-Term) Aliquot->Store_Sol_Long

Caption: Recommended workflow for handling and storage of this compound.

Troubleshooting_Logic cluster_check_storage Storage & Handling Verification cluster_check_solution Solution Integrity cluster_analysis Analytical Confirmation cluster_conclusion Conclusion Start Problem: Inconsistent/Negative Experimental Results Check_Temp Stored at -20°C/-80°C? Start->Check_Temp Check_Moisture Handled in Desiccator? Check_Temp->Check_Moisture Yes Degradation_Confirmed Degradation Confirmed Check_Temp->Degradation_Confirmed No Check_FreezeThaw Aliquoted? Minimized Freeze-Thaw? Check_Moisture->Check_FreezeThaw Yes Check_Moisture->Degradation_Confirmed No Check_pH Reconstituted in correct buffer/pH? Check_FreezeThaw->Check_pH Yes Check_FreezeThaw->Degradation_Confirmed No Check_Visual Visible Precipitates or Cloudiness? Check_pH->Check_Visual Yes Check_pH->Degradation_Confirmed No Run_HPLC Perform RP-HPLC Analysis Check_Visual->Run_HPLC No Aggregation_Confirmed Aggregation Confirmed Check_Visual->Aggregation_Confirmed Yes Run_MS Perform Mass Spectrometry Run_HPLC->Run_MS Purity < 95% or Extra Peaks Peptide_OK Peptide Integrity Likely OK Run_HPLC->Peptide_OK Purity > 95% and Single Peak Run_MS->Degradation_Confirmed Mass Shift Detected

Caption: Troubleshooting logic for investigating this compound instability.

CIGB300_Pathway Hypothetical Signaling Pathway of this compound CIGB300 This compound CK2 Protein Kinase CK2 CIGB300->CK2 Inhibits Apoptosis Apoptosis CIGB300->Apoptosis Induces B23 B23/Nucleophosmin (CK2 Substrate) CK2->B23 Phosphorylates Cell_Survival Cell Proliferation & Survival CK2->Cell_Survival Promotes Phospho_B23 Phosphorylated B23 B23->Phospho_B23 Phospho_B23->Cell_Survival Cell_Survival->Apoptosis

Caption: this compound mechanism of action via CK2 inhibition.

References

Mitigating batch-to-batch variability of synthetic CIGB-300

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the CIGB-300 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of synthetic this compound and to help mitigate potential batch-to-batch variability in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a synthetic, cell-permeable cyclic peptide that acts as an inhibitor of protein kinase CK2 (formerly casein kinase II).[1][2] Its primary mechanism involves binding to the phosphoacceptor sites on CK2 substrates, thereby preventing their phosphorylation by the kinase.[1][3] A key molecular target is the oncoprotein B23/nucleophosmin.[4] By inhibiting CK2-mediated phosphorylation, this compound can induce apoptosis and inhibit cell proliferation in various cancer cell lines.

Q2: How is this compound synthesized and purified?

A2: this compound is produced by solid-phase peptide synthesis (SPPS). Purification is typically achieved through reverse-phase high-performance liquid chromatography (RP-HPLC) to ensure high purity for experimental use.

Q3: What are the recommended storage and handling conditions for this compound?

A3: For long-term stability, lyophilized this compound should be stored at -20°C or -80°C, protected from light. Once reconstituted, it is recommended to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to peptide degradation. Stock solutions should also be stored at -20°C or -80°C.

Q4: In what solvents can I dissolve this compound?

A4: The solubility of this compound can vary. It is often soluble in dimethyl sulfoxide (B87167) (DMSO). For aqueous solutions, it is advisable to first dissolve the peptide in a small amount of DMSO and then slowly add the aqueous buffer to the desired concentration. Always perform a small-scale solubility test before dissolving the entire batch.

Troubleshooting Guides

Issue 1: Lower than Expected Biological Activity or Inconsistent Results Between Batches

Q: My current batch of this compound shows significantly lower inhibition of CK2 activity or reduced cytotoxicity compared to previous batches. What could be the cause?

A: This is a common issue that can stem from several factors related to peptide quality and handling. Below is a systematic guide to troubleshoot this problem.

Potential Cause & Troubleshooting Steps:

Potential Cause Recommended Action Expected Outcome
Peptide Purity and Integrity 1. Review the Certificate of Analysis (CoA): Compare the purity levels (typically determined by HPLC) between the old and new batches. A lower purity percentage in the new batch could mean a higher proportion of inactive peptide-related impurities. 2. Mass Spectrometry (MS) Analysis: Confirm that the molecular weight of the peptide in the new batch matches the theoretical mass of this compound. This will verify the correct sequence and identify potential modifications.Consistent purity (>95%) and the correct molecular weight across batches.
Peptide Solubility and Aggregation 1. Ensure Complete Dissolution: Visually inspect your stock solution for any precipitates. If not fully dissolved, the effective concentration will be lower than calculated. 2. Optimize Solubilization Protocol: Try sonicating the solution briefly or gently warming it. For aggregation-prone peptides, dissolving in a small amount of organic solvent like DMSO before adding aqueous buffer is crucial.A clear, homogenous stock solution. Consistent results upon re-testing with a properly solubilized peptide.
Peptide Quantification 1. Accurate Concentration Determination: Do not rely solely on the weight of the lyophilized powder, as it can contain water and counter-ions. Use a quantitative amino acid analysis or UV spectroscopy (if the sequence contains Trp or Tyr) for accurate concentration determination.Knowledge of the precise peptide concentration for accurate dosing in experiments.
Oxidation/Degradation 1. Proper Storage: Ensure the peptide has been stored correctly (lyophilized at -20°C or colder, protected from light). Improper storage can lead to oxidation, especially of cysteine and methionine residues, which can affect the structure and activity of this compound. 2. Use Freshly Prepared Solutions: Avoid using old stock solutions. Prepare fresh working solutions from a new aliquot for each experiment.Minimized degradation of the peptide, leading to more reproducible results.
Presence of Inactive Isomers 1. Check for Isomerization: Racemization of amino acids like histidine can occur during synthesis, leading to diastereomers with potentially altered biological activity. While difficult for a user to detect, inquire with the manufacturer about their quality control for stereochemical purity.Assurance from the manufacturer regarding the enantiomeric purity of the supplied peptide.

Troubleshooting Workflow: Inconsistent this compound Activity

G cluster_0 start Start: Inconsistent this compound Activity Observed check_coa Review Certificate of Analysis (CoA) for Purity and Mass start->check_coa solubility_check Assess Peptide Solubility (Visual Inspection, Sonication) check_coa->solubility_check CoA OK contact_supplier Contact Supplier with Batch Information and Data check_coa->contact_supplier Discrepancy Found quant_check Verify Peptide Concentration (e.g., Amino Acid Analysis) solubility_check->quant_check Fully Soluble retest Re-test with Optimized Protocol solubility_check->retest Solubility Issue Identified & Corrected storage_check Confirm Proper Storage Conditions (-20°C, Protected from Light) quant_check->storage_check Concentration Accurate quant_check->retest Concentration Inaccurate & Corrected storage_check->contact_supplier Improper Storage or No Obvious Issue storage_check->retest Storage Issue Identified & Corrected end_resolved Issue Resolved retest->end_resolved

Caption: A logical workflow for troubleshooting inconsistent this compound activity.

Experimental Protocols

Protocol 1: In Vitro CK2 Kinase Inhibition Assay

This protocol is a generalized method for assessing the inhibitory activity of this compound on CK2.

  • Materials:

    • Recombinant human CK2 enzyme (catalytic subunit α or holoenzyme α2β2)

    • Specific peptide substrate for CK2 (e.g., RRRADDSDDDDD)

    • This compound (dissolved in an appropriate solvent, e.g., DMSO)

    • Kinase buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl₂)

    • [γ-³²P]ATP or an ADP-Glo™ Kinase Assay kit (Promega)

    • Phosphocellulose paper and phosphoric acid (for radiometric assay) or luminometer (for ADP-Glo™)

  • Procedure: a. Prepare a reaction mixture containing kinase buffer, CK2 enzyme, and the peptide substrate. b. Add varying concentrations of this compound (e.g., 0.1 µM to 100 µM) to the reaction mixture. Include a "no inhibitor" control. c. Pre-incubate the mixture for 10-15 minutes at 30°C to allow the inhibitor to bind. d. Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP for radiometric assay). e. Incubate for 20-30 minutes at 30°C. f. Stop the reaction. For radiometric assays, spot the mixture onto phosphocellulose paper and wash with phosphoric acid to remove unincorporated ATP. For ADP-Glo™, follow the manufacturer's protocol to measure ADP production. g. Quantify the remaining kinase activity. For radiometric assays, use a scintillation counter. For ADP-Glo™, measure luminescence. h. Plot the percentage of inhibition against the this compound concentration to determine the IC₅₀ value.

Protocol 2: Cell Viability/Cytotoxicity Assay

This protocol measures the effect of this compound on the viability of cancer cell lines.

  • Materials:

    • Cancer cell line of interest (e.g., HeLa, NCI-H460)

    • Complete cell culture medium

    • This compound stock solution

    • 96-well cell culture plates

    • Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)

  • Procedure: a. Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight. b. Prepare serial dilutions of this compound in complete culture medium. c. Remove the old medium from the cells and add the medium containing different concentrations of this compound (e.g., 10 µM to 200 µM). Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound dose). d. Incubate the cells for a specified period (e.g., 24, 48, or 72 hours). e. Add the cell viability reagent to each well according to the manufacturer's instructions. f. Incubate for the recommended time to allow for color development (MTT/XTT) or signal generation (CellTiter-Glo®). g. Measure the absorbance or luminescence using a plate reader. h. Calculate the percentage of cell viability relative to the vehicle control and plot against this compound concentration to determine the IC₅₀ value.

This compound Mechanism of Action and Cellular Effects

G cluster_0 This compound Action cluster_1 Cellular Environment CIGB300 Synthetic this compound CK2 Protein Kinase CK2 CIGB300->CK2 Inhibits Apoptosis Apoptosis CIGB300->Apoptosis Induces Substrate CK2 Substrate (e.g., B23/Nucleophosmin) CK2->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Proliferation Cell Proliferation & Survival PhosphoSubstrate->Proliferation Promotes

References

Validation & Comparative

A Comparative Guide to CK2 Inhibitors in Clinical Development: CIGB-300 vs. Silmitasertib (CX-4945)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Protein kinase CK2 (formerly casein kinase II) has emerged as a significant target in oncology due to its role in promoting cell proliferation, survival, and resistance to apoptosis. Its overexpression in a multitude of cancers has driven the development of inhibitors aimed at disrupting its oncogenic signaling. To date, two prominent CK2 inhibitors, the peptide-based CIGB-300 and the small molecule Silmitasertib (CX-4945), have advanced into clinical trials. This guide provides a comprehensive, data-driven comparison of these two agents, focusing on their mechanisms of action, preclinical efficacy, and clinical trial outcomes.

At a Glance: Key Differences

FeatureThis compoundSilmitasertib (CX-4945)
Drug Class Synthetic cyclic peptideSmall molecule
Mechanism of Action Targets the substrate's phosphoacceptor domain, preventing CK2-mediated phosphorylation.[1][2]ATP-competitive inhibitor, binding to the ATP-binding pocket of the CK2α subunit.[3][4]
Primary Clinical Indication Cervical Cancer[1]Cholangiocarcinoma, Medulloblastoma, Multiple Myeloma
Administration Route Intralesional, IntravenousOral

Mechanism of Action: A Tale of Two Strategies

This compound and Silmitasertib employ distinct strategies to inhibit CK2 activity, which has implications for their specificity and potential off-target effects.

This compound: This synthetic peptide does not compete with ATP. Instead, it targets the phosphoacceptor domain on CK2 substrates. By binding to this site, this compound physically obstructs the kinase from phosphorylating its target proteins. A key substrate identified for this compound is Nucleophosmin/B23, and inhibition of its phosphorylation leads to nucleolar disassembly and apoptosis.

Silmitasertib (CX-4945): As a small molecule, Silmitasertib functions as a potent and selective ATP-competitive inhibitor of the CK2α catalytic subunit. It occupies the ATP-binding pocket, thereby preventing the transfer of a phosphate (B84403) group to CK2 substrates. This leads to the downstream inhibition of several pro-survival signaling pathways, including the PI3K/Akt/mTOR pathway.

CK2_Inhibition_Mechanisms Mechanisms of CK2 Inhibition cluster_0 This compound cluster_1 Silmitasertib (CX-4945) This compound This compound Phosphoacceptor_Domain Phosphoacceptor Domain This compound->Phosphoacceptor_Domain Binds to CK2 CK2 This compound->CK2 Blocks Access CK2_Substrate CK2 Substrate (e.g., B23/Nucleophosmin) Phosphoacceptor_Domain->CK2_Substrate CK2->CK2_Substrate Phosphorylates CX-4945 CX-4945 ATP_Binding_Pocket ATP Binding Pocket CX-4945->ATP_Binding_Pocket Competes for Phosphorylation Phosphorylation CX-4945->Phosphorylation Inhibits CK2_Alpha CK2α Subunit CK2_Alpha->Phosphorylation Catalyzes ATP_Binding_Pocket->CK2_Alpha ATP ATP ATP->ATP_Binding_Pocket Binds to

Figure 1: Mechanisms of action for this compound and Silmitasertib.

Preclinical Data Summary

Both inhibitors have demonstrated significant antitumor activity in a variety of preclinical models.

Preclinical ModelThis compoundSilmitasertib (CX-4945)
Cell Lines Antiproliferative and pro-apoptotic effects in cervical, lung, breast, and hematological cancer cell lines.Broad antiproliferative activity across numerous cancer cell lines, including those from hematological malignancies, cholangiocarcinoma, and medulloblastoma.
In Vivo Models Antitumor effects in murine syngeneic tumors and human tumor xenografts (cervical, breast). Antimetastatic effects observed in a breast cancer model.Delayed tumor growth in a mouse xenograft model of chronic lymphocytic leukemia. Enhanced antitumor efficacy when combined with gemcitabine (B846) and cisplatin (B142131) in a cholangiocarcinoma xenograft model.
Synergism Synergistic effects with chemotherapeutic agents (cisplatin, paclitaxel) and EGFR inhibitors.Synergistic effects with various inhibitors, including fludarabine, and chemotherapeutic agents like gemcitabine and cisplatin.

Clinical Trial Data Comparison

This compound and Silmitasertib have been evaluated in several clinical trials, with a focus on different cancer types.

This compound Clinical Trials
Trial PhaseIndicationNumber of PatientsKey Findings
Phase 1/2Cervical Cancer (locally advanced)1470 mg dose showed significantly higher tumor uptake and was recommended for Phase 2 studies. Downregulation of B23/nucleophosmin was observed in tumor specimens.
Phase 1Cervical Malignancies (microinvasive or pre-invasive)31Safe and well-tolerated. 75% of patients showed a significant reduction in lesion area, with 19% exhibiting full histological regression.
Phase 2Cervical Cancer (in combination with chemoradiotherapy)N/AHigher frequency of complete response in cohorts receiving this compound with chemoradiotherapy compared to chemoradiotherapy alone.
Silmitasertib (CX-4945) Clinical Trials
Trial PhaseIndicationNumber of PatientsKey Findings
Phase 1b/2 (NCT02128282)Cholangiocarcinoma (locally advanced or metastatic)87 (55 evaluable for efficacy)In combination with gemcitabine and cisplatin: Median PFS of 11.1 months, Median OS of 17.4 months, ORR of 32.1%, and DCR of 79.3%.
Phase 1/2 (NCT03904862)Medulloblastoma (recurrent SHH subtype)60 (target enrollment)Ongoing study to determine MTD, safety, and efficacy. The drug has received Orphan Drug and Fast Track designations from the FDA for this indication.
Phase 1Advanced Solid Tumors43Orally administered CX-4945 was generally well-tolerated. 15% of patients had stable disease for at least 6 months.
Phase 1Multiple Myeloma (relapsed or refractory)N/AActive clinical trial investigating the safety and efficacy of CX-4945.

Safety and Tolerability

This compound: In clinical trials involving intralesional administration, the most common local adverse events were pain, bleeding, hematoma, and erythema at the injection site. Systemic side effects included rash, facial edema, itching, hot flashes, and localized cramps. An allergic-like syndrome, correlated with plasma histamine (B1213489) levels, was identified as a dose-limiting toxicity but could be managed with antihistamines.

Silmitasertib (CX-4945): When administered orally, the most common treatment-related adverse events (all grades) in the cholangiocarcinoma trial were diarrhea (65.5%), nausea (50.6%), vomiting (33.3%), fatigue (31.0%), and anemia (21.8%). The most frequent grade ≥3 adverse events were diarrhea (13.8%), neutropenia (11.5%), and nausea (9.2%).

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the preclinical evaluation of CK2 inhibitors.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of the CK2 inhibitor (e.g., this compound or Silmitasertib) and incubate for 48-72 hours. Include untreated and vehicle-treated cells as controls.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

MTT_Assay_Workflow MTT Cytotoxicity Assay Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Cells Treat with CK2 Inhibitor Incubate_24h->Treat_Cells Incubate_48_72h Incubate for 48-72h Treat_Cells->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize_Formazan Solubilize Formazan with DMSO Incubate_4h->Solubilize_Formazan Measure_Absorbance Measure Absorbance at 570 nm Solubilize_Formazan->Measure_Absorbance Analyze_Data Calculate Cell Viability Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Figure 2: Workflow for a typical MTT cytotoxicity assay.
Apoptosis Detection (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of apoptosis.

  • Sample Preparation: Grow cells on coverslips and treat with the CK2 inhibitor. Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in PBS.

  • TdT Reaction: Prepare a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and BrdU-labeled dNTPs. Incubate the samples with this mixture for 1 hour at 37°C in a humidified chamber.

  • Antibody Staining: Wash the samples and incubate with a fluorescently-labeled anti-BrdU antibody for 1 hour at room temperature.

  • Counterstaining: Stain the nuclei with a DNA dye such as DAPI.

  • Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.

  • Quantification: Determine the percentage of TUNEL-positive cells.

In Vivo Xenograft Tumor Model

This model assesses the antitumor efficacy of a compound in a living organism.

  • Cell Preparation: Culture human cancer cells and harvest them during the logarithmic growth phase. Resuspend the cells in a sterile solution, often mixed with Matrigel, at a concentration of 1-10 million cells per 100 µL.

  • Tumor Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable and reach a certain volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration: Administer the CK2 inhibitor (this compound or Silmitasertib) via the appropriate route (e.g., intratumoral, intravenous, or oral) according to the predetermined dosing schedule. The control group receives a vehicle.

  • Efficacy Evaluation: Measure tumor volume and mouse body weight 2-3 times per week. At the end of the study, euthanize the mice, excise the tumors, and weigh them.

  • Pharmacodynamic Analysis: Tumor tissue can be collected for analysis of biomarkers, such as the phosphorylation status of CK2 substrates.

CK2 Signaling Pathway

CK2 is a pleiotropic kinase that influences numerous signaling pathways critical for cancer cell survival and proliferation. Inhibition of CK2 can disrupt these pathways, leading to antitumor effects.

CK2_Signaling_Pathway Simplified CK2 Signaling Pathway in Cancer cluster_PI3K PI3K/Akt Pathway cluster_NFkB NF-κB Pathway cluster_Apoptosis Apoptosis Regulation CK2 CK2 Akt Akt (S129) CK2->Akt Phosphorylates IkappaB IκBα CK2->IkappaB Phosphorylates B23_NPM B23/Nucleophosmin CK2->B23_NPM Phosphorylates p53 p53 CK2->p53 Inhibits mTOR mTOR Akt->mTOR Cell_Survival_Proliferation Cell Survival & Proliferation mTOR->Cell_Survival_Proliferation Promotes NFkappaB NF-κB IkappaB->NFkappaB Inhibits Gene_Transcription Pro-survival Gene Transcription NFkappaB->Gene_Transcription Activates Apoptosis Apoptosis B23_NPM->Apoptosis Inhibits p53->Apoptosis Promotes

Figure 3: Overview of key signaling pathways influenced by CK2.

Conclusion

This compound and Silmitasertib (CX-4945) represent two distinct and promising approaches to targeting the oncogenic kinase CK2. This compound, a peptide-based inhibitor, has shown notable efficacy in cervical cancer through its unique mechanism of targeting the substrate phosphoacceptor domain. Silmitasertib, an oral small molecule, has demonstrated broader clinical investigation in various solid and hematological malignancies, with promising results in cholangiocarcinoma. The choice between these or future CK2 inhibitors will likely depend on the specific cancer type, the desired route of administration, and the long-term safety and efficacy profiles that emerge from ongoing and future clinical trials. The continued development of these agents underscores the therapeutic potential of CK2 inhibition in oncology.

References

CIGB-300: A Comparative Guide to its Mechanism of Action in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-cancer peptide CIGB-300, focusing on the validation of its mechanism of action across various cancer types. It includes comparative data with other treatments, detailed experimental protocols, and visualizations of key biological pathways and workflows.

Executive Summary

This compound is a clinical-stage synthetic peptide designed as a selective inhibitor of Protein Kinase CK2 (formerly Casein Kinase 2), a serine/threonine kinase frequently overexpressed in a multitude of human cancers.[1] Unlike traditional kinase inhibitors that target the ATP-binding site, this compound was developed to target the CK2 phosphoacceptor domain on its substrates, offering a distinct mechanism of action.[2] However, recent studies have revealed a dual mechanism, where this compound also directly interacts with the CK2α and CK2α' catalytic subunits.[3][4] This guide will delve into the experimental validation of this mechanism, its downstream effects, and its performance in preclinical and clinical settings, with a comparative look at other CK2 inhibitors and standard chemotherapies.

Comparative Performance Data

The anti-proliferative activity of this compound has been evaluated across a range of cancer cell lines. The following tables summarize its efficacy, often in comparison to the ATP-competitive CK2 inhibitor CX-4945 (Silmitasertib).

Table 1: Comparative IC50 Values of this compound and CX-4945 in Various Cancer Cell Lines
Cancer TypeCell LineThis compound IC50 (µM)CX-4945 IC50 (µM)Reference
Lung Cancer
Large Cell Lung CarcinomaNCI-H46030 ± 5.35 ± 2.1[3]
Non-Small Cell Lung CancerNCI-H125124.2Not Reported
Non-Small Cell Lung CancerA549271.0Not Reported
Breast Cancer MDA-MB-231Not Reported~0.9-4.4
Cervical Cancer SiHa~50Not Reported
Hep-2CNot ReportedNot Reported
Acute Myeloid Leukemia (AML) Multiple Cell LinesPotent anti-proliferative effectPotent anti-proliferative effect
Chronic Lymphocytic Leukemia (CLL) Multiple Cell LinesClinically suitable rangeNot Reported

Note: IC50 values can vary between studies due to different experimental conditions.

Table 2: Synergistic Anti-Tumor Effects of this compound with Chemotherapy
Cancer ModelCombination TherapyKey FindingsReference
Cervical Cancer (in vivo) This compound (50 µg) + Cisplatin (1 mg/kg)77% tumor growth inhibition vs. 63% (this compound alone) and 68% (Cisplatin alone). Significantly increased survival.
Cervical Cancer (in vivo) This compound (100 µg) + Cisplatin (3 mg/kg)Prolonged mouse survival by at least 9 days compared to monotherapies.
Lung Cancer (in vitro) This compound + Paclitaxel/CisplatinExhibited the best synergistic/additive profiles.
Breast Cancer (in vitro) This compound + CisplatinSensitized breast cancer cells to cisplatin, reducing cell viability and increasing apoptosis.

Mechanism of Action: Signaling Pathways

This compound's primary mechanism involves the inhibition of CK2, a kinase that phosphorylates hundreds of substrates involved in cell proliferation, survival, and apoptosis. A key target of this compound in solid tumors is B23/Nucleophosmin (NPM1), a multifunctional nucleolar protein. Inhibition of B23/NPM1 phosphorylation by this compound leads to nucleolar disassembly and induction of apoptosis. In hematological malignancies like Acute Myeloid Leukemia (AML), while this compound still inhibits CK2, B23/NPM1 does not appear to be the major target, indicating a more complex and potentially cell-type specific mechanism.

In cervical cancer, particularly HPV-positive cancers, this compound has been shown to interact with the HPV E7 oncoprotein, a known CK2 substrate. This interaction inhibits E7 phosphorylation and disrupts its binding to the tumor suppressor protein pRB.

The following diagram illustrates the dual mechanism of action of this compound.

G cluster_workflow Phosphoproteomics Workflow A 1. Cell treatment with this compound and Lysis with phosphatase inhibitors B 2. Protein digestion (Trypsin) A->B C 3. Phosphopeptide Enrichment (e.g., TiO2) B->C D 4. LC-MS/MS Analysis C->D E 5. Data Analysis: Identification and Quantification of Phosphosites D->E

References

CIGB-300: A Comparative Analysis Against Standard Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational anticancer peptide CIGB-300 with standard chemotherapy agents. The analysis is based on preclinical data, focusing on efficacy, mechanism of action, and synergistic potential.

Mechanism of Action: A Targeted Approach

This compound is a synthetic peptide that functions as a protein kinase CK2 inhibitor.[1] Unlike many conventional chemotherapy agents that directly target DNA replication or cell division, this compound exhibits a more targeted mechanism. It binds to the phospho-acceptor domain of CK2 substrates, thereby preventing their phosphorylation by the kinase.[1][2] This action disrupts key cellular processes reliant on CK2, which is often overexpressed in cancer cells and plays a crucial role in cell proliferation, apoptosis, and drug resistance.[3][4] One of the primary targets of this compound is the nucleolar protein B23/nucleophosmin, and inhibition of its phosphorylation by CK2 is a key event leading to apoptosis.

The following diagram illustrates the signaling pathway targeted by this compound.

G cluster_0 CK2 Signaling Pathway cluster_1 This compound Intervention cluster_2 Cellular Outcomes CK2 Protein Kinase CK2 Substrate CK2 Substrates (e.g., B23/Nucleophosmin) CK2->Substrate Phosphorylation pSubstrate Phosphorylated Substrates Substrate->pSubstrate Proliferation Cell Proliferation pSubstrate->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis pSubstrate->Apoptosis_Inhibition Drug_Resistance Drug Resistance pSubstrate->Drug_Resistance CIGB300 This compound CIGB300->Inhibition Apoptosis Apoptosis CIGB300->Apoptosis Reduced_Proliferation Reduced Proliferation CIGB300->Reduced_Proliferation Chemosensitization Chemosensitization CIGB300->Chemosensitization Inhibition->Substrate

This compound Mechanism of Action

Head-to-Head Performance in Preclinical Models

Preclinical studies have evaluated the antiproliferative effects of this compound as a single agent and in comparison to standard chemotherapies in various cancer cell lines.

In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and common chemotherapy agents in non-small cell lung cancer (NSCLC) and cervical cancer cell lines. Lower IC50 values indicate greater potency.

Cell LineCompoundIC50 (µM)
NCI-H125 (NSCLC) This compound>50
Cisplatin (B142131)<5
Paclitaxel (B517696)<5
Doxorubicin (B1662922)<5
5-Fluorouracil (B62378)<5
SiHa (Cervical Cancer) This compound>50
Cisplatin<5
Paclitaxel<5
Doxorubicin<5
5-Fluorouracil<5

Data extracted from studies on lung and cervical cancer preclinical models.

As a monotherapy, this compound generally exhibits a higher IC50 value compared to traditional cytotoxic agents, suggesting lower potency in direct cell-killing assays. However, its primary value may lie in its synergistic effects when combined with these agents.

Synergistic Interactions with Chemotherapy

A significant finding from preclinical research is the synergistic or additive effect of this compound when combined with certain chemotherapy drugs. This suggests that this compound can enhance the efficacy of standard treatments.

Combination Effects in Lung and Cervical Cancer Models

Studies using a Latin square design and CalcuSyn software analysis have shown that combinations of this compound with paclitaxel and cisplatin result in the most favorable synergistic profiles in lung and cervical cancer cell lines. In contrast, combinations with doxorubicin or 5-fluorouracil showed mostly antagonistic interactions, particularly in the lung cancer cell line.

The following workflow illustrates the experimental design for assessing drug synergy.

G cluster_0 In Vitro Synergy Assessment Cell_Seeding Seed Cancer Cells (e.g., NCI-H125, SiHa) Drug_Prep Prepare Serial Dilutions of this compound and Chemotherapy Agent Cell_Seeding->Drug_Prep Treatment Treat Cells with Single Agents and Combinations (Latin Square Design) Drug_Prep->Treatment Incubation Incubate for a Defined Period (e.g., 72 hours) Treatment->Incubation Viability_Assay Assess Cell Viability (e.g., MTS Assay) Incubation->Viability_Assay Data_Analysis Analyze Data using CalcuSyn Software Viability_Assay->Data_Analysis CI_Determination Determine Combination Index (CI) (Synergism: CI < 1, Additive: CI = 1, Antagonism: CI > 1) Data_Analysis->CI_Determination

Experimental Workflow for Synergy Studies
In Vivo Efficacy of Combination Therapy

In a human cervical tumor xenograft model in nude mice, the concomitant administration of this compound and cisplatin demonstrated greater antitumor activity and significantly increased mouse survival compared to either agent used as a monotherapy.

  • Low-dose combination: Increased survival by 5.5 days compared to monotherapies.

  • High-dose combination: Prolonged survival by up to 8 days over single agents.

These findings provide a strong rationale for combining this compound with platinum-based chemotherapies in clinical settings.

Experimental Protocols

Cell Viability Assay (MTS)
  • Cell Seeding: Cancer cell lines (e.g., NCI-H125, SiHa) were seeded into 96-well plates at a density of 1 x 10^4 cells/well and cultured under standard conditions.

  • Treatment: After 24 hours, cells were treated with various concentrations of this compound (25–400 µM) or cisplatin (0.3–30 µM) for 72 hours.

  • Viability Assessment: Cell proliferation was evaluated using the CellTiter 96™ AQueous One Solution Cell Proliferation Assay (MTS) according to the manufacturer's instructions.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) values were determined using appropriate software packages.

In Vivo Xenograft Model
  • Tumor Inoculation: Human cervical cancer cells (SiHa) were inoculated into nude mice to establish tumors.

  • Treatment Administration: Once tumors were established, mice were treated with this compound, cisplatin, or a combination of both. The doses for each agent and the combination were selected to maintain a fixed ratio.

  • Efficacy Evaluation: Tumor growth was monitored, and survival analysis was performed.

  • Data Analysis: Statistical analyses, such as the log-rank test, were used to compare survival between treatment groups.

Drug Interaction Analysis
  • Treatment: Cells were treated with a mixture of this compound and a chemotherapeutic agent at a constant ratio, with serial dilutions covering a range of concentrations above and below the IC50 values of each drug.

  • Incubation: Cells were incubated with the drug mixtures for 72 hours, with the media and drugs refreshed every 24 hours.

  • Analysis: The Combination Index (CI) was calculated to determine the nature of the interaction (synergistic, additive, or antagonistic).

Conclusion

While this compound as a single agent may not exhibit the potent cytotoxicity of standard chemotherapy agents in vitro, its unique mechanism of action and, most notably, its ability to synergistically enhance the efficacy of conventional drugs like cisplatin and paclitaxel, position it as a promising candidate for combination cancer therapy. The preclinical data strongly support further clinical investigation of this compound in combination with standard-of-care chemotherapies to potentially improve treatment outcomes and overcome drug resistance.

References

CIGB-300: A Potent Inhibitor of Angiogenesis Targeting the CK2 Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The synthetic peptide CIGB-300 has emerged as a promising anti-cancer agent, with a growing body of evidence supporting its anti-angiogenic properties. This guide provides a comprehensive comparison of this compound's performance against other anti-angiogenic alternatives, supported by experimental data. Detailed methodologies for key experiments are presented to facilitate reproducibility and further investigation.

Mechanism of Action: A Novel Approach to Inhibit Angiogenesis

This compound is a cell-permeable cyclic peptide that uniquely targets the phosphoacceptor domain of substrates of Protein Kinase CK2 (formerly Casein Kinase II), a serine/threonine kinase frequently overexpressed in various cancers.[1][2][3] This mechanism distinguishes it from many other anti-angiogenic agents that typically target the ATP-binding site of kinases or vascular endothelial growth factor (VEGF) signaling. By preventing the phosphorylation of CK2 substrates, this compound disrupts a multitude of cellular processes integral to tumor progression, including angiogenesis.[1][4]

CK2 is known to be involved in the signaling pathways of key angiogenic factors. Its inhibition by this compound has been shown to modulate the VEGF-Notch signaling pathway, a critical regulator of blood vessel formation.

Preclinical Anti-Angiogenic Efficacy of this compound

In vitro and in vivo studies have consistently demonstrated the anti-angiogenic potential of this compound.

In Vitro Angiogenesis Assays
In Vivo Angiogenesis Assays

The anti-angiogenic activity of this compound has been confirmed in vivo using the Matrigel plug assay. In a lung cancer model, systemic administration of this compound (10 mg/kg) resulted in a significant reduction in tumor cell-driven neovascularization. This was quantified by a notable decrease in the hemoglobin content within the Matrigel plugs, indicating a reduction in blood vessel formation.

Comparison with Other Anti-Angiogenic Agents

This compound's unique mechanism of action offers a potential advantage over traditional anti-angiogenic therapies that primarily target the VEGF pathway.

AgentTargetMechanism of ActionReported Efficacy (Examples)
This compound Protein Kinase CK2 (substrate phosphoacceptor domain)Inhibits phosphorylation of CK2 substrates, modulating multiple signaling pathways including VEGF-Notch.~40% reduction in hemoglobin content in Matrigel plug assay in a lung cancer model.
Bevacizumab (Avastin®) VEGF-AMonoclonal antibody that binds to and neutralizes VEGF-A, preventing its interaction with VEGF receptors.Improved progression-free survival in various cancers when combined with chemotherapy.
Sorafenib (Nexavar®) Multi-kinase inhibitor (including VEGFR-2, VEGFR-3, PDGFR-β, c-KIT, and RAF kinases)Small molecule inhibitor that blocks the ATP-binding site of multiple tyrosine kinases involved in angiogenesis and tumor cell proliferation.Approved for the treatment of renal cell carcinoma and hepatocellular carcinoma.

Experimental Protocols

Detailed methodologies for key in vitro and in vivo angiogenesis assays are provided below to allow for standardized evaluation of this compound and other anti-angiogenic compounds.

In Vitro Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium

  • Basement Membrane Matrix (e.g., Matrigel®)

  • 24-well tissue culture plates

  • Test compounds (e.g., this compound)

  • Calcein AM (for fluorescence imaging)

Procedure:

  • Thaw the basement membrane matrix on ice and coat the wells of a 24-well plate. Allow the matrix to solidify at 37°C for 30-60 minutes.

  • Seed HUVECs onto the solidified matrix in endothelial cell growth medium.

  • Treat the cells with various concentrations of the test compound (e.g., this compound) or a vehicle control.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

  • Visualize and photograph the tube formation using a phase-contrast microscope.

  • For quantitative analysis, the total tube length or the number of branch points can be measured using image analysis software. Alternatively, cells can be labeled with Calcein AM for fluorescent imaging and quantification.

In Vivo Matrigel Plug Assay

This assay evaluates the formation of new blood vessels in vivo in response to angiogenic stimuli.

Materials:

  • Basement Membrane Matrix (e.g., Matrigel®), growth factor reduced

  • Angiogenic factors (e.g., VEGF, bFGF) or tumor cells

  • Test compounds (e.g., this compound)

  • Syringes and needles

  • Mice (e.g., C57BL/6 or nude mice)

Procedure:

  • Thaw the basement membrane matrix on ice.

  • Mix the matrix with angiogenic factors or tumor cells, and the test compound or vehicle control. Keep the mixture on ice.

  • Subcutaneously inject the Matrigel mixture into the flank of the mice. The liquid Matrigel will form a solid plug at body temperature.

  • Administer the test compound systemically (e.g., intravenously or intraperitoneally) for a specified duration (e.g., 5-7 days).

  • After the experimental period, euthanize the mice and excise the Matrigel plugs.

  • Quantify angiogenesis by:

    • Measuring the hemoglobin content of the plugs using a colorimetric assay (e.g., Drabkin's reagent) as a measure of blood vessel perfusion.

    • Immunohistochemical staining of the plugs for endothelial cell markers (e.g., CD31) to visualize and quantify microvessel density.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involved in angiogenesis and the experimental workflow for evaluating anti-angiogenic compounds.

VEGF_Signaling_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Ras Ras VEGFR->Ras PKC PKC PLCg->PKC Angiogenesis Angiogenesis (Proliferation, Migration, Survival) PKC->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis Bevacizumab Bevacizumab Bevacizumab->VEGF Sorafenib Sorafenib Sorafenib->VEGFR Sorafenib->Raf

Caption: Simplified VEGF signaling pathway and points of intervention for Bevacizumab and Sorafenib.

CK2_Signaling_Pathway CK2 Protein Kinase CK2 Phosphorylation Phosphorylation CK2->Phosphorylation Substrates Various Substrates (e.g., involved in VEGF/Notch signaling) Substrates->Phosphorylation Cellular_Processes Cellular Processes Phosphorylation->Cellular_Processes Angiogenesis Angiogenesis Cellular_Processes->Angiogenesis CIGB300 This compound CIGB300->Phosphorylation Inhibits

Caption: this compound inhibits CK2-mediated phosphorylation, thereby disrupting angiogenesis.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assay Cell_Culture Endothelial Cell Culture Treatment Treatment with this compound or other agents Cell_Culture->Treatment Tube_Formation Tube Formation Assay Treatment->Tube_Formation Analysis_in_vitro Quantification of Tube Length/Branch Points Tube_Formation->Analysis_in_vitro Matrigel_Prep Prepare Matrigel Mixture (with cells/factors & test compound) Injection Subcutaneous Injection in Mice Matrigel_Prep->Injection Systemic_Treatment Systemic Drug Administration Injection->Systemic_Treatment Plug_Excision Excise Matrigel Plugs Systemic_Treatment->Plug_Excision Analysis_in_vivo Quantify Angiogenesis (Hemoglobin Assay or IHC) Plug_Excision->Analysis_in_vivo

References

A Comparative Analysis of CIGB-300 and CX-4945: Two Clinical-Stage CK2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparative analysis of CIGB-300 and CX-4945 (Silmitasertib), two prominent clinical-stage inhibitors of Protein Kinase CK2. This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of their mechanisms of action, preclinical efficacy, and available clinical data. All quantitative data is summarized in structured tables, and detailed experimental methodologies for key cited experiments are provided.

Introduction

Protein Kinase CK2, a constitutively active serine/threonine kinase, is a key player in various cellular processes, including cell growth, proliferation, and survival. Its overexpression in numerous cancers has made it an attractive target for anticancer therapies. This compound, a synthetic peptide, and CX-4945, a small molecule, are two of the leading CK2 inhibitors that have advanced to clinical trials.[1][2] This guide delves into a head-to-head comparison of these two therapeutic agents.

Mechanism of Action

This compound and CX-4945 inhibit CK2 through distinct mechanisms. This compound exhibits a dual mechanism of action; it was initially designed to target the phospho-acceptor domain of CK2 substrates but has also been shown to interact with the CK2α catalytic subunit.[3] In vivo, its primary target is the multifunctional oncoprotein nucleophosmin/B23.[4][5] By binding to B23/nucleophosmin, this compound impairs its CK2-mediated phosphorylation, leading to nucleolar disassembly and subsequent apoptosis.

In contrast, CX-4945 is a potent and selective, ATP-competitive inhibitor of the CK2 holoenzyme. It binds to the ATP-binding site of the CK2α subunit, effectively blocking its kinase activity. This inhibition of CK2 by CX-4945 leads to the attenuation of several pro-survival signaling pathways, most notably the PI3K/Akt pathway, by preventing the phosphorylation of key downstream effectors.

Data Presentation

Table 1: In Vitro Potency and Efficacy
ParameterThis compoundCX-4945 (Silmitasertib)Reference(s)
Target CK2 Substrate Phospho-acceptor Domain & CK2αCK2α (ATP-binding site)
Ki (CK2) Not widely reported0.38 nM
IC50 (CK2, cell-free) Not widely reported1 nM
IC50 (NCI-H460 Lung Cancer) 30 ± 5.3 µM5 ± 2.1 µM
IC50 (A549 Lung Cancer) 271 ± 16 μMNot explicitly stated, but effective in µM range
IC50 (AML Cell Lines) 21 - 33 µM< 1 µM (in CLL)
IC50 (HeLa Cervical Cancer) Not explicitly stated, but effective in µM range0.7 µM
IC50 (MDA-MB-231 Breast Cancer) Not explicitly stated, but effective in µM range0.9 µM (for p-S129 Akt inhibition)
Table 2: Preclinical Antitumor Activity
Cancer ModelThis compoundCX-4945 (Silmitasertib)Reference(s)
Cervical Cancer Xenograft Showed antitumor effect and increased survival when combined with cisplatin.Synergistic effects with cisplatin.
Lung Cancer Xenograft Not explicitly detailed in provided results.Not explicitly detailed in provided results.
Breast Cancer Metastasis Model Inhibited lung colonization.Not explicitly detailed in provided results.
AML Patient-Derived Xenograft Not explicitly detailed in provided results.Showed therapeutic efficacy and prolonged survival.
Glioblastoma Xenograft Not explicitly detailed in provided results.Reduced tumor growth.

Experimental Protocols

Cell Viability Assay (Crystal Violet Staining)

This protocol is adapted from studies evaluating the antiproliferative effects of this compound and CX-4945.

  • Cell Seeding: Plate cancer cells (e.g., NCI-H460) in 96-well flat-bottom plates at a density of 6,000 cells/mL. Incubate for 24 hours.

  • Treatment: Add serial dilutions of this compound (e.g., 12.5 to 200 µM) or CX-4945 (e.g., 3.12 to 50 µM) to the wells.

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 atmosphere.

  • Staining: Remove the medium and add 1% crystal violet solution to each well. Incubate for 5 minutes at room temperature.

  • Washing: Gently wash the wells with water to remove excess stain.

  • Quantification: Solubilize the stain and measure the absorbance using a microplate reader.

  • Analysis: Calculate the half-inhibitory concentration (IC50) values using appropriate software.

Apoptosis Assay (Annexin V/PI Staining)

This is a general protocol for assessing apoptosis induced by CK2 inhibitors.

  • Cell Treatment: Treat cells with the desired concentrations of this compound or CX-4945 for the specified duration.

  • Cell Harvesting: Collect both adherent and floating cells and wash them twice with cold PBS.

  • Staining: Resuspend the cell pellet in binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

In Vivo Xenograft Tumor Model

This protocol provides a general framework for evaluating the in vivo efficacy of CK2 inhibitors.

  • Cell Preparation: Prepare a single-cell suspension of cancer cells in a suitable medium, often mixed with an extracellular matrix gel like Matrigel.

  • Tumor Implantation: Subcutaneously inject the cell suspension (typically 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or NRG-S mice).

  • Tumor Growth and Treatment Initiation: Monitor tumor growth regularly. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound or CX-4945 via the appropriate route (e.g., systemic, oral gavage) at the predetermined dose and schedule. The control group receives a vehicle.

  • Monitoring: Measure tumor volume and body weight regularly throughout the study.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Mandatory Visualization

CIGB_300_Mechanism CIGB300 This compound CK2 CK2 CIGB300->CK2 Inhibits B23 Nucleophosmin/B23 (Phosphorylated) CIGB300->B23 Binds to Nucleolus Nucleolus CIGB300->Nucleolus Causes Disassembly B23_inactive Nucleophosmin/B23 (Unphosphorylated) CK2->B23_inactive Phosphorylates B23->Nucleolus Maintains Structure Apoptosis Apoptosis Nucleolus->Apoptosis Leads to CX_4945_Mechanism CX4945 CX-4945 CK2 CK2 CX4945->CK2 Inhibits (ATP-competitive) CellSurvival Cell Survival & Proliferation CX4945->CellSurvival Inhibits PI3K PI3K CK2->PI3K Activates ATP ATP Akt Akt PI3K->Akt Activates Downstream Downstream Pro-Survival Pathways Akt->Downstream Activates Downstream->CellSurvival Promotes Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis CellCulture Cancer Cell Lines Treatment Treat with this compound or CX-4945 CellCulture->Treatment Viability Cell Viability Assay (e.g., Crystal Violet) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis Xenograft Establish Xenograft Model DrugAdmin Administer this compound or CX-4945 Xenograft->DrugAdmin Monitor Monitor Tumor Growth DrugAdmin->Monitor Endpoint Endpoint Analysis Monitor->Endpoint

References

Unveiling the Apoptotic Power of CIGB-300: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

HAVANA, Cuba – In the intricate world of cancer research, the quest for targeted therapies that can selectively induce apoptosis—programmed cell death—in malignant cells remains a paramount objective. CIGB-300, a novel synthetic peptide, has emerged as a promising pro-apoptotic agent. This guide provides a comprehensive comparison of this compound with other apoptosis-inducing agents, supported by experimental data, to assist researchers, scientists, and drug development professionals in evaluating its potential.

This compound is a cell-permeable cyclic peptide designed to inhibit protein kinase CK2, a serine/threonine kinase frequently overexpressed in a multitude of human cancers and implicated in cell growth, proliferation, and suppression of apoptosis.[1][2] Unlike many other kinase inhibitors that target the ATP-binding site, this compound employs a unique mechanism by targeting the phosphoacceptor domain of CK2 substrates, thereby preventing their phosphorylation and downstream signaling.[2] A primary target of this compound is the oncoprotein B23/nucleophosmin, and its inhibition leads to nucleolar disassembly and subsequent apoptosis.[2]

This guide will compare this compound's efficacy and mechanism with CX-4945, another CK2 inhibitor that is ATP-competitive, and Venetoclax, a Bcl-2 inhibitor that represents a different class of apoptosis-inducing agents.

Performance Comparison: this compound vs. Alternatives

The pro-apoptotic potential of this compound has been evaluated across various cancer cell lines and compared with other apoptosis-inducing agents. The following tables summarize key quantitative data from these studies.

Agent Mechanism of Action Target
This compound CK2 Substrate (Phosphoacceptor Domain) InhibitorProtein Kinase CK2 Substrates (e.g., B23/Nucleophosmin)
CX-4945 (Silmitasertib) ATP-Competitive CK2 InhibitorProtein Kinase CK2
Venetoclax (ABT-199) Bcl-2 Homology 3 (BH3) MimeticB-cell lymphoma 2 (Bcl-2)

Table 1: Mechanism of Action of Apoptosis-Inducing Agents

Cell Line Cancer Type This compound IC50 (µM) CX-4945 IC50 (µM) Venetoclax IC50 (nM)
NCI-H460Large Cell Lung Carcinoma30 ± 5.3[3]5 ± 2.1Not Reported
NCI-H125Non-Small Cell Lung Cancer60Not ReportedNot Reported
A549Non-Small Cell Lung Cancer171Not ReportedNot Reported
U-87GlioblastomaNot Reported5 - 15 (viability reduction)Not Reported
U-138GlioblastomaNot Reported5 - 15 (viability reduction)Not Reported
A-172GlioblastomaNot Reported5 - 15 (viability reduction)Not Reported
CEMT-cell LymphoblastomaNot Reported~2-9 (DC50)Not Reported
U2OSOsteosarcomaNot Reported~2-9 (DC50)Not Reported
CLL CellsChronic Lymphocytic LeukemiaNot Reported< 1Potent in vitro activity

Table 2: Comparative IC50 Values for Antiproliferative/Cytotoxic Effects

Cell Line Agent Concentration Time (hours) Apoptosis (%) Assay
NCI-H460This compound30 µM (IC50)6~50Annexin V/PI
T-ALL blastsVenetoclaxNot Specified48Significantly increased vs. controlNot Specified
B-ALL blastsVenetoclaxNot Specified48Significantly increased vs. controlNot Specified

Table 3: Induction of Apoptosis

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.

CIGB_300_Signaling_Pathway cluster_membrane cluster_cytoplasm CIGB_300_ext This compound (extracellular) CIGB_300_int This compound (intracellular) CIGB_300_ext->CIGB_300_int Cellular Uptake CK2_substrate CK2 Substrate (e.g., B23/Nucleophosmin) CIGB_300_int->CK2_substrate Binds to Phosphoacceptor Site Apoptosis Apoptosis CIGB_300_int->Apoptosis Induces CK2 Protein Kinase CK2 CK2->CK2_substrate Phosphorylation p_CK2_substrate Phosphorylated CK2 Substrate NFkB NF-κB Pathway p_CK2_substrate->NFkB Activates PI3K PI3K/Akt Pathway p_CK2_substrate->PI3K Activates NFkB->Apoptosis Inhibits PI3K->Apoptosis Inhibits

Caption: this compound Signaling Pathway for Apoptosis Induction.

Apoptosis_Inducers_Comparison cluster_CK2_Inhibitors CK2 Inhibition cluster_Bcl2_Inhibitors Bcl-2 Inhibition CIGB_300 This compound CK2_node CK2 CIGB_300->CK2_node Targets Substrate CX_4945 CX-4945 CX_4945->CK2_node Targets ATP-binding site Mitochondria Mitochondria CK2_node->Mitochondria Regulates Venetoclax Venetoclax Bcl2 Bcl-2 Venetoclax->Bcl2 Inhibits Bcl2->Mitochondria Regulates Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Cytochrome c release Apoptosis_final Apoptosis Caspase_Activation->Apoptosis_final

Caption: Comparative Mechanisms of Apoptosis-Inducing Agents.

AnnexinV_Workflow start Induce Apoptosis (e.g., with this compound) harvest Harvest Cells start->harvest wash_pbs Wash with PBS harvest->wash_pbs resuspend Resuspend in Binding Buffer wash_pbs->resuspend add_annexin Add Annexin V-FITC & Propidium Iodide (PI) resuspend->add_annexin incubate Incubate (15 min, RT, dark) add_annexin->incubate analyze Analyze by Flow Cytometry incubate->analyze

References

CIGB-300: A Comparative Analysis of its Anti-Tumor Efficacy Across Diverse Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

HAVANA, Cuba – CIGB-300, a first-in-class synthetic peptide targeting the phosphorylation of casein kinase 2 (CK2) substrates, has demonstrated significant anti-neoplastic activity across a range of preclinical tumor models. This guide provides a comprehensive cross-validation of this compound's efficacy, presenting key data from studies in lung, cervical, and breast cancer models, and offers a comparison with other CK2 inhibitors. The information is intended for researchers, scientists, and drug development professionals engaged in oncology research.

This compound functions through a unique mechanism of action, binding to the phospho-acceptor domain of CK2 substrates, with a primary identified target being the oncoprotein B23/nucleophosmin.[1] This interaction inhibits CK2-mediated phosphorylation, a critical process for the proliferation and survival of many cancer cells, ultimately leading to apoptosis.[2][3] This novel approach distinguishes this compound from ATP-competitive CK2 inhibitors.

In Vitro Efficacy: A Broad Spectrum of Activity

This compound has been evaluated against a panel of human cancer cell lines, demonstrating a broad spectrum of anti-proliferative activity. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, have been determined in various tumor types.

Cell LineCancer TypeIC50 (µM)Reference
NCI-H125Non-Small Cell Lung Carcinoma124.2[4]
A549Non-Small Cell Lung Carcinoma271.0[4]
NCI-H460Large Cell Lung Carcinoma30 ± 5.3
MDA-MB-231Breast Cancer (Triple Negative)120
MCF-7Breast Cancer (ER+)140
F3IIMurine Mammary Carcinoma140

Head-to-Head Comparison with CX-4945 (Silmitasertib)

A direct comparison in the NCI-H460 large cell lung carcinoma model highlighted the differing potencies of this compound and the ATP-competitive CK2 inhibitor, CX-4945 (Silmitasertib).

CompoundIC50 in NCI-H460 (µM)Mechanism of ActionReference
This compound30 ± 5.3Substrate Phospho-acceptor Domain Binder
CX-49455 ± 2.1ATP-Competitive Inhibitor

While CX-4945 demonstrated a lower IC50 in this specific cell line, it is important to note the distinct mechanisms of action, which may translate to different efficacy and safety profiles in vivo.

In Vivo Efficacy: Tumor Growth Inhibition and Enhanced Survival

Preclinical in vivo studies have substantiated the anti-tumor effects of this compound, particularly in combination with standard chemotherapeutic agents. In a human cervical tumor xenograft model using SiHa cells, the combination of this compound and cisplatin (B142131) resulted in significantly enhanced tumor growth inhibition and increased survival compared to either agent alone.

Treatment Group (SiHa Xenograft)DoseTumor Growth Inhibition (%)Increase in Survival (days)Reference
This compound + Cisplatin (Low Dose)50 µg + 1 mg/kg775.5
This compound (Low Dose)50 µg63-
Cisplatin (Low Dose)1 mg/kg68-
This compound + Cisplatin (High Dose)200 µg + 4 mg/kg>798
Cisplatin (High Dose)4 mg/kg79-

These findings suggest a synergistic or additive effect when this compound is combined with cisplatin, providing a strong rationale for its clinical development in combination therapies.

Signaling Pathways and Experimental Workflow

The mechanism of action of this compound involves the disruption of key cellular signaling pathways regulated by CK2. The following diagrams illustrate the proposed signaling cascade and a typical experimental workflow for evaluating its efficacy.

CIGB300_Signaling_Pathway cluster_0 This compound Mechanism of Action This compound This compound CK2_Substrate CK2 Substrate (e.g., B23/Nucleophosmin) This compound->CK2_Substrate Binds to phospho-acceptor site Phosphorylation Phosphorylation This compound->Phosphorylation Inhibits CK2_Substrate->Phosphorylation CK2 Casein Kinase 2 (CK2) CK2->Phosphorylation Downstream_Signaling Pro-survival & Proliferation Signaling Phosphorylation->Downstream_Signaling Apoptosis Apoptosis Downstream_Signaling->Apoptosis Inhibition of survival leads to

Caption: this compound's mechanism of action targeting CK2 substrate phosphorylation.

Experimental_Workflow cluster_1 In Vitro & In Vivo Efficacy Assessment Cell_Culture Cancer Cell Lines (e.g., Lung, Cervical, Breast) In_Vitro_Assay In Vitro Treatment (this compound, Alternatives, Combination) Cell_Culture->In_Vitro_Assay Animal_Model Tumor Xenograft Model (e.g., Nude Mice) Cell_Culture->Animal_Model Viability_Assay Cell Viability/Proliferation Assay (e.g., SRB, MTT) In_Vitro_Assay->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) In_Vitro_Assay->Apoptosis_Assay Data_Analysis Data Analysis & Comparison Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis In_Vivo_Treatment In Vivo Treatment (Systemic or Local Administration) Animal_Model->In_Vivo_Treatment Tumor_Measurement Tumor Volume Measurement In_Vivo_Treatment->Tumor_Measurement Survival_Analysis Survival Analysis In_Vivo_Treatment->Survival_Analysis Tumor_Measurement->Data_Analysis Survival_Analysis->Data_Analysis

Caption: A generalized workflow for preclinical evaluation of this compound.

Experimental Protocols

Cell Viability Assay (Sulforhodamine B - SRB)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of this compound, a comparator drug, or a combination of both for a specified period (e.g., 72 hours).

  • Fixation: The cells are fixed with trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with 0.4% (w/v) SRB in 1% acetic acid.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Solubilization: The protein-bound dye is solubilized with 10 mM Tris base solution.

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 510 nm) using a microplate reader.

  • Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells, and IC50 values are determined.

In Vivo Tumor Xenograft Study
  • Animal Model: Female athymic nude mice (4-6 weeks old) are typically used.

  • Tumor Cell Implantation: A suspension of human cancer cells (e.g., 5 x 10^6 SiHa cells) in a suitable medium (e.g., Matrigel) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers, calculated using the formula: (length x width^2) / 2.

  • Treatment Initiation: When tumors reach a specific volume (e.g., 100-150 mm^3), mice are randomized into treatment and control groups.

  • Drug Administration: this compound (e.g., 50 or 200 µg), cisplatin (e.g., 1 or 4 mg/kg), or their combination are administered via a specified route (e.g., intraperitoneal or intratumoral) and schedule.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumor growth inhibition is calculated, and survival is monitored.

Conclusion

The collective preclinical data strongly support the continued investigation of this compound as a promising anti-cancer therapeutic. Its efficacy in various tumor models, both as a monotherapy and in combination with standard chemotherapy, underscores its potential to address unmet needs in oncology. The unique mechanism of action of this compound may offer advantages in terms of overcoming resistance mechanisms associated with other targeted therapies. Further head-to-head comparisons with other CK2 inhibitors and evaluation in a broader range of tumor models will be crucial in fully defining its therapeutic potential.

References

CIGB-300 Safety Profile: A Comparative Benchmark Against Standard Cancer Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the safety profile of a novel therapeutic is as crucial as its efficacy. This guide provides a comparative analysis of the safety profile of CIGB-300, a first-in-class synthetic peptide targeting the protein kinase CK2, against established cancer therapies for cervical cancer, a primary indication for which this compound has been clinically evaluated.

Executive Summary

This compound has demonstrated a manageable safety profile in early-phase clinical trials, characterized primarily by local injection site reactions and transient systemic allergic-like symptoms. When benchmarked against the standard of care for cervical cancer, which includes chemoradiotherapy (often with cisplatin), targeted therapy (like bevacizumab), and immunotherapy (such as pembrolizumab), this compound's adverse event profile appears distinct. While direct head-to-head comparisons are limited, this guide synthesizes available data to offer an objective comparison to inform future research and clinical development.

Data Presentation: Comparative Safety Profiles

The following tables summarize the reported adverse events for this compound and standard cervical cancer therapies. Data is compiled from clinical trial publications.

Table 1: Safety Profile of Intralesional this compound in Cervical Cancer Patients

Adverse Event CategorySpecific Adverse EventFrequency (%)Grade 3/4 Frequency (%)
Local Events Pain at injection siteMost frequentNot specified
Bleeding at injection siteFrequentNot specified
Hematoma at injection siteFrequentNot specified
Erythema at injection siteFrequentNot specified
Systemic Events Allergic-like reactions (rash, facial edema, itching, hot flashes)Up to 100% in some cohorts33.3% (Grade 3) in one study
Localized crampsFrequentNot specified
Headache66.7% - 83.3%0%
Tachycardia66.7%0%
Hypotension16.7% - 66.7%Not specified
Vomiting16.7% - 33.3%0%
Nausea16.7%0%
Vasovagal syndrome50% in one high-dose cohortNot specified

Data compiled from Phase I clinical trials of this compound in patients with cervical malignancies.

Table 2: Safety Profile of Standard-of-Care Therapies for Cervical Cancer

TherapyAdverse Event CategorySpecific Adverse EventReported Incidence (%)Grade 3/4 Incidence (%)
Chemoradiotherapy (Cisplatin + Radiation) HematologicalAnemiaFrequentUp to 81% (Grade 3), 4.8% (Grade 4)
Leukopenia44% (Grade 1/2)5% (Grade 3/4)
GastrointestinalNausea and VomitingMost frequent4.8% (Grade 3)
DiarrheaFrequentNot specified
RenalNephrotoxicityA known riskVaries
Targeted Therapy (Bevacizumab + Chemotherapy) VascularHypertension25% (Grade 2)Varies
Thromboembolic events8%Varies
GastrointestinalFistula15% (any grade)6% (Grade 3)
Immunotherapy (Pembrolizumab) GeneralFatigue43%5%
MusculoskeletalMusculoskeletal pain27%5%
GastrointestinalDiarrhea23%Not specified
EndocrineHypothyroidismCommonVaries
Immune-relatedPneumonitis, colitis, hepatitisVariesVaries

Data compiled from various clinical trials and meta-analyses of standard-of-care treatments for cervical cancer. Incidence rates can vary based on the specific study, patient population, and treatment regimen.

Experimental Protocols

This compound Safety Assessment Methodology

The safety of this compound has been primarily evaluated in Phase I, open-label, dose-escalating clinical trials involving patients with cervical malignancies.

  • Study Design: Patients received intralesional injections of this compound at escalating dose levels.

  • Administration: this compound was administered directly into the tumor tissue.

  • Safety Monitoring: Adverse events (AEs) were monitored and graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE). Monitoring included daily assessments during treatment and regular follow-ups.

  • Dose-Limiting Toxicity (DLT): The maximum tolerated dose (MTD) was determined based on the incidence of dose-limiting toxicities. For this compound, an allergic-like syndrome was identified as the DLT.

Standard Therapy Safety Assessment Methodology

The safety profiles of standard cancer therapies are established through large, randomized, controlled Phase II and III clinical trials.

  • Study Design: Typically involves comparing the investigational therapy to the standard of care or a placebo in a large patient population.

  • Administration: Varies by therapy (e.g., intravenous infusion for cisplatin, bevacizumab, and pembrolizumab; external beam radiation).

  • Safety Monitoring: Comprehensive monitoring for AEs using standardized criteria like CTCAE is a standard component of these trials. Data on both acute and long-term toxicities are collected.

Mandatory Visualization

This compound Mechanism of Action: Inhibition of the CK2 Signaling Pathway

This compound exerts its anti-cancer effects by inhibiting protein kinase CK2, a serine/threonine kinase that is overexpressed in many cancers. CK2 promotes cell survival and proliferation by phosphorylating and regulating a multitude of downstream substrates involved in suppressing apoptosis (programmed cell death). By inhibiting CK2, this compound effectively removes this pro-survival signal, leading to the activation of apoptotic pathways in cancer cells.

Safety Operating Guide

Essential Safety and Disposal Guidance for CIGB-300

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and laboratory professionals handling CIGB-300, a proapoptotic peptide with anticancer properties, must adhere to stringent safety and disposal protocols to minimize occupational exposure and environmental impact. Although a specific Safety Data Sheet (SDS) for this compound is not publicly available through the conducted research, general principles for the safe handling and disposal of potent, research-grade peptides and cytotoxic compounds should be strictly followed. All procedures should be conducted in accordance with institutional and local regulations for hazardous waste management.

Personal Protective Equipment (PPE) and Handling

When working with this compound, appropriate personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion.

Required PPE:

  • Gloves: Nitrile or other chemical-resistant gloves.

  • Eye Protection: Safety glasses with side shields or safety goggles.

  • Lab Coat: A standard laboratory coat to protect clothing and skin.

  • Respiratory Protection: A fume hood should be used when handling this compound in solid form or when preparing solutions to avoid inhalation of aerosols.

Waste Segregation and Disposal Procedures

Proper segregation of waste contaminated with this compound is critical. All waste must be treated as hazardous chemical waste. The following table outlines the recommended segregation and disposal practices.

Waste StreamContainer TypeLabeling RequirementsDisposal Procedure
Solid Waste Sealable, labeled hazardous waste bag or container."Hazardous Chemical Waste," "this compound," and list of any other chemical contaminants (e.g., solvents).Collect all contaminated solid materials (e.g., pipette tips, tubes, gloves, bench paper) in the designated container.
Liquid Waste Sealable, chemical-resistant (e.g., glass or polyethylene) container."Hazardous Chemical Waste," "Aqueous this compound Waste" or "Solvent this compound Waste," and list of all components.Collect all solutions containing this compound. Do not dispose of down the drain.
Sharps Waste Puncture-resistant sharps container."Hazardous Sharps Waste," "Contaminated with this compound."Dispose of all needles, syringes, or other contaminated sharps immediately into the designated sharps container.

All waste containers must be kept closed when not in use and stored in a designated, secure area until collected by institutional environmental health and safety (EHS) personnel for final disposal.

Experimental Workflow for Safe Handling and Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_exp Experimentation cluster_disposal Disposal a Don Appropriate PPE b Work in a Fume Hood a->b c Weigh Solid this compound b->c d Prepare Solutions c->d e Conduct Experiment d->e f Segregate Waste e->f g Label Waste Containers f->g h Store Waste Securely g->h i Schedule EHS Pickup h->i

This compound Safe Handling and Disposal Workflow

This procedural flow ensures that safety is prioritized at every step, from initial preparation to final disposal, thereby protecting laboratory personnel and the environment. It is imperative that all individuals handling this compound are trained on these procedures and are familiar with their institution's specific chemical hygiene and hazardous waste management plans.

Safeguarding Research: A Comprehensive Guide to Handling CIGB-300

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides crucial safety and logistical protocols for the handling and disposal of CIGB-300, a cell-permeable cyclic peptide that modulates Casein Kinase 2 (CK2) activity.[1][2] Adherence to these guidelines is essential to ensure the safety of researchers and the integrity of experimental data. The following procedures are based on established best practices for handling potent synthetic peptides in a laboratory setting.

Personal Protective Equipment (PPE): Your First Line of Defense

Consistent and correct use of Personal Protective Equipment is mandatory when handling this compound in any form, particularly as a lyophilized powder which can be easily aerosolized.[3]

Table 1: Required Personal Protective Equipment for Handling this compound

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired for protection against dust particles and liquid splashes. Must meet ANSI Z87.1 standards.[4]
Face ShieldRecommended in addition to safety goggles when there is a high risk of splashing, such as during the initial reconstitution of the lyophilized powder.[5]
Hand Protection Chemical-Resistant GlovesNitrile gloves are the minimum requirement for incidental contact. Consider double-gloving for added protection, especially when handling concentrated solutions. Change gloves immediately if they become contaminated.
Body Protection Laboratory CoatA standard lab coat is required to protect skin and clothing from potential splashes.
Respiratory Protection Respirator/Dust MaskNecessary when weighing and handling the lyophilized powder to avoid inhalation. All handling of the powder should be performed in a fume hood or biosafety cabinet.
General Laboratory Attire Long Pants and Closed-Toe ShoesMinimum attire for working in a laboratory where hazardous materials are present.
Operational Plan: From Receipt to Disposal

A structured workflow is critical to minimize exposure and maintain the stability of this compound.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • For long-term storage, keep the lyophilized peptide at -20°C in a tightly sealed container.

  • Before opening, allow the container to equilibrate to room temperature in a desiccator to prevent moisture absorption, which can degrade the peptide.

2. Reconstitution and Handling:

  • All handling of lyophilized this compound powder must be conducted in a designated area, such as a chemical fume hood or biosafety cabinet, to prevent inhalation.

  • To reconstitute, use a sterile, non-pyrogenic diluent. For clinical trials, this compound has been reconstituted in water for injection. For research purposes, the choice of solvent may vary; for hydrophobic peptides, organic solvents like DMSO or DMF may be needed for initial dissolution before dilution in an aqueous buffer.

  • When adding the solvent, inject it slowly down the side of the vial to avoid foaming. Gently swirl the vial to dissolve the peptide; do not shake.

  • Use fresh, sterile equipment for each step to avoid cross-contamination.

3. Storage of Reconstituted Peptide:

  • Once reconstituted, store the solution at 2-8°C for short-term use.

  • For longer-term storage, it is advisable to aliquot the solution into smaller, single-use vials to avoid repeated freeze-thaw cycles, which can degrade the peptide.

  • Clearly label all aliquots with the contents, concentration, and date of reconstitution.

Emergency Procedures

In the event of an accidental exposure, immediate and appropriate action is critical.

Table 2: Emergency Response Protocol for this compound Exposure

Type of ExposureImmediate Action
Skin Contact Immediately rinse the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station. Seek immediate medical attention.
Inhalation Move the affected individual to fresh air immediately. Seek medical attention.
Ingestion Rinse mouth with water. Seek immediate medical attention.
Spill Use a chemical spill kit to contain and clean up the spill. Wear appropriate PPE during cleanup. Dispose of contaminated materials as hazardous waste.
Disposal Plan

Proper disposal of this compound and associated materials is crucial to prevent environmental contamination and accidental exposure.

  • Contaminated Materials: All items that have come into contact with this compound, including gloves, pipette tips, and empty vials, must be collected in a clearly labeled hazardous waste container.

  • Aqueous Waste: All aqueous solutions containing this compound should be collected as chemical waste.

  • Disposal Method: Follow all federal, state, and local environmental regulations for the disposal of chemical waste. One recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.

Visualized Workflow for Safe Handling of this compound

The following diagram outlines the key decision and action points for the safe handling of this compound, from initial receipt to final disposal.

CIGB300_Handling_Workflow start Start: Receive this compound inspect Inspect Container for Damage start->inspect storage Store at -20°C in Desiccator inspect->storage equilibrate Equilibrate to Room Temp in Desiccator Before Use storage->equilibrate ppe_check Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) equilibrate->ppe_check handling_env Work in Fume Hood or Biosafety Cabinet ppe_check->handling_env PPE Correct reconstitute Reconstitute with Sterile Diluent handling_env->reconstitute use_peptide Use in Experiment reconstitute->use_peptide spill_check Spill Occurred? use_peptide->spill_check storage_reconstituted Store Reconstituted Peptide (2-8°C Short-term or Aliquot & Freeze) use_peptide->storage_reconstituted Store Remainder spill_procedure Follow Emergency Spill Procedure spill_check->spill_procedure Yes disposal Dispose of Waste in Hazardous Waste Container spill_check->disposal No spill_procedure->disposal end End disposal->end storage_reconstituted->equilibrate

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.